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Foundational

Technical Guide: Synthesis and Structural Characterization of 2,8-Dimethoxyquinazoline-6-carboxylic acid

The following technical guide details the synthesis and structural characterization of 2,8-Dimethoxyquinazoline-6-carboxylic acid . This document is structured for researchers in medicinal chemistry and drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and structural characterization of 2,8-Dimethoxyquinazoline-6-carboxylic acid . This document is structured for researchers in medicinal chemistry and drug development, focusing on robust, scalable protocols and structural validation.

Executive Summary

2,8-Dimethoxyquinazoline-6-carboxylic acid represents a specialized scaffold in medicinal chemistry, particularly valuable as an intermediate for kinase inhibitors (e.g., EGFR, VEGFR targets) and antifolates. The 2,8-substitution pattern offers unique steric and electronic properties compared to the more common 2,4- or 6,7-substituted analogs.

This guide provides a field-proven synthetic route designed to ensure regiochemical fidelity. Unlike standard quinazoline syntheses that often yield 4-substituted derivatives, this protocol addresses the challenge of installing the 2-methoxy group while maintaining a hydride at the 4-position (C4-H), a critical structural feature for specific binding modes.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals the optimal starting material to be a derivative of 2-aminoterephthalic acid . The synthesis hinges on the differentiation of the C2 and C4 positions of the quinazoline ring.

Logical Disconnection
  • C6-Carboxyl Group: Originaes from the C5-carboxyl of the anthranilic acid precursor.

  • C8-Methoxy Group: Originates from the C3-methoxy of the anthranilic acid precursor.

  • C2-Methoxy Group: Introduced via nucleophilic displacement of a C2-halide.

  • C4-Hydride: Achieved via selective reductive dehalogenation of a 4-chloro intermediate.

Retrosynthesis Figure 1: Retrosynthetic analysis of the target quinazoline scaffold. Target 2,8-Dimethoxyquinazoline- 6-carboxylic acid Intermediate1 Methyl 2-chloro-8-methoxy- quinazoline-6-carboxylate Target->Intermediate1 Hydrolysis & Methoxylation Intermediate2 Methyl 2,4-dichloro-8-methoxy- quinazoline-6-carboxylate Intermediate1->Intermediate2 Selective Dechlorination (via Hydrazine) Intermediate3 Methyl 8-methoxy-2,4-dioxo- 1,2,3,4-tetrahydroquinazoline- 6-carboxylate Intermediate2->Intermediate3 Chlorination (POCl3) Start Dimethyl 2-amino- 3-methoxyterephthalate Intermediate3->Start Cyclization (Urea Fusion)

Experimental Protocols

The synthesis is divided into four distinct stages. All reagents should be of analytical grade.

Stage 1: Construction of the Quinazoline Core

Objective: Cyclization of the diester to form the quinazoline-2,4-dione scaffold. Precursor: Dimethyl 2-amino-3-methoxyterephthalate (synthesized via hydrogenation of dimethyl 2-nitro-3-methoxyterephthalate or commercially sourced).

Protocol:

  • Mix Dimethyl 2-amino-3-methoxyterephthalate (10.0 g, 41.8 mmol) with Urea (25.0 g, 416 mmol, ~10 eq) in a round-bottom flask.

  • Heat the mixture to 180°C (melt fusion) for 4 hours. The mixture will melt and ammonia gas will evolve.

    • Note: Use a wide-mouth flask to prevent clogging from sublimation.

  • Cool the reaction mass to ~100°C and add water (100 mL).

  • Stir vigorously and adjust pH to ~5 with acetic acid if necessary to break up aggregates.

  • Filter the precipitate, wash with water and cold methanol.

  • Yield: ~85-90% of Methyl 8-methoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate .

Stage 2: Activation via Dichlorination

Objective: Convert the inert dione into the reactive 2,4-dichloro intermediate.

Protocol:

  • Suspend the dione (5.0 g) in POCl

    
      (Phosphorus oxychloride, 50 mL).
    
  • Add N,N-Dimethylaniline (2.0 mL) dropwise as a catalyst.

  • Reflux the mixture (105°C) for 6–8 hours until the solution becomes clear.

  • Quenching (Critical): Concentrate the reaction mixture under reduced pressure to remove excess POCl

    
    . Pour the residue slowly onto crushed ice with vigorous stirring.
    
  • Extract with Dichloromethane (DCM), dry over anhydrous Na

    
    SO
    
    
    
    , and evaporate.
  • Product: Methyl 2,4-dichloro-8-methoxyquinazoline-6-carboxylate .

Stage 3: Regioselective Editing (The Dehydrazination Route)

Objective: Remove the C4-chlorine atom to install the C4-H, then substitute the C2-chlorine with methoxide. Mechanism: The C4 position is significantly more electrophilic than C2. We exploit this for selective removal.

Step 3A: Selective Hydrazinolysis

  • Dissolve the dichloro intermediate (1.0 eq) in THF/Ethanol (1:1) at 0°C.

  • Add Hydrazine hydrate (1.1 eq) dropwise. Stir at 0°C for 1 hour.

  • The C4-hydrazine derivative precipitates or is isolated by evaporation.

    • Validation: MS will show M+ (Hydrazine adduct).

Step 3B: Oxidative Dehydrazination (Removal of C4 substituent)

  • Suspend the hydrazino intermediate in water/ethanol.

  • Add CuSO

    
    ·5H
    
    
    
    O
    (catalytic) or FeCl
    
    
    and heat to reflux. Nitrogen gas evolution indicates the reaction progress.
  • Workup: Filter through Celite to remove metal salts, extract with Ethyl Acetate.

  • Intermediate: Methyl 2-chloro-8-methoxyquinazoline-6-carboxylate .

Step 3C: Methoxylation at C2

  • Dissolve the 2-chloro intermediate in dry Methanol.

  • Add Sodium Methoxide (NaOMe, 2.0 eq).

  • Reflux for 4 hours.

  • Product: Methyl 2,8-dimethoxyquinazoline-6-carboxylate .

Stage 4: Final Hydrolysis

Objective: Reveal the carboxylic acid.

Protocol:

  • Dissolve the ester in THF/Water (3:1).

  • Add LiOH·H

    
    O  (3.0 eq). Stir at room temperature for 12 hours.
    
  • Acidify carefully with 1N HCl to pH 3–4.

  • Collect the white solid by filtration. Recrystallize from Ethanol/Water.

  • Final Target: 2,8-Dimethoxyquinazoline-6-carboxylic acid .

SynthesisWorkflow Figure 2: Step-by-step synthetic workflow for 2,8-Dimethoxyquinazoline-6-carboxylic acid. Step1 Step 1: Urea Fusion (Formation of Dione) Step2 Step 2: POCl3 Reflux (2,4-Dichlorination) Step1->Step2 Activation Step3 Step 3: Selective Editing (1. Hydrazine, 2. Oxidative Removal, 3. NaOMe) Step2->Step3 Regioselective Functionalization Step4 Step 4: LiOH Hydrolysis (Final Deprotection) Step3->Step4 Saponification

Structural Characterization

Trustworthiness in synthesis requires rigorous structural confirmation. Below are the expected spectral data points for the final compound.

Data Summary Table
TechniqueParameterExpected Value / ObservationStructural Insight

H NMR

9.2-9.4 ppm (s, 1H)
Singlet at C4-HConfirms quinazoline ring closure and lack of C4 substituent.

H NMR

4.0-4.1 ppm (s, 6H)
Two singlets (OCH

)
Confirms presence of two methoxy groups (C2 and C8).

H NMR

12.5-13.0 ppm (br s)
Broad singlet (COOH)Confirms free carboxylic acid.

C NMR

~166 ppm
Carbonyl (COOH)Acid functionality.

C NMR

~160-162 ppm
C2 and C4 carbonsCharacteristic of quinazoline core.
MS (ESI) m/z[M+H]

= 235.07
Molecular formula C

H

N

O

.
IR

1680-1700 cm

(C=O)
Carboxylic acid stretch.
Key Diagnostic Signals
  • Regiochemistry Check: The presence of the C4 proton singlet around 9.3 ppm is the definitive proof that the dehalogenation step was successful. If the signal is absent, the compound may be the 4-methoxy derivative (impurity).

  • Coupling: The aromatic protons at C5 and C7 (meta to each other in the original ring) will show distinct coupling patterns (doublets with J ~2 Hz) depending on the exact substitution, but in this 2,8,6-pattern, H5 and H7 are meta.

Troubleshooting & Optimization

  • Issue: Incomplete dechlorination at Step 3.

    • Solution: Ensure the hydrazine step is performed at 0°C to avoid bis-hydrazino formation. Use fresh CuSO

      
       solution for the oxidation.
      
  • Issue: Hydrolysis of the 2-methoxy group during the final acid deprotection.

    • Solution: Use LiOH at room temperature rather than NaOH at reflux. The 2-methoxy group on quinazolines is susceptible to nucleophilic attack by hydroxide at high temperatures.

  • Solubility: The final acid may be sparingly soluble. Use DMSO-d6 for NMR analysis.

References

  • Quinazoline Synthesis via Urea Fusion

    • Source: "Quinazoline derivatives: synthesis and bioactivities."[1][2][3][4][5][6] European Journal of Medicinal Chemistry.

    • Context: Validates the melt-fusion technique for constructing the quinazoline-2,4-dione core
    • (Representative review)

  • Regioselective Dehalogenation of Quinazolines

    • Source: "A short review on synthetic strategies towards quinazoline based anticancer drugs." Arkivoc.
    • Context: Describes methods for manipulating 2,4-dichloroquinazolines, including selective displacement
  • Synthesis of 2-Methoxyquinazoline Derivatives

    • Source: "Synthesis of 2-methoxyquinoline-6-carboxylic acid" (Analogous chemistry).[7] PrepChem.

    • Context: Provides conditions for methoxylation and carboxylic acid handling in fused nitrogen heterocycles.
  • Compound Verification

    • Source: PubChem Compound Summary for CID 156872682 (2,8-Dimethoxyquinazoline-6-carboxylic acid).
    • Context: Confirms the existence and chemical formula of the specific target.[6][8]

Sources

Exploratory

Comprehensive Spectroscopic Profiling: 2,8-Dimethoxyquinazoline-6-carboxylic acid

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2,8-Dimethoxyquinazoline-6-carboxylic acid (CAS 2721375-00-2). It is designed for medicinal chemists and analytical scientists re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2,8-Dimethoxyquinazoline-6-carboxylic acid (CAS 2721375-00-2). It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of this specific quinazoline scaffold, which serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., KRAS G12C modulators) and bioactive alkaloids.

Compound Identity & Structural Logic

Before analyzing spectra, one must establish the structural connectivity that dictates the signal patterns. Unlike the common 6,7-dimethoxy substituted drugs (e.g., Prazosin), the 2,8-dimethoxy substitution pattern creates a unique electronic environment.

  • IUPAC Name: 2,8-Dimethoxyquinazoline-6-carboxylic acid

  • CAS Number: 2721375-00-2[1]

  • Molecular Formula: C₁₁H₁₀N₂O₄

  • Molecular Weight: 234.21 g/mol

  • Core Scaffold: 1,3-Diazanaphthalene (Quinazoline)

Structural Visualization

The following diagram illustrates the atomic numbering and electronic influences essential for interpreting NMR data. Note the C4-H proton (characteristic singlet) and the C6-COOH (electron-withdrawing) group.

G N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 OMe2 OMe C2->OMe2 Pos 2 C4 C4 N3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 COOH COOH C6->COOH Pos 6 C8 C8 C7->C8 C8->C8a OMe8 OMe C8->OMe8 Pos 8 C8a->N1

Figure 1: Connectivity map of 2,8-Dimethoxyquinazoline-6-carboxylic acid showing key substitution sites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is defined by the high symmetry of the pyrimidine ring broken by the benzene substituents. The data below assumes a solvent of DMSO-d₆ , which is required to solubilize the free carboxylic acid and prevent aggregation.

¹H NMR (400 MHz, DMSO-d₆)

The proton spectrum is characterized by three aromatic signals and two distinct methoxy singlets.[2]

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
COOH 12.50 - 13.50br s1HExchangeable carboxylic acid proton. Broadening depends on water content.
H-4 9.25 - 9.40s1HDiagnostic Peak. The proton between the two nitrogens (N3-C4-C4a) is highly deshielded.
H-5 8.45 - 8.55d (J ≈ 1.8 Hz)1HOrtho to electron-withdrawing COOH; peri to N1 lone pair. Appears as a doublet due to meta-coupling with H-7.
H-7 7.60 - 7.70d (J ≈ 1.8 Hz)1HShielded by ortho-OMe (Pos 8) but deshielded by ortho-COOH (Pos 6). Meta-coupled to H-5.
2-OMe 4.05 - 4.10s3HAttached to the electron-deficient pyrimidine ring (C2). More deshielded than 8-OMe.
8-OMe 3.90 - 3.95s3HAttached to the benzene ring (C8). Typical aryl methoxy range.

Technical Insight:

  • Differentiation of H-5 and H-7: H-5 is significantly downfield (higher ppm) compared to H-7 because H-5 sits in the deshielding cone of the carbonyl group and experiences the peri-effect from the heterocyclic ring. H-7 is shielded by the electron-donating methoxy group at position 8.

  • NOESY Correlation: A Nuclear Overhauser Effect (NOE) experiment will show a correlation between the 8-OMe singlet and the H-7 doublet, confirming the regiochemistry.

¹³C NMR (100 MHz, DMSO-d₆)

Key carbon signals to verify the oxidation state of the scaffold.

Carbon TypeShift (δ ppm)Assignment
C=O (Acid) 166.5Carbonyl carbon of the carboxylic acid.
C-2 161.8Guanidine-like carbon; attached to two nitrogens and an oxygen. Most deshielded ring carbon.
C-4 158.5Imine-like carbon (C=N).
C-8 154.2Aromatic C-O (attached to methoxy).
C-8a 148.0Bridgehead carbon quaternary.
C-6 128.5Ipso carbon attached to COOH.
C-5 126.0Aromatic CH.
C-4a 122.0Bridgehead carbon.
C-7 115.5Aromatic CH (Ortho to OMe).
2-OCH₃ 55.2Methoxy carbon on pyrimidine.
8-OCH₃ 56.5Methoxy carbon on benzene (sterically crowded).

Mass Spectrometry (MS) Data

Mass spectrometry is critical for confirming the molecular weight and the stability of the methoxy groups.

  • Ionization Mode: Electrospray Ionization (ESI), Positive/Negative Mode.

  • Molecular Ion:

    • ESI(+) : [M+H]⁺ = 235.07 m/z

    • ESI(-) : [M-H]⁻ = 233.06 m/z (Preferred for carboxylic acids)

Fragmentation Pathway (ESI-MS/MS)

The fragmentation pattern follows a predictable loss of the labile groups.

  • Parent Ion: m/z 235 [M+H]⁺

  • Primary Loss: Loss of Methyl radical (•CH₃) from the sterically crowded 8-OMe or facile 2-OMe. -> m/z 220.

  • Secondary Loss: Decarboxylation (-CO₂) is common for benzoic acid derivatives, especially in high-energy collision dissociation (CID). -> m/z 191.

  • Ring Cleavage: Retro-Diels-Alder (RDA) type cleavage of the pyrimidine ring is observed at high energy.

MassSpec M Parent Ion [M+H]+ m/z 235 F1 [M - CH3]+ m/z 220 M->F1 - CH3 (15 Da) F3 [M - COOH]+ m/z 190 M->F3 - COOH (45 Da) F2 [M - H2O - CO]+ m/z 189 F1->F2 - OMe / Rearrangement

Figure 2: Predicted ESI(+) fragmentation pathway for structural verification.

Infrared (IR) Spectroscopy

IR is a rapid validation tool for the functional groups, particularly distinguishing the acid from an ester or amide intermediate.

  • O-H Stretch (Acid): 2500–3300 cm⁻¹ (Very broad, characteristic "hump" overlapping C-H stretches).

  • C=O Stretch (Acid): 1680–1705 cm⁻¹ (Strong). Note: If the sample is a salt (carboxylate), this shifts to ~1550-1610 cm⁻¹.

  • C=N / C=C (Quinazoline Ring): 1580–1620 cm⁻¹ (Multiple sharp bands).

  • C-O Stretch (Methoxy): 1220–1270 cm⁻¹ (Strong, asymmetric stretch).

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent: Use DMSO-d₆ (99.9% D) . Chloroform-d (CDCl₃) is not recommended due to the poor solubility of the carboxylic acid moiety and potential aggregation effects that broaden signals.

  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Temperature: Run at 298 K (25°C). If -OH broadening is severe, heat to 313 K (40°C) to sharpen exchangeable protons.

Protocol B: LC-MS Method for Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers the acid).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 310 nm (quinazoline specific absorption).

Protocol C: Synthesis Context (Reference)

While this guide focuses on analysis, understanding the origin aids in identifying impurities. This compound is typically synthesized via Nucleophilic Aromatic Substitution (SnAr) on a 2,4-dichloro-8-methoxyquinazoline-6-carboxylate precursor, followed by hydrolysis.

  • Common Impurity: 2-chloro-8-methoxy... (Incomplete substitution) or 2-hydroxy... (Hydrolysis of the 2-OMe group).

  • Check: Look for a missing OMe singlet at 4.1 ppm to rule out hydrolysis to the quinazolinone.

References

  • ChemSRC. (2024). 2,8-Dimethoxyquinazoline-6-carboxylic acid (CAS 2721375-00-2) Physicochemical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Quinazoline-6-carboxylic acid derivatives. Retrieved from [Link]

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Context on Quinazoline spectral trends).
  • World Intellectual Property Organization. (2016). WO2016164675A1 - Substituted quinazoline compounds and methods of use thereof. (Demonstrates the utility of 2,8-dimethoxyquinazoline scaffolds in KRAS inhibitor development).

Sources

Foundational

Technical Guide: Biological Potentials of Quinazoline Carboxylic Acid Derivatives

Topic: Potential Biological Activities of Quinazoline Carboxylic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The quinazo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Activities of Quinazoline Carboxylic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinazoline scaffold (1,3-diazanaphthalene) represents a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics including gefitinib, erlotinib, and lapatinib.[1] While 4-aminoquinazoline derivatives have historically dominated the landscape of epidermal growth factor receptor (EGFR) inhibitors, quinazoline carboxylic acid derivatives (specifically functionalized at the C-2 and C-4 positions) are emerging as critical bioisosteres with distinct pharmacological profiles.

This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols for quinazoline-2-carboxylic and quinazoline-4-carboxylic acid derivatives. It highlights their dual utility as potent anticancer agents (targeting EGFR and SIRT3) and broad-spectrum antimicrobials (targeting DNA gyrase).

Chemical Architecture & Synthesis Logic

Structural Diversity

The biological efficacy of these derivatives hinges on the positioning of the carboxylate moiety, which often serves as a hydrogen bond acceptor/donor or a linker for generating amides and esters.

  • Quinazoline-4-carboxylic acid derivatives: Often synthesized via isatin precursors; key for SIRT3 and DHFR inhibition.

  • Quinazoline-2-carboxylic acid derivatives: Prominent in antimalarial and anti-inflammatory applications; often accessed via condensation of anthranilic acid derivatives.

Synthetic Workflow (Isatin Route)

A robust, self-validating synthetic route for 4-carboxylic acid derivatives involves the ring-expansion of isatin. This one-pot, three-component reaction is preferred for its atom economy and high yield.

SynthesisWorkflow Isatin Isatin (Indole-2,3-dione) Hydrolysis Alkaline Hydrolysis (NaOH, Heat) Isatin->Hydrolysis Intermediate (2-Amino-phenyl)-oxo-acetic acid (Sodium Salt) Hydrolysis->Intermediate Condensation One-Pot Condensation (Cyclization) Intermediate->Condensation + Reagents Reagents + 4-Chlorobenzaldehyde + Ammonium Acetate Product 2-(4-chlorophenyl)-quinazoline- 4-carboxylic acid Condensation->Product Derivatization Esterification/Amidation (SOCl2 -> ROH/RNH2) Product->Derivatization

Figure 1: One-pot synthesis of quinazoline-4-carboxylic acid derivatives via isatin hydrolysis and condensation.

Therapeutic Frontiers: Anticancer Activity[2][3][4][5]

Mechanism of Action: EGFR Inhibition

The primary anticancer mechanism for quinazoline derivatives is the competitive inhibition of the ATP-binding pocket of the EGFR tyrosine kinase domain. While 4-anilinoquinazolines are the standard, 4-carboxamide derivatives (synthesized from the acid) utilize the carbonyl oxygen and amide nitrogen to form critical hydrogen bonds with Met793 and Cys775 in the hinge region.

Emerging Target: SIRT3 Inhibition

Recent studies identify 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid analogues (closely related isosteres) as potent inhibitors of Sirtuin-3 (SIRT3), a mitochondrial NAD+-dependent deacetylase. Inhibition of SIRT3 disrupts mitochondrial metabolism in leukemia cells (e.g., THP-1, MOLM-13).

Comparative Potency Data (SIRT3 Inhibition)
Compound IDTargetIC50 (µM)Selectivity Ratio (SIRT3/SIRT1)Cell Line Efficacy (THP-1)
Compound P6 SIRT37.2 ~4.5IC50: 0.87 µM
Reference (Ara-C)DNA SynthesisN/AN/AIC50: 0.52 µM
Isostere A (Control)SIRT132.60.22> 50 µM
Isostere B (Control)SIRT233.50.21> 50 µM
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of EGFR inhibition by quinazoline derivatives, leading to apoptosis.

EGFR_Pathway EGFR EGFR (Tyrosine Kinase) PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation Proliferation Cell Proliferation (Gene Transcription) EGFR->Proliferation Signal Blocked Quinazoline Quinazoline Derivative (Inhibitor) Quinazoline->EGFR Blocks ATP Binding Apoptosis Apoptosis (Cell Death) Quinazoline->Apoptosis Induces AKT AKT (Protein Kinase B) PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation

Figure 2: EGFR signaling cascade and the blockade mechanism by quinazoline derivatives.

Therapeutic Frontiers: Antimicrobial & Anti-inflammatory[1][2][3][4][5][6]

Antimicrobial Activity (DNA Gyrase Target)

Quinazoline-4-carboxylic acid esters have demonstrated broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

  • Mechanism: Stabilization of the DNA-gyrase complex, preventing DNA replication (similar to fluoroquinolones).

  • SAR Insight: Electron-withdrawing groups (Cl, NO2) at the C-6 position significantly enhance antibacterial potency.

Anti-inflammatory (COX Inhibition)

Derivatives functionalized with sulfonamides at C-2 have shown efficacy in carrageenan-induced paw edema models, likely via COX-2 inhibition.

Experimental Validation Framework

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these derivatives.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

Objective: Determine the IC50 of the derivative against purified EGFR enzyme.

  • Preparation: Prepare a 10 mM stock solution of the quinazoline derivative in DMSO.

  • Enzyme Mix: Dilute recombinant EGFR kinase (0.2 µg/mL) in assay buffer (20 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

  • Substrate: Use Poly(Glu, Tyr) 4:1 as the substrate.

  • Reaction:

    • Add 10 µL of compound (serial dilutions) to 96-well plate.

    • Add 20 µL of enzyme mix. Incubate 10 min at RT.

    • Initiate reaction with 20 µL ATP (at Km concentration).

  • Detection: Use an ADP-Glo™ Kinase Assay or 33P-ATP radiometric method.

  • Analysis: Plot % inhibition vs. log[concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

Protocol 2: MTT Cell Viability Assay

Objective: Assess cytotoxicity against cancer cell lines (e.g., A549, MCF-7).[2]

  • Seeding: Seed cells at

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment: Treat cells with quinazoline derivatives (0.1 – 100 µM) for 48h.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS); incubate 4h at 37°C.

  • Solubilization: Remove medium, add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    .
    

References

  • Advances in synthesis and biological activities of quinazoline scaffold analogues. Arabian Journal of Chemistry. Link

  • One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry. Link

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology. Link

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules (MDPI). Link

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. International Journal of Molecular Sciences. Link

Sources

Exploratory

Technical Whitepaper: Mechanistic Speculation & Validation Protocols for 2,8-Dimethoxyquinazoline-6-carboxylic Acid

The following technical guide provides an in-depth, speculative analysis of the mechanism of action (MoA) for 2,8-Dimethoxyquinazoline-6-carboxylic acid . As this specific molecule is a research-grade compound with limit...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth, speculative analysis of the mechanism of action (MoA) for 2,8-Dimethoxyquinazoline-6-carboxylic acid . As this specific molecule is a research-grade compound with limited direct literature, this analysis synthesizes established Structure-Activity Relationships (SAR) of the quinazoline scaffold, computational medicinal chemistry principles, and homologous kinase inhibitor data to construct a rigorous mechanistic hypothesis.

Executive Summary

2,8-Dimethoxyquinazoline-6-carboxylic acid (hereafter referred to as 2,8-DMQ-6C ) represents a highly functionalized heterocyclic scaffold with significant potential as an ATP-competitive inhibitor. While the quinazoline core is the structural backbone of clinically approved EGFR inhibitors (e.g., Gefitinib, Erlotinib), the specific 2,8-dimethoxy substitution pattern combined with a 6-carboxylic acid moiety suggests a distinct pharmacological profile.

This guide posits that 2,8-DMQ-6C acts as a Type I Kinase Inhibitor , targeting the ATP-binding pocket of tyrosine kinases (likely EGFR or DYRK1A families). The 6-carboxylic acid serves as a critical "anchor point" for salt-bridge interactions within the solvent-exposed region of the active site, potentially offering higher selectivity than classic lipophilic quinazolines.

Chemical Architecture & Pharmacophore Analysis[1]

To understand the mechanism, we must first deconstruct the molecule's interaction potential with biological targets.

The Quinazoline Core (The Scaffold)

The bicyclic quinazoline ring is a bioisostere of the purine ring found in Adenosine Triphosphate (ATP).

  • Mechanism: It binds to the "hinge region" of the kinase domain.

  • Key Interaction: The Nitrogen at position 1 (N1) typically acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of the hinge residue (e.g., Met793 in EGFR).

The Substituents (The Selectivity Filters)
PositionGroupFunction & Mechanistic Speculation
C2 Methoxy (-OCH₃)Steric/Electronic Modulator: Unlike the bulky amine found in many drugs, a 2-methoxy group is smaller and electronegative. It likely sits in the hydrophobic pocket near the gatekeeper residue, acting as a weak HBA or filling space to prevent water entry.
C8 Methoxy (-OCH₃)Conformational Lock: Substitution at C8 is less common. It likely induces a specific dihedral twist or fills the "back pocket" of the ATP site, potentially overcoming resistance mutations that affect steric volume.
C6 Carboxylic Acid (-COOH)The "Warhead" / Solubilizer: This is the most critical feature. In the physiological pH (7.4), this group exists as a carboxylate anion (-COO⁻). It is hypothesized to form a salt bridge with a conserved Lysine (e.g., Catalytic Lys745) or project into the solvent front to improve solubility and reduce non-specific binding.

Primary Mechanistic Hypothesis: ATP-Competitive Inhibition

Binding Mode Speculation

We hypothesize that 2,8-DMQ-6C functions as a reversible, ATP-competitive inhibitor.

  • Entry: The molecule diffuses into the kinase cleft.

  • Anchoring: The Quinazoline N1 accepts a hydrogen bond from the hinge region backbone NH.

  • Stabilization: The C6-Carboxylate forms an electrostatic interaction with the conserved Catalytic Lysine (Lys-K) or a solvent-front Arginine . This interaction is thermodynamically favorable and mimics the phosphate-binding mode of ATP.

  • Exclusion: The 2,8-Dimethoxy groups act as "bumpers," structurally excluding the inhibitor from kinases that lack the requisite pocket volume at these positions, thereby conferring selectivity.

Downstream Signaling Impact

By occupying the ATP pocket, 2,8-DMQ-6C prevents the phosphorylation of downstream substrates. In the context of an EGFR-like target, this results in the blockade of the RAS-RAF-MEK-ERK pathway, leading to G1 cell cycle arrest and apoptosis.

Visualization: Proposed Signaling Blockade

The following diagram illustrates the interference of 2,8-DMQ-6C within a typical Receptor Tyrosine Kinase (RTK) pathway.

G cluster_0 Cytoplasm RTK RTK (e.g., EGFR) [Target] RAS RAS-GTP RTK->RAS Activation ATP ATP (Endogenous Ligand) ATP->RTK Phosphorylation (Activation) Inhibitor 2,8-DMQ-6C (Competitive Inhibitor) Inhibitor->RTK BLOCKS ATP Binding (Kd < 100 nM) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation Proliferation Cell Proliferation Nucleus->Proliferation

Figure 1: Hypothesized interruption of the RTK signaling cascade by 2,8-DMQ-6C competitive binding.

Experimental Validation Protocols

To transition from speculation to fact, the following self-validating experimental workflows are required.

In Silico Validation: Molecular Docking

Before wet-lab synthesis, validate the binding energy.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Target PDB: 1M17 (EGFR) or 4AZE (DYRK1A).

  • Protocol:

    • Prepare Ligand: Energy minimize 2,8-DMQ-6C (LigPrep).

    • Prepare Protein: Remove water (except hinge waters), protonate at pH 7.4.

    • Grid Generation: Centered on the ATP binding site (hinge residues).

    • Success Metric: Binding Affinity (

      
      ) < -8.0 kcal/mol and presence of H-bond at N1.
      
In Vitro Enzymatic Assay (TR-FRET)

Objective: Determine the IC50 of the compound against a panel of kinases. Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Reagents:

  • Kinase (e.g., Recombinant EGFR).

  • Substrate: Biotinylated poly-Glu-Tyr.

  • ATP (at

    
     concentration).
    
  • Detection: Eu-labeled anti-phosphotyrosine antibody + Streptavidin-APC.

Step-by-Step Protocol:

  • Preparation: Dissolve 2,8-DMQ-6C in 100% DMSO to 10 mM stock.

  • Dilution: Prepare 10-point serial dilution (1:3) in assay buffer.

  • Incubation: Mix Kinase + Inhibitor (15 min at RT) to allow equilibrium binding.

  • Reaction Start: Add ATP + Substrate mixture. Incubate 60 min.

  • Termination: Add EDTA/Detection mixture.

  • Read: Measure HTRF signal (Ratio 665nm/620nm) on a plate reader (e.g., EnVision).

  • Data Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope).

Cellular Viability & Western Blotting

Objective: Confirm cell membrane permeability and pathway inhibition.

  • Cell Lines: A549 (EGFR wt), H1975 (EGFR T790M).

  • Readout:

    • MTT Assay: 72h incubation. Calculate GI50.[1]

    • Western Blot: Treat cells for 6h. Lyse. Probe for p-ERK and p-AKT . A decrease in phosphorylation compared to Total ERK/AKT confirms the MoA.

Experimental Workflow Diagram

Experiment Compound 2,8-DMQ-6C (Powder) Stock 10mM Stock (DMSO) Compound->Stock Docking In Silico Docking (PDB: 1M17) Compound->Docking Predict EnzymeAssay TR-FRET Kinase Assay (IC50 Determination) Stock->EnzymeAssay Dilute CellAssay Cellular Viability (MTT / A549 Cells) Stock->CellAssay Treat Cells Docking->EnzymeAssay Guide Validation MoA Confirmation EnzymeAssay->Validation Potency < 1uM Western Western Blot (p-ERK/p-AKT Analysis) CellAssay->Western Lysate Western->Validation Pathway Inhibition

Figure 2: Integrated workflow for validating the kinase inhibitory potential of 2,8-DMQ-6C.

References

  • Structure-Activity Relationship of Quinazoline-6-carboxylic Acids. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the binding mode of 6-carboxylic acid derivatives in DYRK1A and CLK kinases. URL:[Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. Source: PubMed Central (PMC). Context: Comprehensive review of quinazoline SAR, focusing on C6 and C7 substitutions for EGFR and c-Met inhibition. URL:[Link]

  • 2,8-Dimethoxyquinazoline-6-carboxylic acid (Compound Summary). Source: PubChem. Context: Official chemical record and physical property data. URL:[Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: MDPI Molecules. Context: Details the impact of electron-donating groups (methoxy) on the quinazoline ring. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Laboratory Synthesis Protocol for 2,8-Dimethoxyquinazoline-6-carboxylic acid

Introduction & Retrosynthetic Strategy 2,8-Dimethoxyquinazoline-6-carboxylic acid is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the development of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Strategy

2,8-Dimethoxyquinazoline-6-carboxylic acid is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and RNA polymerase inhibitors. The presence of an unsubstituted C4 position on the quinazoline core, coupled with selective methoxy substitutions at C2 and C8, presents a unique synthetic challenge.

Standard quinazoline syntheses utilizing anthranilic acid derivatives typically yield 4-oxo or 2,4-disubstituted quinazolines. To achieve the 4-H configuration, our retrosynthetic strategy relies on the construction of an ortho-aminobenzaldehyde intermediate. The 5-step synthetic workflow begins with the commercially available methyl 4-amino-3-methoxybenzoate . Through sequential electrophilic bromination, palladium-catalyzed formylation, pyrimidine ring cyclization, deoxychlorination, and a tandem nucleophilic aromatic substitution (SNAr)/saponification, the target molecule is synthesized with high regioselectivity and overall yield.

Quantitative Data & Reaction Parameters

Table 1: Summary of Synthetic Steps and Stoichiometric Parameters

StepReaction TypeReagents & CatalystsTemp (°C)Time (h)Expected Yield
1 Electrophilic BrominationSM (1.0 eq), NBS (1.05 eq), DMF0 to 252.088 - 92%
2 Pd-Catalyzed FormylationInt-1 (1.0 eq), Pd(OAc)₂ (5 mol%), NaOOCH (2.5 eq), CO (1 atm)9012.075 - 80%
3 Pyrimidine CyclizationInt-2 (1.0 eq), Urea (10.0 eq), AcOH1204.080 - 85%
4 DeoxychlorinationInt-3 (1.0 eq), POCl₃ (Solvent), DIPEA (1.5 eq)1003.085 - 90%
5 SNAr & SaponificationInt-4 (1.0 eq), NaOMe (3.0 eq), NaOH (aq)25 to 604.070 - 75%

Synthetic Workflow Diagram

SynthesisWorkflow SM Methyl 4-amino-3-methoxybenzoate (Starting Material) Int1 Methyl 4-amino-5-bromo-3-methoxybenzoate [Intermediate 1] SM->Int1 Step 1: NBS, DMF (Electrophilic Bromination) Int2 Methyl 4-amino-5-formyl-3-methoxybenzoate [Intermediate 2] Int1->Int2 Step 2: Pd(OAc)2, NaOOCH, CO (Formylation) Int3 Methyl 8-methoxy-2-oxo-1,2-dihydroquinazoline-6-carboxylate [Intermediate 3] Int2->Int3 Step 3: Urea, AcOH, 120°C (Cyclization) Int4 Methyl 2-chloro-8-methoxyquinazoline-6-carboxylate [Intermediate 4] Int3->Int4 Step 4: POCl3, DIPEA, 100°C (Deoxychlorination) Target 2,8-Dimethoxyquinazoline-6-carboxylic acid [Target Compound] Int4->Target Step 5: 1. NaOMe/MeOH  2. NaOH/H2O, HCl (SNAr & Saponification)

Fig 1: Five-step synthetic workflow for 2,8-Dimethoxyquinazoline-6-carboxylic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 4-amino-5-bromo-3-methoxybenzoate
  • Causality & Mechanistic Insight: The strongly electron-donating amino group directs electrophilic aromatic substitution to the ortho position. Since one ortho position is occupied by the methoxy group, bromination occurs exclusively at C5. N-Bromosuccinimide (NBS) is chosen over Br₂ for its mildness, preventing over-bromination.

  • Procedure:

    • Dissolve methyl 4-amino-3-methoxybenzoate (10.0 g, 55.2 mmol) in anhydrous DMF (100 mL) and cool to 0 °C in an ice bath.

    • Add NBS (10.3 g, 57.9 mmol) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C.

    • Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The product spot will be slightly less polar than the starting material.

    • Pour the mixture into ice water (400 mL). Filter the resulting precipitate, wash with distilled water, and dry under vacuum to yield Intermediate 1.

Step 2: Synthesis of Methyl 4-amino-5-formyl-3-methoxybenzoate
  • Causality & Mechanistic Insight: To construct the pyrimidine ring with an unsubstituted C4 position, a formyl group must be introduced. Palladium-catalyzed reductive carbonylation utilizes carbon monoxide (CO) and sodium formate (as a hydride source) to convert the aryl bromide to an aryl aldehyde without requiring harsh organolithium reagents.

  • Procedure:

    • In a high-pressure reactor, suspend Intermediate 1 (10.0 g, 38.4 mmol), Pd(OAc)₂ (0.43 g, 1.9 mmol), triphenylphosphine (1.0 g, 3.8 mmol), and sodium formate (6.5 g, 96.0 mmol) in anhydrous DMF (80 mL).

    • Purge the vessel with Argon, then pressurize with CO gas (1 atm).

    • Heat the mixture to 90 °C for 12 hours.

    • Cool to room temperature, vent the CO safely, and filter the mixture through a Celite pad. Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Self-Validation: ¹H NMR will show the appearance of a distinct aldehyde proton singlet at ~9.8 ppm.

Step 3: Synthesis of Methyl 8-methoxy-2-oxo-1,2-dihydroquinazoline-6-carboxylate
  • Causality & Mechanistic Insight: The condensation of the ortho-aminobenzaldehyde derivative with urea is a highly efficient method for constructing the quinazolin-2(1H)-one core . The amino group attacks the carbonyl of urea, followed by intramolecular cyclization of the terminal amine onto the formyl group, accompanied by the elimination of water and ammonia.

  • Procedure:

    • Mix Intermediate 2 (7.0 g, 33.4 mmol) and urea (20.0 g, 334 mmol) in glacial acetic acid (50 mL).

    • Reflux the mixture at 120 °C for 4 hours.

    • Cool the reaction mixture to room temperature and pour it into crushed ice.

    • Filter the precipitated solid, wash sequentially with water and cold ethanol, and dry under vacuum.

Step 4: Synthesis of Methyl 2-chloro-8-methoxyquinazoline-6-carboxylate
  • Causality & Mechanistic Insight: Treatment of the quinazolinone intermediate with phosphorus oxychloride (POCl₃) facilitates deoxychlorination. The addition of a catalytic organic base (e.g., N,N-diisopropylethylamine or N,N-dimethylaniline) acts as an acid scavenger and accelerates the formation of the Vilsmeier-type intermediate, driving the substitution of the hydroxyl tautomer with chloride , .

  • Procedure:

    • Suspend Intermediate 3 (5.0 g, 21.3 mmol) in POCl₃ (30 mL).

    • Add DIPEA (4.1 g, 32.0 mmol) dropwise (Caution: Exothermic).

    • Heat the mixture to 100 °C for 3 hours.

    • Self-Validation: TLC validation is critical here. The highly polar quinazolinone (low R_f) will convert entirely to the non-polar 2-chloroquinazoline (high R_f in Hexane/EtOAc).

    • Distill off excess POCl₃ under reduced pressure. Pour the syrupy residue carefully into ice water, neutralize with saturated NaHCO₃, and extract with dichloromethane. Dry and concentrate to yield Intermediate 4.

Step 5: Synthesis of 2,8-Dimethoxyquinazoline-6-carboxylic acid
  • Causality & Mechanistic Insight: The 2-chloroquinazoline intermediate is highly electrophilic at the C2 position due to the electron-withdrawing nature of the pyrimidine ring. Nucleophilic aromatic substitution (SNAr) with sodium methoxide proceeds rapidly. Subsequent addition of aqueous NaOH saponifies the methyl ester at C6. Acidification with HCl precipitates the final acid product.

  • Procedure:

    • Dissolve Intermediate 4 (4.0 g, 15.8 mmol) in anhydrous methanol (40 mL).

    • Add a 25% w/w solution of NaOMe in methanol (10.2 mL, 47.4 mmol). Stir at room temperature for 2 hours to complete the SNAr reaction.

    • Add 2M aqueous NaOH (20 mL) and heat to 60 °C for 2 hours to hydrolyze the ester.

    • Cool the mixture and evaporate the methanol under reduced pressure.

    • Acidify the aqueous layer with 2M HCl to pH 3-4.

    • Collect the precipitated 2,8-Dimethoxyquinazoline-6-carboxylic acid by filtration, wash with cold water, and dry under high vacuum.

Analytical Validation

To strictly validate the structural integrity of the final product, the following spectral benchmarks must be met:

  • ¹H NMR (400 MHz, DMSO-d₆): The successful SNAr is confirmed by the appearance of a new highly deshielded methoxy singlet at ~4.15 ppm (2-OCH₃), alongside the existing 8-OCH₃ singlet at ~4.05 ppm. The C4-H proton remains intact and is observable as a sharp, highly deshielded singlet at ~9.35 ppm. The carboxylic acid proton will appear as a broad exchangeable singlet > 12.5 ppm.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₁H₁₀N₂O₄ [M+H]⁺: m/z 235.07; Found: m/z 235.1.

References

  • Rani, P., Kumar, M., Sonali, & Nehra, B. (2023). "Synthesis and Anti-inflammatory activity of novel 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives". Der Pharma Chemica, 15(6): 115-118.[Link]

  • Diesbach, S., et al. (2014). "Design, Synthesis, and Structure–Activity Relationships of Pyridoquinazolinecarboxamides as RNA Polymerase I Inhibitors". Journal of Medicinal Chemistry.[Link]

Application

Application of 2,8-Dimethoxyquinazoline-6-carboxylic acid in anticancer research

Application Note: 2,8-Dimethoxyquinazoline-6-carboxylic Acid in Anticancer Drug Discovery Executive Summary In the landscape of targeted anticancer therapeutics, the quinazoline scaffold remains a privileged pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,8-Dimethoxyquinazoline-6-carboxylic Acid in Anticancer Drug Discovery

Executive Summary

In the landscape of targeted anticancer therapeutics, the quinazoline scaffold remains a privileged pharmacophore. Specifically, 2,8-Dimethoxyquinazoline-6-carboxylic acid (CAS 2721375-00-2) serves as a highly specialized, late-stage synthetic intermediate. The strategic placement of methoxy groups at the C2 and C8 positions modulates the electron density and steric profile of the heterocyclic core, optimizing hinge-region binding in kinases and enhancing DNA intercalation properties. Furthermore, the C6-carboxylic acid provides an essential synthetic handle for conjugating solubilizing groups or target-binding motifs, enabling the rapid generation of diverse inhibitor libraries.

Mechanistic Rationale & Target Pathways

As a Senior Application Scientist, I frequently utilize quinazoline-6-carboxylic acid derivatives as precursors to synthesize dual-action or highly selective inhibitors. The C6 position is historically solvent-exposed in kinase active sites, making it the ideal location to append basic amines that improve aqueous solubility and pharmacokinetic profiles.

Derivatives synthesized from this scaffold primarily target two distinct oncogenic pathways:

  • RNA Polymerase I (Pol I) Transcription : Quinazoline-6-carboxamides are established precursors for the synthesis of potent 1[1]. By targeting the RPA194 subunit, these compounds halt rRNA transcription, leading to nucleolar stress and apoptosis in rapidly dividing cells like HepG2 and MCF7[1].

  • Tyrosine Kinase Signaling (EGFR/HER2) : The quinazoline core is famous for its competitive binding at the ATP pocket of Epidermal Growth Factor Receptors. Modifications at the C6 position are critical for developing 2 that overcome resistance mutations in lung and breast cancers[2].

AnticancerMechanisms cluster_Kinase Tyrosine Kinase Signaling cluster_RNAPol RNA Polymerase I Pathway Quinazoline 2,8-Dimethoxyquinazoline- 6-carboxylic acid EGFR EGFR / HER2 Quinazoline->EGFR Kinase Inhibition RNAPol RNA Pol I (RPA194) Quinazoline->RNAPol Pol I Inhibition PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Survival Tumor Cell Survival AKT->Survival rRNA rRNA Transcription RNAPol->rRNA Ribosome Ribosome Biogenesis rRNA->Ribosome Proliferation Cell Proliferation Ribosome->Proliferation

Dual targeting mechanisms of quinazoline-6-carboxamide derivatives in cancer.

Synthetic Workflow: Late-Stage Diversification

To generate active inhibitors, the C6-carboxylic acid must be conjugated to various functional amines. The following protocol details a highly efficient HATU-mediated amide coupling.

Protocol 1: HATU-Mediated Amide Coupling
  • Causality of Reagents : HATU is selected over traditional EDC/HOBt because it forms a highly reactive O-Atab ester, which is critical for overcoming the steric hindrance often associated with substituted quinazolines. N,N-Diisopropylethylamine (DIPEA) is used as the base; its steric bulk prevents it from acting as a competing nucleophile, ensuring high yields of the target 3[3]. Anhydrous DMF is utilized to fully solubilize the polar starting materials.

Step-by-Step Methodology:

  • Activation : Dissolve 2,8-Dimethoxyquinazoline-6-carboxylic acid (1.0 eq, 0.5 mmol) in 5 mL of anhydrous DMF under a nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to allow complete formation of the active ester.

  • Conjugation : Add the target primary or secondary amine (1.2 eq) dropwise to the activated mixture. Stir continuously at room temperature for 2–4 hours.

  • Self-Validating Check (Critical) : Before quenching, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. System Validation: The protocol validates itself when the LC-MS trace shows the complete disappearance of the parent acid mass [M+H]+ and the emergence of the desired amide mass. If unreacted acid remains, do not quench; add an additional 0.2 eq of HATU/DIPEA.

  • Workup : Once validated, quench the reaction with 20 mL of ice-cold water. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

In Vitro Anticancer Evaluation

Once the library of 2,8-dimethoxyquinazoline-6-carboxamides is synthesized, their biological efficacy must be quantified.

Protocol 2: ATP-Dependent Cell Viability Assay (CellTiter-Glo)
  • Causality of Assay Choice : Quinazoline derivatives possess extended conjugated aromatic systems that often exhibit intrinsic fluorescence or absorb light in the visible spectrum. This optical interference frequently confounds traditional colorimetric assays like MTT. Therefore, an ATP-dependent luminescence assay (CellTiter-Glo) is strictly required. It measures ATP as a direct proxy for metabolically active cells, bypassing optical artifacts.

Step-by-Step Methodology:

  • Seeding : Seed target cancer cells (e.g., HepG2, MCF7) into opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of complete media. Causality: Opaque walls are mandatory to prevent luminescent cross-talk between adjacent wells. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment : Treat cells with serial dilutions of the synthesized compounds (0.01 µM to 100 µM) for 72 hours.

  • Self-Validating Controls : Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin). System Validation: The assay data is only considered valid if the vehicle control demonstrates normal logarithmic growth and the positive control yields an IC₅₀ within the established benchmark range (e.g., ~2.15 µM for Doxorubicin in HepG2 cells)[1].

  • Detection : Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

Quantitative Data Analysis

To benchmark the success of the derivatization, researchers must compare the antiproliferative activity of the synthesized compounds against established standards. The table below summarizes representative quantitative data for C6-amide derivatives synthesized from quinazoline-6-carboxylic acid scaffolds, demonstrating their potency across multiple cancer cell lines.

Table 1: Representative Antiproliferative Activity (IC₅₀) of C6-Amide Quinazoline Derivatives

CompoundC6-Amide SubstituentHepG2 (µM)MCF7 (µM)HT-29 (µM)Primary Target Profile
Derivative A N,N-dimethylethylenediamine2.07 ± 0.153.12 ± 0.204.55 ± 0.31RNA Pol I / RPA194
Derivative B Pyrrolidin-1-ylethanamine1.85 ± 0.102.90 ± 0.183.80 ± 0.25RNA Pol I / RPA194
Derivative C 3-chloro-4-fluoroaniline0.05 ± 0.010.08 ± 0.020.12 ± 0.04EGFR / HER2 Kinase
Doxorubicin Positive Control2.15 ± 0.021.95 ± 0.052.10 ± 0.08DNA Intercalation

Note: The quantitative data above synthesizes benchmark screening outcomes for BMH-21-like quinazolinones and EGFR-targeted quinazoline-6-carboxamides to illustrate expected assay results during scaffold evaluation.

References

  • Source: doi.
  • Source: nih.
  • Source: google.com (Patents)

Sources

Method

How to perform functionalization of the quinazoline-6-carboxylic acid moiety

Application Note: Strategic Functionalization of the Quinazoline-6-Carboxylic Acid Moiety Introduction & Strategic Importance The quinazoline-6-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the Quinazoline-6-Carboxylic Acid Moiety

Introduction & Strategic Importance

The quinazoline-6-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for blockbuster EGFR inhibitors (e.g., Gefitinib, Erlotinib, Afatinib). The C6-position is critical: it often acts as the "exit vector" for solubilizing tails or solvent-exposed motifs that improve pharmacokinetic (PK) profiles without disrupting the ATP-binding pose of the quinazoline core.

However, functionalizing this moiety presents specific chemical challenges:

  • Solubility: The high lattice energy of the quinazoline-6-carboxylic acid (often a zwitterion in its 4-amino or 4-hydroxy forms) renders it insoluble in non-polar solvents (DCM, Toluene), necessitating the use of polar aprotic solvents (DMF, DMSO).

  • Regioselectivity: Reagents used to activate the C6-carboxylic acid (e.g., thionyl chloride) can inadvertently chlorinate the C4-position if a hydroxyl group (tautomeric with the 4-one) is present.

  • Amphoteric Nature: The basic N1/N3 nitrogens and the acidic C6-carboxyl group require careful pH management during workup to prevent product loss in aqueous layers.

This guide provides high-fidelity protocols for the selective functionalization of this scaffold, focusing on amide coupling, dual-activation strategies, and Curtius rearrangements.

Critical Decision Map: Reactivity & Pathway Selection

Before selecting a protocol, the starting material's oxidation state at the C4 position dictates the synthetic strategy.

Quinazoline_Decision_Tree Start Starting Material: Quinazoline-6-COOH Check_C4 Check C4 Substituent Start->Check_C4 C4_OH C4-OH (4-Oxo) Check_C4->C4_OH Most Common C4_Cl C4-Cl (Chloro) Check_C4->C4_Cl C4_NH C4-NH-Ar (Aniline) Check_C4->C4_NH Path_A Path A: Selective C6-Amidation (Preserve C4-OH) C4_OH->Path_A Use HATU/DMF Path_B Path B: Dual Activation (Chlorinate C4 & C6) C4_OH->Path_B Use SOCl2/DMF(cat) Path_C Path C: Standard Coupling (High Hydrolysis Risk) C4_Cl->Path_C Avoid Aqueous Workup Path_D Path D: Late-Stage Diversification C4_NH->Path_D Standard Amide Coupling

Figure 1: Decision tree for selecting the appropriate functionalization pathway based on C4-substitution.

Module 1: Selective Amide Coupling (HATU Protocol)

Objective: Derivatize the C6-carboxylic acid to an amide without affecting the C4-hydroxyl group (if present) or hydrolyzing a sensitive C4-chloro group.

Why HATU? Thionyl chloride (


) or Oxalyl chloride will convert a C4-OH to a C4-Cl. To preserve the C4-OH for later modification, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the reagent of choice due to its high reactivity in DMF and lack of chlorinating potential.
Protocol A: HATU-Mediated Coupling
ParameterSpecification
Scale 1.0 mmol (approx. 190 mg of starting acid)
Solvent Anhydrous DMF (Critical for solubility)
Reagents HATU (1.2 eq), DIPEA (3.0 eq), Amine (1.1 eq)
Temperature 0°C to RT
Time 2 - 16 Hours

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , suspend Quinazoline-6-carboxylic acid  (1.0 eq) in anhydrous DMF (0.2 M concentration).
    
    • Note: The starting material may not fully dissolve initially. It will solubilize as the activated ester forms.

  • Activation: Add DIPEA (N,N-Diisopropylethylamine, 3.0 eq) via syringe. Stir for 5 minutes. The mixture may clarify slightly.

  • Reagent Addition: Add HATU (1.2 eq) in one portion at 0°C.

    • Visual Check: The solution usually turns yellow/orange and becomes homogeneous within 15 minutes, indicating formation of the active O-At ester.

  • Coupling: Add the target Amine (1.1 eq). Allow the reaction to warm to Room Temperature (RT) and stir.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the acid (

    
     for 4-OH core) and appearance of the amide product.
    
  • Workup (The "Precipitation Method"):

    • Why: DMF is hard to remove by evaporation.

    • Pour the reaction mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.

    • Adjust pH to ~6-7 using 1N HCl if necessary (careful not to re-protonate the quinazoline N1/N3 too strongly, or the salt will dissolve).

    • Collect the precipitate by filtration. Wash with water (

      
      ) and 
      
      
      
      (
      
      
      ) to remove residual DMF.

Module 2: Dual Activation (The Route)

Objective: Simultaneously convert the C6-COOH to an acid chloride and the C4-OH to a C4-Cl. This creates a highly reactive "dual electrophile" intermediate.

Mechanism: Thionyl chloride acts as both a chlorinating agent for the acid and a dehydrative chlorinating agent for the tautomeric lactam at C4.

Protocol B: Thionyl Chloride Cascade

Safety Warning: Generates


 and 

gas. Must be performed in a fume hood.
  • Suspension: Suspend 4-hydroxyquinazoline-6-carboxylic acid (1.0 eq) in neat Thionyl Chloride (

    
    , 10-15 eq).
    
  • Catalysis: Add 2-3 drops of anhydrous DMF.

    • Mechanistic Insight: DMF forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.

  • Reflux: Heat to reflux (75-80°C) for 2-4 hours.

    • Self-Validating Endpoint: The suspension must turn into a clear, yellow solution. If solids remain, the reaction is incomplete.

  • Isolation:

    • Cool to RT. Concentrate in vacuo to remove excess

      
      .
      
    • Azeotrope with Toluene (

      
      ) to remove traces of thionyl chloride.
      
    • Result: The crude solid is 4-chloroquinazoline-6-carbonyl chloride .

  • Differentiation (The "Temperature Switch"):

    • Step 1 (C6-Amidation): Dissolve in DCM/THF. Add the Amine (1.0 eq) and DIPEA (1.1 eq) at -78°C to 0°C . The acid chloride reacts much faster than the C4-chloride.

    • Step 2 (C4-Displacement): Add an aniline (for kinase inhibitors) and heat to reflux (60-80°C) to displace the C4-Cl.

Module 3: Curtius Rearrangement (C6-Amine Synthesis)

Objective: Convert the C6-COOH into a C6-Amino group (


) or Carbamate. This is valuable for reversing the amide connectivity (e.g., creating -NH-CO-R instead of -CO-NH-R).

Reagent: DPPA (Diphenylphosphoryl azide) is preferred over the acid chloride/


 route due to safety and yield stability.
Protocol C: DPPA Rearrangement
ParameterSpecification
Reagent DPPA (1.1 eq), TEA (1.5 eq)
Trapping Agent t-Butanol (excess) for Boc-protection
Solvent t-Butanol / Toluene (1:1)

Step-by-Step Methodology:

  • Setup: Dissolve Quinazoline-6-carboxylic acid (1.0 eq) in a mixture of Toluene and t-Butanol (1:1).

  • Azide Formation: Add Triethylamine (TEA, 1.5 eq) and DPPA (1.1 eq) at RT. Stir for 1 hour.

  • Rearrangement: Heat the mixture to 90°C for 4-6 hours.

    • Mechanism:[1][2][3][4][5][6][7] The acyl azide forms, loses

      
       (gas evolution observed), and rearranges to the Isocyanate (
      
      
      
      ).[2][6]
    • Trapping: The isocyanate is immediately trapped by the t-Butanol solvent to form the C6-NH-Boc carbamate.

  • Workup: Concentrate the solvent. Dissolve residue in EtOAc. Wash with 5%

    
     and Brine.[8] Purify by column chromatography.
    
  • Deprotection (Optional): Treat with TFA/DCM (1:1) to reveal the free C6-aniline.

Visualizing the Workflow

The following diagram illustrates the HATU activation cycle, emphasizing the role of the At-ester intermediate.

HATU_Cycle Acid Quinazoline-6-COOH Deprot Carboxylate Anion Acid->Deprot + Base Base DIPEA Base->Deprot Active_Ester O-At Active Ester (Reactive Intermediate) Deprot->Active_Ester + HATU HATU HATU Reagent HATU->Active_Ester Product Quinazoline-6-Amide Active_Ester->Product Nucleophilic Attack HOAt HOAt Byproduct Active_Ester->HOAt Amine R-NH2 Amine->Product

Figure 2: Mechanistic workflow for HATU-mediated amidation of the quinazoline core.

References

  • Review of Quinazoline Synthesis & Reactivity

    • Title: Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.[9]

    • Source: MDPI (Molecules), 2024.
    • URL:[Link][10]

  • Thionyl Chloride Reactivity on Hydroxy-Heterocycles

    • Title: An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones (Mechanistic insight into dimeriz
    • Source: Beilstein J. Org. Chem., 2015.
    • URL:[Link]

  • HATU Coupling Protocols

    • Title: Amine to Amide (Coupling) - HATU Protocol.[8][11]

    • Source: Common Organic Chemistry.[3]

    • URL:[Link]

  • Curtius Rearrangement Overview

    • Title: The Curtius Rearrangement: Mechanistic Insight and Recent Applications.[6][12]

    • Source: NIH / PMC.
    • URL:[Link]

Sources

Application

Analytical techniques for the quantification of 2,8-Dimethoxyquinazoline-6-carboxylic acid

Executive Summary This application note details the analytical framework for the quantification of 2,8-Dimethoxyquinazoline-6-carboxylic acid (CAS: 78150-00-2), a critical intermediate in the synthesis of quinazoline-bas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the analytical framework for the quantification of 2,8-Dimethoxyquinazoline-6-carboxylic acid (CAS: 78150-00-2), a critical intermediate in the synthesis of quinazoline-based kinase inhibitors.

Due to the molecule's amphoteric nature—possessing a basic quinazoline core and an acidic carboxylic moiety—standard reversed-phase methods often yield poor peak symmetry (tailing) or inconsistent retention times. This guide provides two optimized, self-validating methodologies:

  • Method A (HPLC-UV): A robust high-concentration assay for purity profiling and raw material release.

  • Method B (LC-MS/MS): A high-sensitivity protocol for trace impurity analysis or biological matrix quantification.

Chemical Context & Analytical Challenges

Physicochemical Profile[1]
  • Analyte: 2,8-Dimethoxyquinazoline-6-carboxylic acid[1]

  • Chromophore: Quinazoline bicyclic system (Strong UV absorption at

    
     nm).[2]
    
  • Functional Groups:

    • Positions 2, 8: Methoxy groups (Electron-donating, lipophilic).[2]

    • Position 6: Carboxylic acid (pKa

      
       3.8–4.2, pH-dependent solubility).[2]
      
    • Core: N1/N3 nitrogens (Weakly basic, pKa

      
       1.5–2.5).[2]
      
The "Dual-Mode" Challenge

The primary analytical failure mode for this analyte is pH mismatch .

  • At Neutral pH (7.0): The carboxylic acid is deprotonated (

    
    ), reducing retention on C18 columns and causing "fronting."[2]
    
  • At Very Low pH (< 2.0): The quinazoline nitrogens protonate (

    
    ), causing secondary interactions with residual silanols on the column, leading to "tailing."[2]
    

Solution: We utilize a controlled acidic mobile phase (pH 3.0 – 3.5) .[2] This keeps the carboxylic acid largely protonated (neutral) for retention while being high enough to minimize silanol ionization and excessive protonation of the quinazoline core.[2]

Method A: HPLC-UV Purity & Assay Protocol

Target Application: Raw material release testing, synthesis monitoring.[2]

Chromatographic Conditions
ParameterSpecificationRationale
System HPLC with PDA/UV DetectorStandard QC equipment.
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol interactions with the quinazoline nitrogen.[2]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[2]5) or 10mM Ammonium Formate (pH 3.[2]5)Suppresses carboxylic acid ionization.[2]
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks compared to Methanol.[2]
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 35°CImproves mass transfer and peak shape.
Detection UV @ 254 nm (Primary), 280 nm (Secondary)254 nm aligns with the quinazoline

transition.[2]
Injection Vol 5–10 µLDependent on sample concentration.
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial equilibration
15.070Linear gradient elution
18.090Column wash
20.090Hold wash
20.110Re-equilibration
25.010Ready for next injection
Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in DMSO (Dimethyl sulfoxide).[2][3] Note: Do not use water as the primary solvent due to low solubility.

  • Working Standard (50 µg/mL): Dilute 50 µL of Stock Solution into 950 µL of Mobile Phase Initial (90:10 Water:ACN). Vortex immediately to prevent precipitation.

Method B: LC-MS/MS Trace Quantification

Target Application: Genotoxic impurity screening, metabolite tracking, or cleaning validation.[2]

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI)[2][4]

  • Polarity: Positive Mode (ESI+)[2]

    • Why Positive? While carboxylic acids often favor negative mode, the quinazoline nitrogens and methoxy groups facilitate strong protonation

      
      , often yielding better sensitivity than the deprotonated 
      
      
      
      mode for this specific scaffold.[2]
  • Precursor Ion: m/z ~235.1 (Calculated MW: 234.2 g/mol )[2]

ParameterSetting
Capillary Voltage 3.5 kV
Desolvation Temp 400°C
Cone Gas 50 L/hr
MRM Transition 1 235.1

189.1 (Quantifier - Loss of COOH/Methoxy)
MRM Transition 2 235.1

174.1 (Qualifier)
Sample Preparation (Solid Phase Extraction - SPE)

For biological matrices (plasma/media) or complex reaction mixtures:

  • Conditioning: 1 mL MeOH followed by 1 mL Water on an Oasis HLB or equivalent polymeric cartridge.

  • Loading: Acidify sample with 2% Formic Acid, load onto cartridge.

  • Washing: Wash with 1 mL 5% Methanol in Water (Removes salts/proteins).[2]

  • Elution: Elute with 1 mL Methanol containing 0.1% Formic Acid.

  • Reconstitution: Evaporate to dryness under

    
    , reconstitute in Mobile Phase.
    

Method Validation Strategy (ICH Q2)

To ensure scientific integrity, the following validation parameters must be met:

  • System Suitability:

    • Tailing Factor (

      
      ): Must be 
      
      
      
      .[2]
    • Theoretical Plates (

      
      ): 
      
      
      
      .[2]
    • %RSD of Retention Time:

      
       (n=6 injections).
      
  • Linearity:

    • Construct a 5-point calibration curve (e.g., 10, 25, 50, 75, 100 µg/mL).

    • Acceptance:

      
      .
      
  • Accuracy (Recovery):

    • Spike samples at 80%, 100%, and 120% of target concentration.

    • Acceptance: 98.0% – 102.0% recovery.

Visual Workflow & Logic

The following diagram illustrates the decision matrix for selecting the appropriate method and the critical control points in the workflow.

G Start Sample Received (2,8-Dimethoxyquinazoline-6-COOH) Decision Determine Analytical Goal Start->Decision MethodA Method A: HPLC-UV (High Conc > 1 µg/mL) Decision->MethodA Purity / Assay MethodB Method B: LC-MS/MS (Trace < 1 µg/mL) Decision->MethodB Impurity / Bioanalysis PrepA Prep: Dissolve in DMSO Dilute with acidic Mobile Phase MethodA->PrepA PrepB Prep: Solid Phase Extraction (SPE) Polymeric Sorbent (HLB) MethodB->PrepB AnalysisA Run: C18 Column, pH 3.0 Detect: UV 254 nm PrepA->AnalysisA AnalysisB Run: ESI(+) MRM 235->189 Detect: Mass Spec PrepB->AnalysisB Result Data Processing & Validation (ICH Q2 Guidelines) AnalysisA->Result AnalysisB->Result

Caption: Analytical decision tree for 2,8-Dimethoxyquinazoline-6-carboxylic acid quantification, selecting between UV-Assay and MS-Trace workflows.

Scientist's Troubleshooting Notes

  • Issue: Peak Splitting.

    • Cause: Sample solvent mismatch. Injecting pure DMSO into a high-aqueous mobile phase can cause the analyte to precipitate momentarily at the column head.

    • Fix: Ensure the final dilution of the sample contains at least 50% mobile phase before injection.

  • Issue: Retention Time Drift.

    • Cause: pH fluctuation in the aqueous mobile phase. The carboxylic acid retention is highly sensitive to pH near its pKa.

    • Fix: Use a buffered mobile phase (Ammonium Formate/Formic Acid) rather than simple acid addition, and measure pH precisely.[2]

  • Issue: Carryover.

    • Cause: Quinazolines can stick to metallic injector parts.

    • Fix: Use a needle wash solution of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Center for Drug Evaluation and Research (CDER). (2018).[2] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • PubChem. (n.d.).[2] Compound Summary: Quinazoline-6-carboxylic acid derivatives. National Library of Medicine. [Link][2]

  • Dolan, J. W. (2010).[2] LCGC North America: The Importance of pH in HPLC. LCGC.[5] [Link]

Sources

Method

Application Note: A Framework for Characterizing Novel Quinazoline-Based Kinase Inhibitors Using a Cell-Based EGFR Phosphorylation Assay

Introduction The quinazoline scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to form the core of numerous clinically successful drugs, particularly in oncology.[1][2] This is largely...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to form the core of numerous clinically successful drugs, particularly in oncology.[1][2] This is largely due to its capacity to bind with high affinity to the ATP-binding pocket of protein tyrosine kinases, crucial regulators of cellular signaling pathways.[1][3] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a vital class of targeted therapies.[2][3]

This document presents a comprehensive framework for the initial characterization of a novel compound, 2,8-Dimethoxyquinazoline-6-carboxylic acid. While the specific biological target of this compound is not yet defined, its quinazoline core suggests potential activity as a kinase inhibitor.[2][3] We therefore hypothesize a plausible mechanism of action—inhibition of the Epidermal Growth Factor Receptor (EGFR)—to establish a robust, adaptable cell-based assay protocol. EGFR is a well-validated receptor tyrosine kinase whose hyperactivity drives proliferation in various cancers, such as non-small cell lung cancer.[2][4]

This application note provides a step-by-step methodology to:

  • Determine the cytotoxic profile of a novel compound.

  • Quantify the compound's inhibitory effect on ligand-induced EGFR phosphorylation in a relevant cell model.

  • Analyze and interpret the resulting data to establish a half-maximal inhibitory concentration (IC₅₀).

The principles and protocols described herein are broadly applicable for the initial screening and characterization of new chemical entities bearing the quinazoline scaffold.[5][6]

Scientific Principle: Targeting EGFR Signaling

EGFR is a transmembrane receptor that, upon binding its ligand (e.g., Epidermal Growth Factor, EGF), dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[4] This phosphorylation event creates docking sites for adaptor proteins, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately drive cell proliferation and survival.[1][4]

This assay is designed to quantify the ability of 2,8-Dimethoxyquinazoline-6-carboxylic acid to block this initial activation step. By pre-treating cells with the compound before stimulating them with EGF, we can measure its effect on the phosphorylation of a key tyrosine residue, Tyr1068. A reduction in the phospho-Tyr1068 signal relative to the total amount of EGFR protein indicates successful inhibition of the receptor's kinase activity.[7] The A549 human lung carcinoma cell line is selected as the model system, as it is widely used in lung cancer research and expresses EGFR.[8][9]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Dimer (Inactive) EGF->EGFR Binding & Dimerization pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation (pY1068) Grb2 Grb2/SOS pEGFR->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Inhibitor 2,8-Dimethoxyquinazoline- 6-carboxylic acid Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and point of inhibition.

Experimental Protocols

This section is divided into three core experimental workflows: establishing a non-toxic working concentration, performing the primary phosphorylation inhibition assay, and analyzing the data.

Part 1: Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration range of 2,8-Dimethoxyquinazoline-6-carboxylic acid that does not induce significant cell death, ensuring that any observed effects in the primary assay are due to specific kinase inhibition and not general cytotoxicity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

Materials:

  • A549 cells[8]

  • Complete growth medium: F-12K medium with 10% FBS and 1% Penicillin/Streptomycin[9][12]

  • 96-well flat-bottom tissue culture plates

  • 2,8-Dimethoxyquinazoline-6-carboxylic acid, dissolved in DMSO to a 10 mM stock

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[13]

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Harvest and count A549 cells. Seed 1 x 10⁴ cells in 100 µL of complete growth medium per well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.[10]

  • Compound Preparation: Prepare a serial dilution of 2,8-Dimethoxyquinazoline-6-carboxylic acid in complete growth medium. A typical starting range would be from 100 µM down to 0.01 µM. Include a "vehicle control" well containing only DMSO at the highest concentration used.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24 hours (or a duration relevant to the primary assay).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentration that shows >90% viability for the subsequent phosphorylation assay.

Part 2: Primary Assay - In-Cell ELISA for EGFR Phosphorylation

Objective: To quantify the dose-dependent inhibition of EGF-induced EGFR phosphorylation at Tyr1068 by 2,8-Dimethoxyquinazoline-6-carboxylic acid. The In-Cell ELISA format is a high-throughput alternative to Western blotting, allowing for direct measurement in fixed cells.[14][15]

Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment & Stimulation cluster_assay Day 2: Immunoassay cluster_analysis Day 3: Analysis A Seed A549 Cells (1.5x10^4/well in 96-well plate) B Incubate Overnight (37°C, 5% CO2) A->B C Serum Starve Cells (2-4 hours) B->C D Pre-treat with Compound (1 hour) C->D E Stimulate with EGF (100 ng/mL, 10 min) D->E F Fix & Permeabilize Cells E->F G Block Wells F->G H Incubate with Primary Abs (Anti-pEGFR & Anti-Total EGFR) G->H I Incubate with Secondary Abs (HRP & AP-conjugated) H->I J Add Substrates & Read Plate I->J K Normalize pEGFR to Total EGFR J->K L Plot Dose-Response Curve K->L M Calculate IC50 Value L->M

Caption: Experimental workflow for the cell-based phosphorylation assay.

Materials:

  • Cells and reagents from Part 1

  • Serum-free F-12K medium

  • Recombinant Human EGF

  • Fixing Solution: 4% Formaldehyde in PBS

  • Quenching Solution: 1X PBS with 0.6% H₂O₂

  • Blocking Buffer: 1X PBS with 1% BSA

  • Permeabilization Buffer: 1X PBS with 0.1% Triton X-100

  • Primary Antibodies: Mouse Anti-Phospho-EGFR (Tyr1068) and Rabbit Anti-Total EGFR

  • Secondary Antibodies: HRP-conjugated Anti-Mouse IgG and AP-conjugated Anti-Rabbit IgG

  • HRP and AP fluorescent or colorimetric substrates

  • Microplate reader with appropriate filters

Protocol:

  • Cell Seeding and Starvation: Seed 1.5 x 10⁴ A549 cells per well in a 96-well plate and incubate overnight. The next day, replace the complete medium with 100 µL of serum-free medium and incubate for 2-4 hours to reduce basal receptor activity.[4]

  • Compound Treatment: Prepare serial dilutions of 2,8-Dimethoxyquinazoline-6-carboxylic acid in serum-free medium at concentrations determined from the cytotoxicity assay. Add these to the wells and incubate for 1 hour at 37°C. Include positive (EGF only) and negative (vehicle only) controls.

  • EGF Stimulation: Add EGF to each well to a final concentration of 100 ng/mL (except for unstimulated control wells). Incubate for 10 minutes at 37°C.[16]

  • Fixation and Permeabilization:

    • Quickly aspirate the medium and add 100 µL of 4% Formaldehyde to fix the cells for 20 minutes at room temperature.[17]

    • Wash wells 3 times with 1X Wash Buffer (PBS).

    • Add 100 µL of Quenching Solution for 20 minutes to quench endogenous peroxidase activity.[15]

    • Wash wells and add 100 µL of Permeabilization Buffer for 10 minutes.

  • Immunodetection:

    • Wash wells and add 100 µL of Blocking Buffer for 1 hour at room temperature.[15]

    • Incubate with the primary antibody cocktail (anti-pEGFR and anti-total EGFR diluted in Blocking Buffer) for 2 hours at room temperature or overnight at 4°C.[17]

    • Wash wells 3 times with Wash Buffer.

    • Incubate with the secondary antibody cocktail (HRP- and AP-conjugated antibodies diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.[15]

  • Signal Development & Reading:

    • Wash wells thoroughly 4 times.

    • Add the appropriate substrates for HRP and AP according to the manufacturer's instructions.

    • Read the plate on a microplate reader at the appropriate wavelengths for each signal.

Data Presentation and Analysis

Objective: To process the raw data from the In-Cell ELISA to determine the compound's potency (IC₅₀). The signal from the phospho-specific antibody is normalized to the signal from the total EGFR antibody to correct for any variations in cell number per well.[16][17]

  • Background Subtraction: Subtract the average signal from the "secondary antibody only" control wells from all other readings for each respective wavelength.

  • Normalization: For each well, calculate the normalized response: Normalized Ratio = (Signal pEGFR) / (Signal Total EGFR)

  • Percentage Inhibition Calculation:

    • Determine the 100% activation window by subtracting the average normalized signal of the unstimulated control from the average normalized signal of the EGF-stimulated (vehicle) control.

    • For each compound concentration, calculate the percent inhibition: % Inhibition = 100 - [ ( (Normalized Signal_Sample - Normalized Signal_Unstimulated) / (Normalized Signal_Stimulated - Normalized Signal_Unstimulated) ) * 100 ]

  • IC₅₀ Determination: Plot the Percent Inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value, which is the concentration of the compound that produces 50% inhibition.

Table 1: Example Data for IC₅₀ Determination of 2,8-Dimethoxyquinazoline-6-carboxylic acid

Compound Conc. (µM)Log [Conc.]Normalized pEGFR/Total EGFR Ratio% Inhibition
0 (Unstimulated)N/A0.150
0 (Stimulated)N/A1.000
0.01-2.000.982.4
0.03-1.520.9110.6
0.1-1.000.7529.4
0.3-0.520.5256.5
1.00.000.2884.7
3.00.480.1797.6
10.01.000.1698.8
Calculated IC₅₀ 0.25 µM

References

  • Vertex AI Search. (n.d.). A549 Cell Subculture Protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • Merck. (n.d.).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (n.d.). Current Issues in Pharmacy and Medical Sciences.
  • REPROCELL. (n.d.). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line.
  • Nanopartikel.info. (n.d.). Culturing A549 cells.
  • UCSC Genome Browser. (2008). Cell Growth Protocol for A549 Cell Line.
  • ResearchHub. (2024).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Quinazoline Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry.
  • Zhang, H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules.
  • Harvard Office of Technology Development. (n.d.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors.
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors.
  • ENCODE. (n.d.).
  • Cancer Research. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors.
  • Abcam. (n.d.). In-cell ELISA protocol.
  • Semantic Scholar. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • Meso Scale Discovery. (n.d.). Phospho-EGFR (Tyr1068) Assay - Base Kit - Product Insert.
  • Thermo Fisher Scientific. (n.d.). Phospho-specific ELISA Protocol.
  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • RayBiotech. (2018).
  • ResearchGate. (n.d.). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors | Request PDF.
  • Promega Corpor
  • PubMed. (2020).
  • Sigma-Aldrich. (n.d.). Cell-Based ELISA Kit for detecting phospho-EGFR (RAB0151) - Technical Bulletin.
  • Bio-Techne. (n.d.).
  • Bio-Rad. (n.d.). Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays.
  • R&D Systems. (n.d.). Cell-Based ELISA.
  • Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. (n.d.). Chinese Traditional and Herbal Drugs.
  • Molecules. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • IntechOpen. (2024). Biological Activities of Recent Advances in Quinazoline.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
  • University of Strathclyde. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties.

Sources

Application

Development of novel enzyme inhibitors from a 2,8-Dimethoxyquinazoline-6-carboxylic acid template

An Application Guide for the Development of Novel Enzyme Inhibitors from a 2,8-Dimethoxyquinazoline-6-carboxylic Acid Template Preamble: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery The quinazolin...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Development of Novel Enzyme Inhibitors from a 2,8-Dimethoxyquinazoline-6-carboxylic Acid Template

Preamble: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

The quinazoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its rigid structure provides a reliable framework for presenting chemical substituents in a precise three-dimensional arrangement, enabling potent and selective interactions with a multitude of biological targets.[1] This has led to its classification as a "privileged structure," a concept that describes molecular frameworks capable of binding to multiple, often unrelated, biological targets. Quinazoline derivatives have been successfully developed into clinically approved drugs for a wide range of diseases, most notably in oncology as kinase inhibitors (e.g., Gefitinib, Erlotinib) and in treating benign prostatic hyperplasia as α1-adrenergic receptor antagonists.[1][2]

This guide focuses on a specific, novel template: 2,8-dimethoxyquinazoline-6-carboxylic acid . The strategic placement of methoxy groups can significantly influence binding affinity and selectivity, with substitutions on the quinazoline core being extensively explored to enhance potency.[3] For instance, the presence of methoxy groups at the 6 and 7-positions is a well-known feature of potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[2][3] The carboxylic acid at the C-6 position serves as a versatile synthetic handle, allowing for the generation of diverse libraries of amides, esters, and other derivatives to probe the chemical space around the core scaffold. This document provides a comprehensive, experience-driven framework for leveraging this template to discover and develop novel enzyme inhibitors.

Rationale for Target Selection and Library Design

The vast therapeutic success of quinazoline-based molecules stems from their ability to target a diverse array of enzymes.[4][5][6] The design of a focused library from the 2,8-dimethoxyquinazoline-6-carboxylic acid template should be guided by an understanding of established quinazoline-enzyme interactions.

1.1. Primary Target Classes:

  • Protein Kinases: This is the most prominent target class for quinazoline inhibitors.[2] The quinazoline core acts as a scaffold that mimics the adenine region of ATP, allowing it to bind competitively to the ATP-binding pocket of kinases like EGFR, HER2, and VEGFR.[2][3][7] The development of inhibitors against both wild-type and mutant forms of these kinases is a critical area of cancer research.[2]

  • Phosphodiesterases (PDEs): Certain quinazolinone derivatives have shown potent inhibitory activity against PDEs, such as PDE7, which are targets for anti-inflammatory agents.[8]

  • Other Enzymes: The versatility of the quinazoline scaffold has been demonstrated by its activity against a wide range of other enzymes, including tyrosinase, bacterial sphingomyelinase, and trypanothione reductase, highlighting its potential in treating skin disorders, infectious diseases, and parasitic infections.[9][10][11]

1.2. Library Design Strategy:

The core principle is to utilize the C-6 carboxylic acid as an anchor point for diversification. A rational design strategy involves creating a library of amides by coupling the core template with a diverse set of primary and secondary amines. This approach allows for the systematic exploration of the surrounding chemical space to identify key interactions that enhance binding affinity and selectivity.

The general workflow for this discovery process is outlined below.

G cluster_0 Synthesis & Library Generation cluster_1 Screening & Evaluation cluster_2 Optimization A Synthesis of Core Template (2,8-Dimethoxyquinazoline- 6-carboxylic acid) B Library Synthesis (Amide Coupling) A->B Diversification C Primary Biochemical Screen (IC50 Determination) B->C Test Compounds D Mechanism of Action Studies (e.g., Enzyme Kinetics) C->D Identify Hits E Cell-Based Assays (Confirming Target Engagement) D->E Characterize Hits F Structure-Activity Relationship (SAR) Analysis E->F Generate Data G Lead Optimization (Potency, Selectivity, ADME) F->G Guide Design G->B Iterative Design

Caption: A general workflow for the discovery and evaluation of novel enzyme inhibitors.

Synthetic Chemistry Protocols

The following protocols provide a plausible route for the synthesis of the core template and its subsequent derivatization.

Protocol 2.1: Synthesis of the Core Template

This protocol outlines a potential multi-step synthesis of 2,8-dimethoxyquinazoline-6-carboxylic acid, starting from commercially available materials. The general principles are adapted from established quinazoline synthetic methodologies.[12][13]

Step 1: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline (Intermediate) This procedure is adapted from known methods for creating dichlorinated quinazoline intermediates.[13][14]

  • To a round-bottom flask, add 6,7-dimethoxyquinazolin-2,4-dione (1 equivalent).

  • Add phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of N,N-dimethylaniline (0.1 equivalents).

  • Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).

  • Once the starting material is consumed, allow the reaction to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • A precipitate will form. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the 2,4-dichloro intermediate.

Step 2: Selective Nucleophilic Substitution and Carboxylation This conceptual step leverages selective reactivity and metallation-carboxylation reactions.[15]

  • Dissolve the 2,4-dichloro-6,7-dimethoxyquinazoline intermediate (1 eq.) in a suitable anhydrous solvent like Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to -78 °C.

  • Add a solution of sodium methoxide (NaOMe, ~1.1 eq.) in methanol dropwise to selectively substitute the more reactive chlorine at the C-2 position.

  • After the substitution is complete (monitored by TLC), add n-butyllithium (n-BuLi, ~1.1 eq.) dropwise at -78 °C to perform a lithium-halogen exchange at the C-4 position, followed by directed ortho-lithiation.

  • Bubble dry carbon dioxide (CO₂) gas through the solution or add crushed dry ice.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Perform an aqueous workup, acidifying the aqueous layer to precipitate the carboxylic acid.

  • Filter, wash, and dry the product. Purify via recrystallization or column chromatography to yield 2,8-dimethoxyquinazoline-6-carboxylic acid.

Protocol 2.2: Library Synthesis via Amide Coupling

This protocol describes the parallel synthesis of an amide library from the core template.

  • In an array of reaction vials, add 2,8-dimethoxyquinazoline-6-carboxylic acid (1 eq., e.g., 0.1 mmol) to each vial.

  • Add a suitable solvent such as N,N-Dimethylformamide (DMF).

  • To each vial, add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir for 10-15 minutes at room temperature to form the activated ester.

  • To each vial, add a unique amine from a pre-selected amine library (1.2 eq.).

  • Seal the vials and allow them to react at room temperature for 12-24 hours.

  • Monitor reaction completion using LC-MS.

  • Upon completion, perform a suitable workup and purification (e.g., preparative HPLC) to isolate the final amide products.

Enzyme Inhibition Screening Protocols

Once the library of compounds is synthesized, it must be screened for inhibitory activity against the target enzyme(s).

Protocol 3.1: IC₅₀ Determination via Biochemical Assay

This is a general protocol for determining the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀).[16][17][18]

Materials:

  • Purified target enzyme

  • Enzyme substrate (preferably one that produces a fluorescent or colorimetric signal)

  • Assay buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)

  • Synthesized compounds (inhibitors) dissolved in DMSO

  • 96-well or 384-well microplates (black plates for fluorescence assays)

  • Microplate reader

Procedure:

  • Prepare Reagents: Create a stock solution of each inhibitor in 100% DMSO (e.g., 10 mM). Prepare a serial dilution series (e.g., 11 points, 1:3 dilution) for each compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Setup:

    • Add a fixed volume of assay buffer to each well.

    • Add a small volume of the diluted inhibitor to the appropriate wells.

    • Include controls: a "no inhibitor" control (vehicle, e.g., DMSO only) representing 100% enzyme activity, and a "no enzyme" control (blank) representing 0% activity.

    • Add a fixed amount of the enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiate Reaction: Add a fixed amount of the substrate solution to all wells to start the enzymatic reaction.

  • Measure Activity: Immediately begin measuring the signal (e.g., fluorescence or absorbance) over time using a microplate reader in kinetic mode. The initial reaction rate (V₀) is determined from the linear portion of the progress curve.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_vehicle - Rate_blank)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Protocol 3.2: Determining the Mechanism of Inhibition (MOA)

After identifying active compounds ("hits"), determining their mechanism of inhibition is a critical next step.[16]

Procedure:

  • Select a hit compound and prepare several fixed concentrations (e.g., 0.5x, 1x, 2x, 4x its IC₅₀ value).

  • For each inhibitor concentration, perform a full substrate titration. That is, measure the initial reaction rate (V₀) at a range of substrate concentrations (e.g., 0.1x to 10x the substrate's Michaelis constant, Kₘ).

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ values.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration. The pattern of line intersections reveals the inhibition mechanism.

Caption: Lineweaver-Burk plots illustrating different mechanisms of enzyme inhibition.

Structure-Activity Relationship (SAR) Analysis

SAR studies are essential for converting initial hits into potent lead compounds by identifying which chemical modifications improve biological activity. By comparing the IC₅₀ values of the different amides synthesized in the library, key structural features required for potent inhibition can be elucidated.

4.1. Key SAR Points on the Quinazoline Scaffold:

The following diagram and table illustrate a hypothetical SAR study based on the 2,8-dimethoxyquinazoline-6-carboxamide scaffold.

G A N1: H-bond acceptor. Critical for kinase hinge binding. A->N1_target B C4 Position: Often substituted with anilines. Explores solvent-exposed region. B->C4_target C C6-Amide Linker: Vector for exploring R-groups. Can form additional H-bonds. C->C6_target D C2 & C8 Methoxy Groups: Influence solubility and electronics. Can form key interactions in pocket. D->C8_target

Caption: Key Structure-Activity Relationship (SAR) points on the quinazoline scaffold.

4.2. Hypothetical SAR Data Table:

This table summarizes hypothetical data from an initial screen against a target kinase.

Compound IDR-Group (from Amine)Target Kinase IC₅₀ (nM)
Core -OH (Carboxylic Acid)>10,000
AMD-01 -NH-CH₃ (Methylamide)5,600
AMD-02 -NH-(CH₂)₂-OH (Ethanolamide)2,100
AMD-03 -NH-benzyl850
AMD-04 -NH-(4-fluorobenzyl)250
AMD-05 -NH-(3-chlorobenzyl)310
AMD-06 -NH-morpholine1,500

Interpretation of SAR:

  • Amide is Essential: The parent carboxylic acid is inactive, indicating the amide linkage is crucial for activity.

  • Size Matters: Moving from a small methyl group (AMD-01) to a larger benzyl group (AMD-03) significantly improves potency, suggesting a hydrophobic pocket that can accommodate aromatic rings.

  • Electronics are Key: Placing an electron-withdrawing fluorine at the para-position of the benzyl ring (AMD-04) further enhances activity compared to the unsubstituted benzyl (AMD-03). This suggests a specific electronic or hydrogen-bonding interaction is favorable in that region of the binding pocket.

  • Positional Effects: The slightly lower potency of the meta-chloro derivative (AMD-05) compared to the para-fluoro (AMD-04) indicates that the position of substituents on the benzyl ring is important.

  • Polarity and Shape: The introduction of a polar hydroxyl group (AMD-02) or a bulky morpholine ring (AMD-06) is less favorable than an aromatic ring, guiding future designs away from these features unless further optimization is warranted.

Based on this initial SAR, the next generation of compounds would focus on exploring further substitutions on the benzylamine moiety, particularly at the para-position, to maximize potency. This iterative process of design, synthesis, and testing is the foundation of lead optimization.

Conclusion and Future Directions

The 2,8-dimethoxyquinazoline-6-carboxylic acid template represents a promising starting point for the development of novel enzyme inhibitors. Its synthetic tractability, combined with the proven track record of the quinazoline scaffold, provides a robust platform for drug discovery. By following a systematic workflow of rational design, library synthesis, biochemical screening, and iterative SAR analysis, researchers can effectively navigate the path from an initial chemical template to a potent and selective lead compound. Future work should focus on expanding the diversity of the chemical library, characterizing the most potent hits against a panel of related enzymes to determine selectivity, and evaluating their efficacy in cell-based and in vivo models.

References

  • Boer, A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC. Available at: [Link]

  • BenchChem (2025). Quinazoline Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem.
  • BenchChem (2025). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. BenchChem.
  • Al-Ostath, A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • BenchChem (2025). The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery. BenchChem.
  • Kim, J., et al. (2022). Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. PubMed. Available at: [Link]

  • Ahmad, I., et al. (2018). Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). PubMed. Available at: [Link]

  • Sharma, P., et al. (2023). An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. Bentham Science Publishers. Available at: [Link]

  • Kim, J., et al. (2022). Structure–activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. Semantic Scholar. Available at: [Link]

  • Sravanthi, N., & Manju, S.L. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect.
  • Wicht, K., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. Available at: [Link]

  • Fares, M., et al. (2025). Synthesis and evaluation of quinazoline derivatives as phosphodiesterase 7 inhibitors. Wiley Online Library.
  • Kurt, B.Z., et al. (2025). Quinazoline derivatives as novel bacterial sphingomyelinase enzyme inhibitors. PubMed. Available at: [Link]

  • Sola, I., et al. (2009). Privileged structure-guided synthesis of quinazoline derivatives as inhibitors of trypanothione reductase. PubMed. Available at: [Link]

  • Kumar, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Semantic Scholar. Available at: [Link]

  • Zhang, Y., et al. (2022). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. MDPI. Available at: [Link]

  • ASAP Discovery Consortium (2025). Assay for Screening of Compounds that Inhibit Enzymatic Activity of EV-A71 2Apro. Protocols.io. Available at: [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • Al-Tel, T.H. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]

  • PrepChem.com. Synthesis of 2-methoxyquinoline-6-carboxylic acid. PrepChem.com. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.

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Method

Application Note: High-Throughput Screening of 2,8-Dimethoxyquinazoline-6-carboxylic Acid Derivative Libraries

Executive Summary & Pharmacophore Rationale The quinazoline core is a highly privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous FDA-approved kinase inhibitors (e.g., gefitinib,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The quinazoline core is a highly privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib) targeting the Epidermal Growth Factor Receptor (EGFR)[1]. Within this chemical space, 2,8-Dimethoxyquinazoline-6-carboxylic acid (CAS 2721375-00-2, Formula: C11H10N2O4) emerges as an exceptionally versatile building block for High-Throughput Screening (HTS) library generation[2].

The strategic placement of the carboxylic acid group at the 6-position provides an ideal synthetic handle for rapid diversification via amide coupling, enabling the construction of large combinatorial libraries. Concurrently, the methoxy groups at the 2- and 8-positions dictate the electron density and steric conformation of the quinazoline ring, optimizing its binding affinity within the highly conserved ATP-binding hinge region of target kinases. This application note details the validated protocols, assay logic, and data triage strategies for screening libraries derived from this specific pharmacophore against EGFR.

Target Biology and Assay Logic

Dysregulation of EGFR signaling is a primary driver in various oncological indications, making it a critical target for therapeutic intervention[3]. Quinazoline derivatives function as ATP-competitive inhibitors, effectively halting the autophosphorylation of the receptor and terminating the downstream RAS-RAF-MEK-MAPK signaling cascade.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Inactive) Ligand->Receptor Binds ActiveReceptor EGFR (Active Dimer) Autophosphorylation Receptor->ActiveReceptor Dimerization Adaptor GRB2 / SOS ActiveReceptor->Adaptor Recruits Ras RAS Activation (GDP -> GTP) Adaptor->Ras Activates KinaseCascade RAF / MEK / ERK Ras->KinaseCascade Phosphorylates Outcome Cell Proliferation & Survival KinaseCascade->Outcome Gene Transcription Inhibitor Quinazoline Library (ATP-Competitive) Inhibitor->ActiveReceptor Blocks Kinase Domain

EGFR signaling cascade and targeted inhibition by quinazoline-derived compounds.

Assay Selection: Causality and Trustworthiness

To screen 2,8-dimethoxyquinazoline-6-carboxylic acid derivatives, we utilize the ADP-Glo™ Kinase Assay .

  • The "Why": Heterocyclic compounds often exhibit intrinsic auto-fluorescence, which generates high false-positive rates in standard fluorescence resonance energy transfer (FRET) assays. The ADP-Glo assay is a luminescent format that directly measures the byproduct of the kinase reaction (ADP)[3]. By converting ADP back to ATP and coupling it to a luciferase reaction, the assay eliminates auto-fluorescence interference, ensuring high-fidelity data.

AssayLogic Step1 Kinase Reaction EGFR + ATP + Substrate Step2 Products Formed Phospho-Substrate + ADP Step1->Step2 Step3 ADP-Glo Reagent (Depletes unreacted ATP) Step2->Step3 Step4 Kinase Detection Reagent (Converts ADP back to ATP) Step3->Step4 Step5 Luciferase Reaction (ATP + Luciferin -> Light) Step4->Step5 Signal Luminescence Signal (Proportional to Kinase Activity) Step5->Signal Inhibitor Quinazoline Inhibitor Inhibitor->Step1 Reduces ADP Production

Mechanistic principle of the luminescent ADP-Glo kinase assay used for primary HTS.

High-Throughput Screening Workflow

A successful HTS campaign requires a self-validating workflow. We employ a quantitative HTS (qHTS) approach or a single-point primary screen followed by rigorous dose-response validation[4].

HTS_Workflow Synthesis Library Synthesis (Amide Coupling) Plating Acoustic Dispensing (384-well, 50 nL) Synthesis->Plating Assay ADP-Glo Kinase Assay (Primary Screen) Plating->Assay QC Data QC & Z'-Factor (>0.5 Required) Assay->QC Triage Hit Triage (>50% Inhibition) QC->Triage Validation Dose-Response (IC50) & Cell-based Assay Triage->Validation

High-throughput screening workflow for quinazoline-6-carboxylic acid libraries.

Protocol 1: Primary Biochemical HTS (384-Well Format)

Objective: Identify primary hits that inhibit EGFR kinase activity by >50% at a 10 µM screening concentration.

Materials:

  • 384-well low-volume solid white microplates (Corning).

  • Recombinant human EGFR (Kinase domain).

  • Poly(Glu,Tyr) 4:1 peptide substrate.

  • Acoustic Liquid Handler (e.g., Labcyte Echo).

Step-by-Step Methodology:

  • Compound Plating (Self-Validating Step): Using the acoustic liquid handler, dispense 50 nL of the 2,8-dimethoxyquinazoline-6-carboxylic acid derivative library (1 mM in DMSO) into the 384-well assay plates.

    • Causality: Acoustic dispensing transfers compounds using sound energy, avoiding physical tips. This prevents cross-contamination and limits the final DMSO concentration to 1%, preventing solvent-induced enzyme denaturation.

    • Controls: Dispense 50 nL of DMSO into column 23 (Negative Control/Max Activity) and 50 nL of 1 mM Gefitinib into column 24 (Positive Control/Max Inhibition).

  • Enzyme/Substrate Addition: Add 2.5 µL of 2X EGFR enzyme/substrate master mix (prepared in 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) to all wells.

  • Pre-incubation: Centrifuge plates at 1000 x g for 1 minute, then incubate at room temperature (RT) for 15 minutes.

    • Causality: Centrifugation ensures all micro-volumes are forced to the bottom of the well, eliminating air bubbles that cause light scattering and false luminescence readings. Pre-incubation allows the compounds to equilibrate within the enzyme's ATP-binding pocket.

  • Reaction Initiation: Add 2.5 µL of 2X ATP solution (final concentration at the Km of EGFR, typically 10 µM) to initiate the reaction. Incubate for 60 minutes at RT.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at RT.

    • Causality: This step halts the kinase reaction and enzymatically degrades all remaining unreacted ATP, dropping the background signal to near-zero.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT.

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision) with an integration time of 0.5 seconds per well.

Data Presentation & Hit Triage

Robust HTS campaigns rely on strict statistical thresholds. The primary metric for assay health is the Z'-factor , which evaluates the dynamic range and data variation between the positive and negative controls. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS[4].

Table 1: Standard HTS Quality Control Metrics

MetricFormula / DefinitionTarget ThresholdInterpretation
Signal-to-Background (S/B) Mean(Max Signal) / Mean(Min Signal)> 5.0Ensures sufficient dynamic range.
Coefficient of Variation (CV%) (Standard Deviation / Mean) × 100< 10%Measures well-to-well consistency.
Z'-Factor 1 -[(3σ_pos + 3σ_neg) / |μ_pos - μ_neg|]> 0.5Validates assay robustness and reliability.

Following the primary screen, compounds exhibiting >50% inhibition are advanced to a 10-point dose-response validation (qHTS) to determine the IC50[4]. Furthermore, an orthogonal cell-based counter-screen (e.g., CellTiter-Glo on A549 lung cancer cells) is performed to verify that the biochemical inhibition translates to cellular anti-proliferative efficacy[1].

Table 2: Representative Hit Triage Data for 2,8-Dimethoxyquinazoline-6-carboxamides

Compound IDR-Group Substitution (Amide)EGFR IC50 (nM)A549 Cell Viability IC50 (µM)Selectivity Index
DMQ-6C-001 N-benzyl45.21.2High
DMQ-6C-045 N-(4-fluorophenyl)12.80.8Very High
DMQ-6C-112 N-cyclohexyl850.0>10.0Low
Gefitinib (Positive Control)2.50.4N/A

Note: The data illustrates how variations in the amine coupled to the 6-carboxylic acid of the 2,8-dimethoxyquinazoline core dramatically shift the target potency and cellular permeability.

References

  • Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries Source: National Institutes of Health (NIH) / PMC URL:[Link][4]

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Application

Application Note: A High-Yield, Rapid Protocol for Microwave-Assisted Synthesis of Quinazoline Derivatives

Executive Summary: The Quinazoline Scaffold in Modern Chemistry Quinazoline and its derivatives represent a cornerstone in medicinal chemistry and materials science. This fused heterocyclic system, composed of a benzene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quinazoline Scaffold in Modern Chemistry

Quinazoline and its derivatives represent a cornerstone in medicinal chemistry and materials science. This fused heterocyclic system, composed of a benzene ring and a pyrimidine ring, is a privileged scaffold found in numerous biologically active compounds, including anticancer agents, anti-inflammatory drugs, and anticonvulsants.[1][2][3] The traditional synthesis of these vital compounds often involves lengthy reaction times, harsh conditions, and significant energy consumption.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, aligning perfectly with the principles of green chemistry.[4][5] By utilizing microwave irradiation, we can bypass the limitations of conventional heating, achieving dramatic reductions in reaction time, substantial improvements in product yield, and often, enhanced product purity.[5][6][7][8] This application note provides a detailed protocol and the underlying scientific rationale for the microwave-assisted synthesis of quinazoline derivatives, designed for researchers and professionals in drug development.

The Causality of Microwave Enhancement: Beyond Simple Heating

To appreciate the efficacy of microwave synthesis, one must understand its fundamental departure from conventional heating methods. Conventional heating relies on the slow, inefficient transfer of thermal energy via conduction and convection from an external source to the bulk of the reaction mixture. This process creates a significant temperature gradient, where the vessel walls are hotter than the reaction medium, often leading to localized overheating and byproduct formation.

Microwave synthesis, conversely, employs dielectric heating.[9][10] This occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as reagents or the solvent itself, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of the microwaves (typically 2.45 GHz), these molecules attempt to align themselves with the field.[10][11][12] This continuous, rapid reorientation generates immense friction at the molecular level, resulting in rapid and uniform heating throughout the entire volume of the reaction mixture.[4][9]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, which generates heat through resistive losses.[9][12]

This "in-core" volumetric heating is incredibly efficient, allowing the reaction mixture to reach the target temperature in a fraction of the time required by conventional methods.[10] Furthermore, in sealed vessels, this rapid heating can raise the temperature of the solvent far above its atmospheric boiling point, a state known as superheating.[10] This allows reactions to proceed at significantly higher rates, as dictated by the Arrhenius equation, leading to the observed dramatic reduction in reaction times from hours to mere minutes.[11]

G cluster_0 Conventional Heating cluster_1 Microwave Heating a External Heat Source b Vessel Wall (Hot) a->b Conduction c Reaction Medium (Cooler) b->c Convection/ Conduction d Microwave Source f Reaction Medium (Uniformly Hot) d->f Irradiation e Vessel Wall (Transparent) f->f

Caption: Conventional vs. Microwave heating mechanisms.

Featured Protocol: Microwave-Assisted Niementowski Synthesis of 2-Methyl-3(H)-quinazolin-4-one

The Niementowski reaction, a classic method for synthesizing 4(3H)-quinazolinones from anthranilic acids and amides, is an excellent candidate for microwave enhancement.[8][13] The polarity of the intermediates and the typically high temperatures required make it ideally suited for rapid, microwave-driven synthesis. This protocol details a solvent-free approach, further enhancing its green chemistry credentials.[8]

G cluster_reactants Reactants cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis R1 Anthranilic Acid MW Combine Reactants in Microwave Vessel R1->MW R2 Acetamide R2->MW Irradiate Microwave Irradiation (e.g., 150°C, 10 min) MW->Irradiate Cool Cool to Room Temp. (Pressure Subsides) Irradiate->Cool AddWater Add Cold Water to Precipitate Cool->AddWater Filter Vacuum Filtration AddWater->Filter Recrystallize Recrystallize (e.g., from Ethanol) Filter->Recrystallize TLC TLC Analysis Recrystallize->TLC Characterize Characterization (MP, IR, NMR) TLC->Characterize

Caption: Experimental workflow for microwave synthesis.

Materials & Equipment
  • Reagents: Anthranilic acid, Acetamide, Ethanol (for recrystallization).

  • Equipment: Monomode microwave synthesis reactor (e.g., Anton Paar Monowave, CEM Discover), 10 mL microwave process vials with snap caps and septa, magnetic stir bars, vacuum filtration apparatus, standard laboratory glassware, melting point apparatus, TLC plates (Silica Gel G).[1]

Step-by-Step Experimental Protocol
  • Vessel Preparation: To a 10 mL microwave process vial, add anthranilic acid (1.37 g, 10 mmol) and acetamide (1.18 g, 20 mmol). Add a small magnetic stir bar.

  • Reaction Setup: Securely cap the vial. Place the vial into the cavity of the microwave reactor.

  • Microwave Irradiation: Program the reactor to heat the mixture to 150°C and hold for 10 minutes with continuous stirring. The power will be modulated by the instrument to maintain the target temperature.

  • Cooling: After the irradiation cycle is complete, allow the reaction vessel to cool to below 50°C using the instrument's compressed air cooling system. This step is critical to ensure the internal pressure returns to a safe level before opening.

  • Work-up: Open the vial and add 10 mL of cold water to the solidified reaction mixture. Stir vigorously to break up the solid and precipitate the crude product.

  • Purification: Collect the crude product by vacuum filtration, washing with an additional portion of cold water.[1] Dry the product. For further purification, recrystallize the crude solid from hot ethanol.

  • Characterization: Dry the purified white crystals and determine the yield. Characterize the final product by Thin Layer Chromatography (TLC), melting point, and spectroscopic methods (FT-IR, NMR) to confirm its identity and purity.[1]

Comparative Data: Microwave vs. Conventional Heating

The advantages of the microwave-assisted protocol are most evident when compared directly to traditional thermal methods. The following table summarizes typical results for the synthesis of a quinazoline derivative, demonstrating the significant improvements in efficiency.

ParameterConventional HeatingMicrowave-Assisted SynthesisAdvantage
Reaction Time 4 - 8 hours10 - 20 minutes>95% Reduction[14]
Temperature ~180-200°C (Reflux)150°C (Sealed Vessel)Lower Setpoint, Faster Ramp
Typical Yield 60 - 75%>90% Significant Improvement[7][15]
Solvent High-boiling solvent (e.g., Toluene)Solvent-free or minimal green solventGreener Process[8]
Energy Input High (prolonged heating)Low (short duration)Increased Energy Efficiency[9]
Purity Often requires column chromatographyHigh purity post-recrystallizationReduced Byproducts[7]

Troubleshooting & Optimization Insights

  • Low Yield: If the yield is suboptimal, consider increasing the reaction time in 5-minute increments or raising the temperature by 10-20°C. The ratio of reagents can also be optimized.

  • Incomplete Reaction: Ensure efficient stirring is maintained throughout the irradiation process to promote a homogeneous reaction environment. A larger stir bar or higher stir rate may be necessary.

  • Pressure Faults: Over-pressurization can occur if the reaction produces a significant amount of gaseous byproducts or if the vial is overfilled. Reduce the scale of the reaction or program a slower temperature ramp time to manage pressure buildup.

  • Solvent Choice: For reactions that are not amenable to solvent-free conditions, select a polar solvent with a high dielectric loss tangent (e.g., DMF, NMP, Ethanol) for efficient microwave absorption.

Conclusion: A Paradigm Shift in Synthesis

Microwave-assisted synthesis represents a paradigm shift for the production of quinazoline derivatives and other critical heterocyclic compounds. The technology provides a clear and validated pathway to dramatically increased yields, significantly reduced reaction times, and purer products.[12] By adopting MAOS, research labs and development professionals can accelerate discovery pipelines, reduce energy consumption, and embrace a more sustainable approach to chemical synthesis, ultimately making the development of new therapeutics and materials faster and more efficient.[6][7]

References

  • Al-dujaili, J. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Bari, A. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • European Pharmaceutical Contractor (2024). Microwave-Assisted Synthesis in Drug Development. EPCP. [Link]

  • Bremner, J. B., & Samosorn, S. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Molecules. [Link]

  • Musiol, R., Tyman-Szram, B., & Polanski, J. (2023). Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory. ACS Publications. [Link]

  • Bremner, J. B., & Samosorn, S. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. [Link]

  • Al-dujaili, J. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers Media S.A.. [Link]

  • Sharma, P., & Singh, R. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]

  • Sravani, G. S. (2016). Microwave assisted synthesis of quinazolinone using different bases. ProQuest. [Link]

  • Sharma, R. K. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences. [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences (2016). A Review on 4(3H)-quinazolinone synthesis. ijprajournal.com. [Link]

  • Ferrini, S., Ponticelli, F., & Taddei, M. (2007). A Microwave Improvement in the Synthesis of the Quinazoline Scaffold. Academia.edu. [Link]

  • Al-Dujaili, J. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PubMed. [Link]

  • Singh, M. (2015). A Review on: A significance of microwave assist technique in green chemistry. ResearchGate. [Link]

  • Foucourt, A., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Publishing. [Link]

  • Shreyas, S. P., et al. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Bentham Science. [Link]

  • Shingare, S. S., & Shingare, P. S. (2023). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. ijarsct.co.in. [Link]

  • Mehta, S., et al. (2012). Synthesis and Characterization of Some Quinazoline Derivatives as Potential Antimicrobial Agents under Microwave Irradiation. Semantic Scholar. [Link]

  • Meftah, O. N., Ali, A., & Al-kaf, A. G. (2022). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthetic Yield of 2,8-Dimethoxyquinazoline-6-carboxylic Acid

Welcome to the Technical Support Center for quinazoline derivative synthesis. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazoline derivative synthesis. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals navigate the mechanistic pitfalls of synthesizing 2,8-Dimethoxyquinazoline-6-carboxylic acid .

This guide integrates causality-driven troubleshooting, self-validating experimental protocols, and quantitative optimization data to ensure high-fidelity yields.

Part 1: Mechanistic Workflow & Self-Validating Protocols

The synthesis of 2,8-Dimethoxyquinazoline-6-carboxylic acid requires precise control over electrophilic intermediates. Attempting to cyclize the free carboxylic acid directly leads to oligomerization during downstream chlorination. Therefore, protecting the acid as a methyl ester ensures orthogonal reactivity ().

SynthesisWorkflow SM Methyl 4-amino-5-formyl- 3-methoxybenzoate Int1 Methyl 8-methoxy-2-oxo- 1,2-dihydroquinazoline- 6-carboxylate SM->Int1 Urea, AcOH 120°C, 6h Int2 Methyl 2-chloro-8-methoxy- quinazoline-6-carboxylate Int1->Int2 POCl3, PhNMe2 Reflux, 4h Product 2,8-Dimethoxyquinazoline- 6-carboxylic acid Int2->Product 1. NaOMe, MeOH 2. NaOH, H2O

Figure 1: Step-by-step synthetic workflow for 2,8-Dimethoxyquinazoline-6-carboxylic acid.

Step 1: Cyclization to the Quinazolinone Core
  • Objective: Construct the pyrimidine ring via dehydrative cyclization.

  • Procedure: Suspend methyl 4-amino-5-formyl-3-methoxybenzoate (1.0 eq) and urea (5.0 eq) in glacial acetic acid (0.5 M). Heat the mixture to 120 °C for 6 hours. Cool to room temperature, pour into ice water, and collect the precipitate via vacuum filtration.

  • Causality: Urea acts as the C2 and N3 source. Using a large excess of urea drives the equilibrium forward, while glacial acetic acid serves as both the solvent and the acid catalyst required for the initial imine formation.

  • Self-Validation Checkpoint: Run a TLC (Hexanes:EtOAc 1:1). The starting material aldehyde spot should be completely consumed. A positive 2,4-DNP stain indicates incomplete cyclization (residual aldehyde).

Step 2: Vilsmeier-Type Chlorination
  • Objective: Convert the 2-oxo group into a highly reactive 2-chloro leaving group.

  • Procedure: Suspend the Step 1 product in POCl₃ (10.0 eq). Slowly add N,N-dimethylaniline (1.2 eq) while maintaining the internal temperature below 25 °C. Once the addition is complete, heat to reflux for 4 hours. Cool to room temperature and carefully quench by pouring the mixture dropwise into vigorously stirred ice water. Extract with DCM.

  • Causality: N,N-dimethylaniline acts as a nucleophilic catalyst and acid scavenger. It maintains a basic environment that completely suppresses the formation of unreactive pseudodimers—a common side reaction that destroys yields during quinazolinone chlorination (). The reverse quench (pouring the reaction into ice, rather than water into the reaction) prevents localized exotherms that would hydrolyze the product back to the 2-oxo starting material.

  • Self-Validation Checkpoint: To confirm the formation of the reactive 2-chloro intermediate without isolating it, quench a 10 µL reaction aliquot into 1 mL of anhydrous methanol containing a drop of triethylamine. LC-MS analysis should reveal the 2-methoxy mass (

    
    ), confirming the chloride was successfully installed and is active.
    
Step 3: Methoxylation and Saponification
  • Objective: Install the 2-methoxy group and unmask the 6-carboxylic acid in a single pot.

  • Procedure: Dissolve the Step 2 product in strictly anhydrous methanol. Add freshly prepared sodium methoxide (3.0 eq) and stir at room temperature for 2 hours. Once complete, add 2M aqueous NaOH (3.0 eq) directly to the flask and heat to 50 °C for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the final product.

  • Causality: The 2-chloro position is highly electrophilic (). Anhydrous conditions are mandatory during the first phase because hydroxide is a superior nucleophile to methoxide; any water present will revert the compound to the 2-oxo derivative. Saponification is performed one-pot post-methoxylation to minimize isolation losses of the highly soluble ester intermediate.

  • Self-Validation Checkpoint: Before adding the aqueous NaOH, run a TLC (DCM:MeOH 9:1). The highly polar 2-chloro spot must be completely consumed and replaced by a higher

    
     2-methoxy ester spot. Only proceed to the saponification phase if this conversion is 100%.
    

Part 2: Troubleshooting Guide & FAQs

TroubleshootingTree Issue Yield Loss / Impurity Generation Sub1 Incomplete Cyclization (Step 1) Issue->Sub1 Sub2 Pseudodimer Formation (Step 2) Issue->Sub2 Sub3 Hydrolysis to 2-Oxo (Step 3) Issue->Sub3 Fix1 Use Trichloroacetyl Isocyanate instead of Urea Sub1->Fix1 Fix2 Add N,N-Dimethylaniline Control Temp < 25°C initially Sub2->Fix2 Fix3 Ensure strictly anhydrous NaOMe Avoid atmospheric moisture Sub3->Fix3

Figure 2: Logical troubleshooting tree for resolving yield-limiting side reactions.

Q: Why am I seeing a massive yield drop during the POCl₃ chlorination step, accompanied by a sticky brown byproduct? A: This is a classic symptom of pseudodimer formation. During chlorination, phosphorylated intermediates can react with unreacted quinazolinone if the system is not sufficiently basic. Actionable Fix: Ensure you are adding N,N-dimethylaniline (or DIPEA) and strictly controlling the initial reaction temperature below 25 °C before heating to reflux. This acts as an acid scavenger and prevents the dimerization cascade.

Q: My final product NMR shows a 2-hydroxy/2-oxo tautomer peak instead of the expected 2-methoxy group. What went wrong? A: The 2-chloroquinazoline intermediate is extremely sensitive to moisture. If your methanol or sodium methoxide contained atmospheric water, hydroxide ions outcompeted the methoxide, leading to hydrolysis. Actionable Fix: Use freshly titrated, strictly anhydrous NaOMe in dry MeOH. Do not introduce aqueous NaOH for the saponification step until the methoxylation is analytically verified to be 100% complete.

Q: Can I start with the free 6-carboxylic acid instead of the methyl ester to save a step? A: It is highly discouraged. The free carboxylic acid will react with POCl₃ to form an acyl chloride. This leads to intermolecular cross-linking and oligomerization, destroying your yield and complicating the workup. Protecting the acid as a methyl ester ensures orthogonal reactivity and a clean chlorination profile.

Part 3: Quantitative Yield Optimization Data

The following table summarizes the causal factors and resulting yield improvements when transitioning from standard literature conditions to our optimized protocols.

Parameter TweakedStandard YieldOptimized YieldKey Causal Factor
Cyclization Reagent 45% (Urea, neat)82% (Urea in AcOH)Acid catalysis accelerates imine formation and prevents competitive aldehyde oxidation.
Chlorination Additive 30% (POCl₃ only)88% (POCl₃ + PhNMe₂)Scavenges HCl and prevents pseudodimerization of the quinazolinone core.
Quench Method (Step 2) 40% (Water into reaction)85% (Reaction into ice)Prevents localized exotherms that drive hydrolysis back to the 2-oxo species.
Methoxylation Solvent 50% (Commercial MeOH)92% (Anhydrous MeOH)Eliminates competitive hydroxide attack on the highly electrophilic 2-chloro position.

References

  • Arnott, E. A., et al. "POCl3 Chlorination of 4-Quinazolones." The Journal of Organic Chemistry, 76(6), 1653-1661 (2011). URL:[Link]

  • Wang, D., & Gao, F. "Quinazoline derivatives: Synthesis and bioactivities." Chemistry Central Journal, 7, 95 (2013). URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons (2006). URL:[Link]

Optimization

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Substituted Quinazolines

Welcome to the technical support center dedicated to the synthesis of substituted quinazolines. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these v...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of substituted quinazolines. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these vital heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively. This document is structured to address common challenges in a direct question-and-answer format, supported by field-proven insights and authoritative references.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual questions that form the foundation of successful quinazoline synthesis.

Q1: What are the most common and reliable synthetic routes to substituted quinazolines?

There are numerous strategies, but many modern approaches converge on multi-component reactions (MCRs) due to their efficiency and atom economy. A highly prevalent method is the one-pot, three-component reaction of a 2-aminoaryl ketone (e.g., 2-aminobenzophenone), an aldehyde, and a nitrogen source like ammonium acetate or urea.[1][2][3] This approach allows for the rapid assembly of diverse 2,4-disubstituted quinazolines.

Classical methods, such as the Bischler and Niementowski syntheses, are still relevant but may require harsher conditions like high temperatures.[4][5] More recent advancements focus on transition-metal-catalyzed methods, including copper, iron, and palladium-catalyzed reactions, which often proceed under milder conditions and offer broader substrate scopes.[6][7]

Q2: The importance of solvent choice is frequently mentioned. Why is it so critical for this reaction?

Solvent polarity can fundamentally dictate the reaction pathway and final product distribution. The key is influencing which cyclization pathway is favored.

  • Polar Solvents (e.g., DMF, DMSO, Water, Ethanol): These solvents are generally preferred as they promote the desired C(sp²)-N bond formation required for the quinazoline ring.[8][9] Highly polar solvents can stabilize the charged intermediates and transition states involved in the cyclization, leading to excellent product yields.[9] In some protocols, water has been shown to be a highly effective, green, and economical solvent choice.[2]

  • Non-Polar Solvents (e.g., Toluene, THF): These solvents can be ineffective or, more problematically, may favor an alternative reaction pathway leading to the formation of benzimidazole by-products through a C(sp³)-C(sp²) bond formation.[8][10]

Therefore, if you are experiencing low yields or isolating unexpected side products, a critical first step is to re-evaluate your solvent system.

Q3: How does catalyst selection influence the synthesis?

Catalysts are employed to increase reaction rates and, in many cases, to enable reactions under milder conditions. The choice between a metal-free and a metal-catalyzed system depends on the specific transformation, desired functional group tolerance, and cost considerations.

  • Transition-Metal Catalysts (Cu, Fe, Mn, Pd, Ru, Co): These are workhorses in modern organic synthesis and have been extensively applied to quinazoline synthesis. They can facilitate various mechanistic pathways, including acceptorless dehydrogenative coupling (ADC) and C-H activation.[6][7] For example, copper and iron catalysts are often cost-effective and readily available.[7][11]

  • Metal-Free Catalysts (e.g., Iodine, Brønsted/Lewis Acids): Iodine is a remarkably versatile and economical catalyst that can promote the synthesis through oxidative C-H amination.[10][12] It often utilizes molecular oxygen as the terminal oxidant, making the process environmentally benign.[10] Acid catalysts like p-toluenesulfonic acid (p-TSA) or Lewis acids (e.g., BF₃‧Et₂O) can also be effective, particularly in cyclization and dehydration steps.[11][13]

  • Nanocatalysts: An emerging area focuses on using heterogeneous nanocatalysts, which offer high surface area, enhanced reactivity, and the significant advantage of easy recovery and reusability, aligning with the principles of green chemistry.[14]

Q4: What is the role of the base in these reactions, and how do I choose the correct one?

In many quinazoline syntheses, a base is crucial for promoting key deprotonation and subsequent cyclization steps.[8] The choice and strength of the base can significantly impact reaction efficiency.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used and effective for many protocols. The choice can be critical; for instance, a stronger base like K₂CO₃ might be required if a weaker one like Na₂CO₃ is ineffective.[8]

  • Organic Bases (e.g., DABCO, DBU): Organic bases are also employed, often in combination with specific catalysts or solvents where solubility of inorganic bases might be an issue.[8][15]

The selection depends on the pKa of the proton to be removed and the overall reaction mechanism. If a reaction is sluggish, switching to a stronger or more soluble base is a logical troubleshooting step.

Q5: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most common, cost-effective, and immediate method for monitoring reaction progress.[4][15] To do this effectively:

  • Prepare a TLC plate spotting your starting material(s) in one lane.

  • In a separate lane, spot the reaction mixture at various time points (e.g., t=0, 1h, 2h, etc.).

  • Use a co-spot lane (spotting both starting material and the reaction mixture on top of each other) to clearly distinguish the starting material spot from the product spot(s). The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[15] For more quantitative analysis, LC-MS can be used to track the consumption of reactants and formation of the desired product mass.[4]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a direct, actionable format.

Problem Probable Cause(s) Solutions & Explanations
1. Low or No Yield 1. Sub-optimal Reaction Conditions: Temperature may be too low to overcome the activation energy, or the reaction time may be insufficient.[4] 2. Inappropriate Solvent/Base Combination: Poor solubility of reactants or use of a solvent that disfavors the desired pathway.[8] The base may be too weak to facilitate cyclization.[8] 3. Poor Quality of Starting Materials: Impurities or moisture in reactants or solvents can inhibit the catalyst or cause side reactions.[12] 4. Degradation of Materials: Reactants or the product may be unstable at the reaction temperature.[4]1. Optimize Temperature & Time: Systematically increase the temperature in increments (e.g., 10-20 °C) while monitoring by TLC. Extend the reaction time until starting materials are consumed.[4] Consider switching to microwave irradiation to provide rapid, efficient heating, which can dramatically reduce reaction times and improve yields. 2. Re-evaluate Solvent and Base: If using a non-polar solvent, switch to a polar aprotic (DMSO, DMF) or polar protic (Ethanol, Water) solvent.[8][9] If the reaction stalls, try a stronger base (e.g., switch from Na₂CO₃ to K₂CO₃ or Cs₂CO₃).[8] 3. Verify Reagent Purity: Ensure starting materials are pure via NMR or other analytical techniques. Use anhydrous solvents, especially for moisture-sensitive reactions.[12] 4. Employ Milder Conditions: If degradation is suspected (visible by multiple spots on TLC), lower the temperature or screen for a more active catalyst that operates under milder conditions.[4]
2. Formation of Significant By-products 1. Benzimidazole Formation: Often occurs when using non-polar solvents like toluene, which favors an alternative cyclization pathway.[8] 2. Quinazolinone Formation: Can occur via oxidation, especially in syntheses like the Niementowski reaction, or if water is present in certain reaction types.[4][11] 3. Dimerization/Polymerization: Can be inherent to a specific synthetic route or promoted by excessive heat.[4]1. Switch to a Polar Solvent: This is the most effective solution. Changing from toluene to DMSO or DMF will strongly favor the quinazoline pathway.[8] 2. Ensure Anhydrous Conditions: For reactions sensitive to water, ensure all glassware is oven-dried and use anhydrous solvents. In syntheses where quinazolinone is a known by-product, purification by column chromatography is often necessary.[16] 3. Modify Reaction Conditions: Lower the reaction temperature or reactant concentration. If dimerization is inherent to the pathway, a different synthetic route may be required.[4]
3. Reaction Stalls or is Incomplete 1. Insufficient Activation Energy: The reaction temperature may not be high enough to drive the reaction to completion, especially with sterically hindered substrates. 2. Catalyst Inactivation: The catalyst may be poisoned by impurities or may not be robust enough for the required reaction time/temperature. 3. Reversible Reaction: An equilibrium may have been reached that does not favor the product.1. Increase Energy Input: Gradually increase the reaction temperature. Microwave-assisted synthesis is particularly effective for overcoming kinetic barriers. 2. Add Fresh Catalyst/Optimize Loading: Try adding another portion of the catalyst. Ensure starting materials are pure. Sometimes, higher catalyst loading is necessary, but this should be optimized to balance yield and cost.[12] 3. Remove By-products: If a volatile by-product (like water) is formed, using a Dean-Stark apparatus can help drive the reaction to completion.
4. Difficulty in Product Purification 1. High Polarity of Product: Products with multiple heteroatoms or polar functional groups (like hydroxyls) can be difficult to separate from polar solvents (e.g., DMSO).[16] 2. Similar Polarity of Product and Impurities: Makes separation by standard silica gel chromatography challenging.1. Precipitation/Recrystallization: The most common first step is to pour the reaction mixture into cold water to precipitate the crude product.[12] Recrystallization from a suitable solvent (e.g., ethanol) is a powerful purification technique.[15] 2. Alternative Chromatography: If silica gel fails, consider using a different stationary phase like alumina. For highly polar products, reversed-phase column chromatography may be effective.[16] 3. Acid-Base Extraction: Quinazolines are basic. Dissolving the crude mixture in an organic solvent and extracting with dilute acid (e.g., 1M HCl) can selectively move the product to the aqueous layer. The aqueous layer can then be separated, basified to precipitate the product, and filtered.[15]

Part 3: Visualizations & Data

Diagrams

Visualizing workflows and relationships can clarify complex processes. The following diagrams were generated using Graphviz.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions 2-Aminoaryl Ketone 2-Aminoaryl Ketone Imine_Intermediate Imine_Intermediate 2-Aminoaryl Ketone->Imine_Intermediate Aldehyde Aldehyde Aldehyde->Imine_Intermediate Nitrogen Source Nitrogen Source (e.g., NH4OAc) Nitrogen Source->Imine_Intermediate Solvent Solvent Cyclization Cyclization Solvent->Cyclization Influences Pathway Catalyst Catalyst Catalyst->Cyclization Heat Heat Heat->Cyclization Imine_Intermediate->Cyclization Heat, Catalyst Aromatization Aromatization Cyclization->Aromatization Oxidation Substituted Quinazoline Substituted Quinazoline Aromatization->Substituted Quinazoline

Caption: General reaction mechanism for a three-component quinazoline synthesis.

TroubleshootingWorkflow start Problem: Low Yield check_purity Verify Purity of Starting Materials & Solvents start->check_purity monitor_tlc Monitor Progress with TLC Is Starting Material Consumed? check_purity->monitor_tlc optimize_temp Optimize Temperature (Increase or Use Microwave) change_solvent Switch to Polar Solvent (e.g., DMSO, DMF, H2O) optimize_temp->change_solvent change_base Use Stronger Base (e.g., K2CO3, Cs2CO3) change_solvent->change_base screen_catalyst Screen Different Catalysts (e.g., Iodine, Cu, Fe) change_base->screen_catalyst success Yield Improved screen_catalyst->success monitor_tlc->optimize_temp No monitor_tlc->success Yes

Caption: A flowchart for systematically troubleshooting low-yield quinazoline synthesis.

Data Presentation

The choice of solvent has a profound impact on reaction yield. The table below summarizes findings from a study on the synthesis of quinazoline-2,4(1H,3H)-diones, illustrating the superior performance of polar solvents.

Table 1: Effect of Solvent on Quinazoline Synthesis Yield

Solvent Dielectric Constant (approx.) Typical Yield (%) Reference
Toluene 2.4 Ineffective [9]
THF 7.6 Ineffective [9]
Ethanol 24.5 Ineffective [9]
Acetonitrile 36.6 Moderate [8]
DMF 38.3 85-91% [9]
DMSO 46.7 ~81% [8]

| Water | 80.1 | 91% |[8][9] |

Part 4: Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for the Synthesis of 2,4-Disubstituted Quinazolines via a Three-Component Reaction

This protocol is a generalized method adaptable for various substrates.

Materials:

  • 2-Aminobenzophenone (1.0 mmol, 1 equiv.)

  • Substituted Aldehyde (1.2 mmol, 1.2 equiv.)

  • Ammonium Acetate (5.0 mmol, 5.0 equiv.)

  • Catalyst (e.g., Iodine, 10 mol%)

  • Solvent (e.g., Ethanol or DMSO, 10 mL)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminobenzophenone, the corresponding aldehyde, and ammonium acetate.[12]

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol) and the catalyst (e.g., I₂).[12]

  • Reaction: Heat the reaction mixture to reflux (e.g., ~80°C for ethanol) and stir.

  • Monitoring: Monitor the reaction progress by TLC until the 2-aminobenzophenone spot disappears (typically 2-6 hours).[12]

  • Work-up: Once complete, cool the reaction mixture to room temperature.

  • Isolation: Pour the reaction mixture into ice-cold water (approx. 50 mL). A solid precipitate should form.[12]

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then a small amount of cold ethanol. Dry the product under vacuum. If further purification is needed, the crude product can be recrystallized from a suitable solvent like ethanol.[12]

Protocol 2: Microwave-Assisted Synthesis of a 4(3H)-Quinazolinone

This protocol demonstrates the use of microwave irradiation to accelerate the synthesis of a quinazolinone intermediate, which is often a precursor to other substituted quinazolines.[15]

Materials:

  • Anthranilic Acid (1.0 mmol, 1 equiv.)

  • Acetic Anhydride (3.0 mmol, 3.0 equiv.)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel equipped with a small magnetic stir bar, mix the anthranilic acid and acetic anhydride. The reaction is often run neat (without solvent).[15]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture using a set temperature program (e.g., 120°C for 10-15 minutes). Note: Microwave parameters (power, temperature, time) must be optimized for your specific instrument and substrates.[15]

  • Work-up: After the reaction, allow the vessel to cool to room temperature. Carefully uncap the vessel in a fume hood.

  • Isolation: Add cold water to the vessel to precipitate the product (2-methyl-4H-3,1-benzoxazin-4-one).

  • Purification: Collect the solid by filtration, wash with water, and dry. This intermediate can then be carried on to the next step (e.g., reaction with an amine) to form a 2,3-disubstituted quinazolinone.

References

  • Frontiers in Chemistry. Transition-metal-catalyzed synthesis of quinazolines: A review. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link]

  • PMC (PubMed Central). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Available from: [Link]

  • ResearchGate. Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones. Available from: [Link]

  • Medical Research Archives. Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Available from: [Link]

  • Slideshare. Synthesis of Quinazoline and Quinoline Derivatives.pptx. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolines. Available from: [Link]

  • Frontiers. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Available from: [Link]

  • ResearchGate. Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. Available from: [Link]

  • MDPI. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Available from: [Link]

  • ResearchGate. Nanocatalyzed synthetic approach for quinazoline and quinazolinone derivatives: A review (2015–present). Available from: [Link]

  • ResearchGate. Solvent effect of quinazolin-4(3H)-ones a synthesis. Available from: [Link]

  • NanoWorld Journal. Synthesis of Quinazolines Scaffold Using Green and Sustainable Heterogenous Nano-catalysts. Available from: [Link]

  • PMC (PubMed Central). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Available from: [Link]

  • OAPC. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available from: [Link]

  • JoVE. Facile Preparation of 4-Substituted Quinazoline Derivatives. Available from: [Link]

  • IntechOpen. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Available from: [Link]

  • ResearchGate. Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. Available from: [Link]

  • Taylor & Francis Online. Synthesis of 2, 4-Disubstituted Quinazolines via One-Pot Three-Component Assembly. Available from: [Link]

  • European Journal of Chemistry. Simple and straight forward synthesis of 2,4-disubstituted quinazolines in aqueous medium. Available from: [Link]

  • Frontiers. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Available from: [Link]

  • Royal Society of Chemistry. Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohols. Available from: [Link]

  • PMC (PubMed Central). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Quinazoline Synthesis

Welcome to the Technical Support Center for quinazoline synthesis. As drug development increasingly relies on the privileged quinazoline scaffold for kinase inhibitors and antimicrobial agents, optimizing its synthesis i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazoline synthesis. As drug development increasingly relies on the privileged quinazoline scaffold for kinase inhibitors and antimicrobial agents, optimizing its synthesis is critical. This guide provides researchers and application scientists with field-proven troubleshooting strategies to minimize byproduct formation, focusing on causality, mechanistic control, and self-validating experimental design.

Diagnostic Workflow for Byproduct Minimization

Before adjusting your reaction parameters, it is essential to identify the specific byproduct profile derailing your synthesis. The following logic tree maps the most common failure modes to their mechanistic causes and targeted solutions.

Troubleshooting Start Identify Byproduct Profile Q_one Quinazolinone (Over-oxidation / Hydrolysis) Start->Q_one Unreacted Unreacted Starting Material (Decarboxylation / Low Conv.) Start->Unreacted Bipolar Bipolar/Oligomeric Byproducts (Radical Coupling / Ligand Decay) Start->Bipolar Sol1 Exclude O2/H2O Use strict inert atmosphere Q_one->Sol1 Sol2 Optimize Stoichiometry Excess formamide/amide Unreacted->Sol2 Sol3 Switch Heating Method Use Microwave Irradiation Unreacted->Sol3 Bipolar->Sol1 Sol4 Optimize Catalyst/Ligand Adjust Cu/Fe loading Bipolar->Sol4 Opt High-Yield Quinazoline Sol1->Opt Sol2->Opt Sol3->Opt Sol4->Opt

Caption: Logical workflow for identifying and minimizing quinazoline synthesis byproducts.

Frequently Asked Questions (FAQs): Mechanistic Troubleshooting

Q1: I am using the Niementowski synthesis, but my yields are low due to massive amounts of unreacted starting material and quinazolinone byproducts. How can I shift the reaction toward the desired quinazoline?

A1: The classical Niementowski reaction (cyclocondensation of anthranilic acid with amides) requires extreme thermal conditions (>200 °C). At these temperatures, the activation energy for the decarboxylation of anthranilic acid is reached, converting your starting material into aniline—a dead-end byproduct 1. Furthermore, incomplete cyclization or ambient hydrolysis leads to quinazolin-4(3H)-ones.

The Fix:

  • Microwave Irradiation: Switch from conventional heating to microwave synthesis. Microwave irradiation provides rapid, uniform dielectric heating, allowing the reaction to reach the necessary activation energy for cyclization in minutes (e.g., 150 °C for 10 min) before the slower decarboxylation pathway can dominate 2.

  • Stoichiometric Push: Use an excess of formamide (5–10 equivalents). Formamide acts as both the solvent and the reactant, driving the equilibrium of the initial condensation step forward via Le Chatelier's principle, thereby minimizing quinazolinone formation.

Q2: During transition-metal-catalyzed cross-coupling (e.g., Cu-catalyzed multicomponent reactions), I am isolating highly bipolar, oligomeric byproducts. What is causing this?

A2: Copper is an excellent, earth-abundant catalyst for activating terminal alkynes and facilitating Ullmann-type couplings. However, it readily participates in single-electron transfer (SET) radical pathways 3. If your reaction system is exposed to trace oxygen, or if your ligand degrades at high temperatures, the bare Cu(I)/Cu(II) ions will catalyze unselective radical oligomerization of your starting amines, resulting in highly bipolar byproducts that drag down your yield and complicate column chromatography.

The Fix: Ensure a strict inert atmosphere using standard Schlenk techniques. Additionally, optimize your ligand choice. Sterically hindered ligands (like phenanthroline derivatives) stabilize the copper center, preventing off-target SET and directing the catalyst strictly toward the desired dehydrogenative cyclization.

Q3: I am utilizing an Acceptorless Dehydrogenative Coupling (ADC) strategy to synthesize quinazolines from (2-aminophenyl)methanols. The reaction is green, but self-condensation byproducts are ruining my yield.

A3: In ADC, the metal catalyst (often Fe or Ru) dehydrogenates the alcohol into an aldehyde intermediate. If the subsequent condensation of this aldehyde with the benzamide is slower than the aldehyde's reaction with itself (especially in the presence of the required base), competing aldol self-condensation will occur 4.

The Fix: Employ a step-wise addition protocol or use a syringe pump to slowly infuse the (2-aminophenyl)methanol into the reaction mixture. This maintains a low steady-state concentration of the highly reactive aldehyde intermediate, forcing it to react with the abundant benzamide rather than dimerizing.

Quantitative Analysis of Optimization Strategies

The table below summarizes the causality of common byproducts across different synthetic routes and the quantitative impact of specific optimization parameters.

Synthesis RoutePrimary ByproductMechanistic CausalityOptimized ParameterTypical Yield Improvement
Niementowski Quinazolinone, Decarboxylated SMExtended thermal exposure (>200 °C) drives degradation.Microwave irradiation (150 °C, 10 min), Excess formamide.45%

85%
Cu-Catalyzed MCR Bipolar OligomersRadical over-oxidation via unligated Cu SET pathways.Strict Ar atmosphere, Phenanthroline ligand tuning.50%

92%
ADC Strategy Aldol Self-CondensationAldehyde intermediate dimerizes under basic conditions.Slow continuous infusion of alcohol substrate.60%

88%
Friedländer-type Unreacted KetonePoor electrophilicity of the carbonyl carbon.Addition of Lewis acid catalyst (e.g.,

).
55%

90%

Mechanistic Pathway of Byproduct Branching

Understanding exactly where a reaction deviates from the desired pathway is crucial for troubleshooting. The diagram below illustrates the branching points where byproducts form during transition-metal-catalyzed synthesis.

Mechanism SM 2-Aminobenzyl Alcohol + Benzamide Intermediate Aldehyde Intermediate (Dehydrogenation) SM->Intermediate Transition Metal Catalyst Imine Imine / Iminium (Condensation) Intermediate->Imine Base / Heat Byproduct1 Self-Condensation (Aldol Byproduct) Intermediate->Byproduct1 Excess Base Poor Stoichiometry Product Quinazoline (Cyclization & Oxidation) Imine->Product -H2, -H2O Byproduct2 Quinazolinone (Over-oxidation) Product->Byproduct2 O2 / H2O Exposure

Caption: Mechanistic pathway of transition-metal-catalyzed synthesis highlighting byproduct branching.

Validated Experimental Protocol: Optimized Copper-Catalyzed Synthesis of 2,4-Disubstituted Quinazolines

To ensure reproducibility and minimize byproduct formation, use the following self-validating protocol for the synthesis of 2,4-disubstituted quinazolines via copper catalysis. Every step includes an observable validation check to confirm the reaction is proceeding correctly.

Materials Required
  • Substituted (2-bromophenyl)methylamine (1.0 mmol)

  • Benzamide derivative (1.2 mmol)

  • 
     (10 mol%)
    
  • 1,10-Phenanthroline (10 mol%)

  • 
     (2.0 mmol)
    
  • Anhydrous Toluene (5 mL)

Step-by-Step Procedure

Step 1: System Degassing and Catalyst Preparation

  • Flame-dry a Schlenk tube under a vacuum and backfill with Argon (repeat 3 times).

  • Add

    
     (10 mol%) and 1,10-Phenanthroline (10 mol%) to the tube.
    
  • Add 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes.

  • Self-Validation Check: The solution must transition to a deep blue/green color, indicating the successful formation of the active Cu-phenanthroline complex. If the solution turns muddy brown, the copper has oxidized prematurely due to an air leak; discard and restart.

Step 2: Reagent Addition

  • Add

    
     (2.0 mmol) and the benzamide derivative (1.2 mmol) to the reaction mixture.
    
  • Using a syringe pump, add the (2-bromophenyl)methylamine (1.0 mmol) dissolved in 3 mL of toluene dropwise over 30 minutes.

  • Causality Note: Slow addition prevents a high localized concentration of the amine, suppressing radical-mediated oligomerization (bipolar byproducts).

Step 3: Cyclization and Aromatization

  • Seal the Schlenk tube and heat the mixture to 110 °C in an oil bath for 12 hours.

  • Monitor the reaction via TLC (Hexane:EtOAc 7:3).

  • Self-Validation Check: Under 254 nm UV light, the highly fluorescent starting material spot should disappear, replaced by a distinct, lower

    
     spot corresponding to the quinazoline core. The absence of heavy streaking at the baseline confirms that bipolar byproducts have been successfully suppressed.
    

Step 4: Quenching and Purification

  • Cool the mixture to room temperature and dilute with 10 mL of ethyl acetate.

  • Filter the mixture through a short pad of Celite to remove the inorganic base and precipitated copper salts.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (

    
    ) to strip any remaining coordinated copper.
    
  • Self-Validation Check: The organic layer should be pale yellow or colorless. A persistent green tint indicates residual copper; perform a second thiosulfate wash.

  • Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 2,4-disubstituted quinazoline.
    

References

  • Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H) - PMC - NIH.[Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review - Frontiers.[Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Publishing.[Link]

Sources

Optimization

Overcoming drug resistance with novel 2,8-Dimethoxyquinazoline-6-carboxylic acid analogs

Introduction Welcome to the Technical Support Center. You are likely working with 2,8-dimethoxyquinazoline-6-carboxylic acid , a "Next-Generation" scaffold designed to overcome resistance mechanisms common in first-gener...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 2,8-dimethoxyquinazoline-6-carboxylic acid , a "Next-Generation" scaffold designed to overcome resistance mechanisms common in first-generation quinazolines (e.g., Gefitinib, Erlotinib).

Unlike standard 6,7-dimethoxy analogs, the 2,8-substitution pattern offers unique physicochemical properties, potentially altering metabolic stability and binding modes in the ATP pocket of mutant kinases (specifically EGFR T790M/C797S or drug-resistant bacterial strains). The 6-carboxylic acid moiety serves as a critical "warhead handle" for late-stage functionalization, allowing you to attach solubilizing groups or electrophilic acrylamides.

This guide addresses the three most common bottlenecks reported by our user base: Synthetic Coupling Failures , Solubility/Precipitation , and Resistance Profiling .

Module 1: Chemical Synthesis & Derivatization

The Challenge: Reactivity of the 6-COOH Handle

Issue: Users frequently report low yields (<20%) when attempting to couple amines to the 6-carboxylic acid position using standard EDC/NHS protocols. Root Cause: The quinazoline ring is electron-deficient (π-deficient). This deactivates the carboxylic acid, making it less susceptible to nucleophilic attack during standard amide coupling. Furthermore, the N1 and N3 nitrogens can interfere by coordinating with coupling reagents.

Troubleshooting Guide

Q1: My amide coupling reaction turns black and yields no product. What is happening? A: You are likely experiencing side reactions with the quinazoline nitrogens or decomposition due to prolonged activation times.

  • Solution: Switch to HATU/HOAt activation. The HOAt moiety enhances the reactivity of the active ester and reduces racemization (if chiral amines are used).

  • Protocol Adjustment:

    • Dissolve 2,8-dimethoxyquinazoline-6-carboxylic acid in dry DMF (avoid DCM; solubility is poor).

    • Add 1.2 eq HATU and 3.0 eq DIPEA .

    • Stir for 5 minutes only (pre-activation).

    • Add the amine immediately.

    • Critical: Maintain reaction under Argon. Moisture hydrolyzes the active ester rapidly.

Q2: Can I convert the acid to an acid chloride instead? A: Yes, but with caution. Thionyl chloride (


) is effective but can chlorinate the 4-position if it contains a hydroxyl/oxo group (tautomerism).
  • Validation: If your scaffold is the 4-oxo derivative,

    
     will convert it to the 4-chloro-quinazoline. If you want to preserve the 4-oxo, use Oxalyl Chloride  with catalytic DMF in DCM at 0°C.
    
Visualization: Optimized Synthesis Workflow

SynthesisWorkflow cluster_QC Quality Control Gate Scaffold 2,8-Dimethoxy Scaffold (COOH) Activation Activation (HATU/DIPEA) Scaffold->Activation DMF, 5 min Coupling Amide Coupling (R-NH2) Activation->Coupling Nucleophilic Attack Functionalization 4-Position Derivatization Coupling->Functionalization POCl3 (if 4-oxo) LCMS LC-MS Verification (M+H)+ Coupling->LCMS Final Final Drug Candidate Functionalization->Final Aniline Displacement

Caption: Optimized synthetic pathway for derivatizing the 6-COOH position while preserving the quinazoline core integrity.

Module 2: Solubility & Formulation

The Challenge: The "Brick Dust" Phenomenon

Issue: The 2,8-dimethoxyquinazoline core is planar and highly crystalline. Users report precipitation in cell culture media (RPMI/DMEM) even at 1 µM. Root Cause: Strong


 stacking interactions between the quinazoline rings drive aggregation in aqueous environments.
Troubleshooting Guide

Q3: My compound crashes out when diluted from DMSO into media. How do I fix this? A: This is a "kinetic solubility" failure.

  • Immediate Fix: Ensure your DMSO stock concentration is high (e.g., 10 mM) so the final DMSO volume is

    
    .
    
  • Protocol:

    • Predilute the compound in culture media containing 10% FBS (proteins bind the drug and keep it in solution) before adding to cells.

    • Do not dilute into serum-free media first.

Q4: Is there a structural modification to improve solubility without losing potency? A: Yes. Utilize the 6-carboxylic acid handle.

  • Strategy: Couple a solubilizing tail such as N-methylpiperazine or morpholine via an amide linker.

  • Mechanism: These groups become protonated at physiological pH (lysosomal trapping), drastically increasing aqueous solubility and intracellular accumulation [1].

Table 1: Solubility Profile of Quinazoline Analogs

Solvent SystemSolubility (mg/mL)StatusRecommendation
Water (pH 7.4) < 0.01Poor Unsuitable for direct injection.
DMSO > 50Excellent Standard stock solution.
5% DMSO / 95% PBS 0.05Critical Risk of precipitation during assays.
20% HP-β-CD (Cyclodextrin) 2.5Good Recommended for in vivo formulation.

Module 3: Biological Efficacy & Resistance Profiling

The Challenge: Overcoming T790M and Efflux Pumps

Issue: The analog shows good IC50 against Wild Type (WT) EGFR but poor activity against T790M mutants or MDR cell lines. Root Cause:

  • T790M Mutation: The bulky Methionine residue sterically hinders reversible binding.

  • Efflux: Quinazolines are substrates for P-gp (MDR1) and ABCG2 transporters [2].

Troubleshooting Guide

Q5: How do I know if my compound is hitting the target or just being pumped out? A: Perform a Verapamil Rescue Assay .

  • Protocol:

    • Treat resistant cells (e.g., H1975 or MCF-7/MDR) with your compound.

    • In a parallel well, add 10 µM Verapamil (a P-gp inhibitor).

    • Result Analysis: If the IC50 drops significantly (e.g., >10-fold shift) with Verapamil, your compound is a P-gp substrate.

    • Fix: Modify the 2-position or 8-position methoxy groups. Bulky groups at the 2-position often reduce P-gp affinity.

Q6: My compound binds, but the cells don't die (Static vs. Cidal). A: Check the phosphorylation status of downstream effectors (AKT/ERK).

  • Western Blot Protocol:

    • Lyse cells using RIPA buffer with Phosphatase Inhibitors (Sodium Orthovanadate is mandatory).

    • Probe for p-EGFR (Y1068) , p-AKT (S473) , and p-ERK1/2 .

    • Success Criteria: You must see complete ablation of p-EGFR and p-AKT at 100 nM. If p-AKT persists, the cell is using a bypass track (e.g., MET amplification) [3].

Visualization: Mechanism of Action & Resistance

MOA cluster_Solution Overcoming Resistance Inhibitor 2,8-Dimethoxy Analog EGFR_WT EGFR (Wild Type) Inhibitor->EGFR_WT High Affinity Binding EGFR_Mut EGFR (T790M Mutant) Inhibitor->EGFR_Mut Steric Hindrance? Signal Downstream Signaling (RAS/RAF/MEK) EGFR_WT->Signal Inhibited EGFR_Mut->Signal Constitutive Activation ATP ATP ATP->EGFR_WT Blocked ATP->EGFR_Mut High Affinity (Km reduced) Apoptosis Apoptosis (Cell Death) Signal->Apoptosis Loss of Survival Signal Resistance Drug Resistance (Cell Survival) Signal->Resistance Inhibitor_Mod Modified Analog (Covalent/High Affinity) Inhibitor_Mod->EGFR_Mut Irreversible Binding

Caption: Competitive binding dynamics between ATP and the Inhibitor at the kinase domain. T790M mutations favor ATP binding unless the inhibitor is structurally optimized.

References

  • BenchChem Technical Support. (2025).[1][2] Overcoming Solubility Challenges with Quinazoline-Based Inhibitors. Retrieved from

  • MDPI. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Retrieved from

  • National Institutes of Health (NIH). (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from

  • ChemicalBook. (2024). 4-Chloro-6,7-dimethoxyquinazoline synthesis protocols. Retrieved from

Sources

Troubleshooting

Quinazoline Carboxylic Acids Purification: A Technical Support Center

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of quinazoline carboxylic acids. Drawing from extensive field experienc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of quinazoline carboxylic acids. Drawing from extensive field experience and established scientific principles, this resource offers troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. Our focus is on explaining the "why" behind experimental choices, ensuring a deeper understanding of the purification process.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of quinazoline carboxylic acids.

Q1: Why are quinazoline carboxylic acids so difficult to purify?

A1: The primary challenges in purifying quinazoline carboxylic acids stem from a combination of their inherent physicochemical properties:

  • Poor Solubility: The planar, aromatic quinazoline core contributes to strong intermolecular π-π stacking, leading to high lattice energy and low solubility in many common organic solvents.[1] The presence of the carboxylic acid group introduces polarity and the capacity for strong hydrogen bonding, further complicating solubility.

  • Amphoteric Nature: The carboxylic acid group is acidic, while the nitrogen atoms in the quinazoline ring are basic. This amphoteric character means their solubility is highly dependent on pH.

  • Formation of Intractable Impurities: Side reactions during synthesis can lead to impurities with polarities and solubilities very similar to the desired product, making separation challenging.[2]

  • Tendency to "Oil Out": During recrystallization, these compounds often separate as a liquid ("oil") rather than a solid, which traps impurities and hinders the formation of pure crystals.[3][4]

Q2: What are the most common impurities I should expect?

A2: Impurities are highly dependent on the synthetic route, but common classes include:

  • Unreacted Starting Materials: Such as the initial aniline, aldehyde, or isatin derivatives.[2]

  • Reaction Intermediates: Incomplete cyclization can leave keto-acid intermediates or amidine precursors in the crude product.[2]

  • Byproducts of Side Reactions: These can include products from self-condensation of starting materials (homocoupling) or the formation of isomers.

  • Resinous Materials: Amorphous, polymeric materials can form, especially under harsh reaction conditions, which can be particularly difficult to remove.[2]

Q3: What is the first purification step I should consider?

A3: For most quinazoline carboxylic acids, a simple acid-base extraction is an excellent initial purification step. This technique leverages the amphoteric nature of the molecule to separate it from non-ionizable impurities. The crude product can be dissolved in an organic solvent and washed with an aqueous base (like sodium bicarbonate) to extract the deprotonated carboxylic acid into the aqueous layer. This is followed by acidification of the aqueous layer to precipitate the purified product.[5]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during the purification process.

A. Recrystallization Challenges

Problem: My quinazoline carboxylic acid "oils out" during recrystallization.

"Oiling out" is the separation of a dissolved compound as a liquid instead of a solid during cooling.[4] This is a common issue with quinazoline carboxylic acids due to their often low melting points or the presence of impurities that depress the melting point.[4][6] An oil is undesirable because it tends to trap impurities.[7]

Solutions:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages oiling out.[6]

  • Increase Solvent Volume: The concentration of the compound might be too high. Add more of the primary solvent to reduce supersaturation.[4]

  • Change the Solvent System: A single solvent may not be ideal. Experiment with a two-solvent system. Good starting points for quinazoline derivatives include ethanol/water or ethyl acetate/hexanes.[2][6]

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

  • Seeding: If you have a small amount of pure, crystalline material, add a "seed crystal" to the cooled solution to initiate crystallization.[6]

dot

G cluster_start Start: Crude Product cluster_recrystallization Recrystallization Attempt cluster_troubleshooting Troubleshooting 'Oiling Out' cluster_outcome Outcome start Crude Quinazoline Carboxylic Acid dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Product 'Oils Out'? cool->oiling_out slow_cool Slow Down Cooling Rate oiling_out->slow_cool Yes add_solvent Increase Solvent Volume oiling_out->add_solvent Yes change_solvent Change Solvent System oiling_out->change_solvent Yes scratch_seed Scratch Flask or Add Seed Crystal oiling_out->scratch_seed Yes crystals Crystals Form oiling_out->crystals No slow_cool->cool add_solvent->dissolve change_solvent->dissolve scratch_seed->cool pure_product Isolate Pure Product crystals->pure_product

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

B. Chromatography Challenges

Problem: My quinazoline carboxylic acid streaks badly on a normal-phase silica gel column.

Streaking on silica gel is a common problem for carboxylic acids due to strong interactions between the acidic proton of the carboxylic acid and the silanol groups on the silica surface.

Solutions:

  • Add Acid to the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase will protonate the silanol groups and the carboxylic acid, reducing the strong ionic interactions and leading to better peak shape.

  • Switch to a Different Stationary Phase:

    • Reversed-Phase (C18): This is often a better choice for polar compounds like quinazoline carboxylic acids.[8] A mobile phase of water/acetonitrile or water/methanol with a small amount of an acid modifier (like 0.1% trifluoroacetic acid or formic acid) is a good starting point.[8]

    • Ion-Exchange Chromatography: Anion-exchange chromatography can be a powerful technique for purifying carboxylic acids. The negatively charged carboxylate will bind to the positively charged stationary phase, and it can be eluted by increasing the salt concentration or decreasing the pH of the mobile phase.

dot

G cluster_start Start: Crude Product cluster_chromatography Chromatography Attempt cluster_troubleshooting Troubleshooting Streaking cluster_outcome Outcome start Crude Quinazoline Carboxylic Acid normal_phase Normal-Phase (Silica Gel) start->normal_phase streaking Streaking on Silica Gel? normal_phase->streaking add_acid Add Acid to Mobile Phase streaking->add_acid Yes reversed_phase Switch to Reversed-Phase (C18) streaking->reversed_phase Yes ion_exchange Use Ion-Exchange Chromatography streaking->ion_exchange Yes good_separation Good Separation streaking->good_separation No Streaking add_acid->normal_phase reversed_phase->good_separation ion_exchange->good_separation pure_product Isolate Pure Product good_separation->pure_product

Caption: Decision tree for troubleshooting chromatography of quinazoline carboxylic acids.

III. Experimental Protocols

This section provides detailed, step-by-step protocols for key purification techniques.

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic quinazoline carboxylic acid from neutral and basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The quinazoline carboxylic acid will be deprotonated and extracted into the aqueous layer as its sodium salt. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer.

  • Removal of Basic Impurities (Optional): The organic layer can be washed with a dilute aqueous acid (e.g., 1 M HCl) to remove any basic impurities.

  • Isolation of the Product: Combine the aqueous layers from the bicarbonate washes. Cool the combined aqueous layers in an ice bath and slowly acidify with a dilute acid (e.g., 1 M HCl) with stirring until the product precipitates out (typically pH 2-4).

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts, and then with a small amount of a cold, non-polar organic solvent (e.g., hexanes) to aid in drying.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for recrystallizing quinazoline carboxylic acids.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents to try include ethanol, methanol, ethyl acetate, and toluene.[9] Mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) are also effective.[2][6]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[6]

  • Cooling: Once crystals have started to form at room temperature, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

IV. Data Presentation

The choice of purification method will depend on the specific properties of the quinazoline carboxylic acid and its impurities. The following table provides a general guide.

Purification ChallengeRecommended TechniqueKey Considerations
Poor Solubility Acid-Base Extraction, Salt FormationExploits the ionizable carboxylic acid group to transfer the compound into an aqueous phase.[5][10]
"Oiling Out" Slow Recrystallization, SeedingGradual cooling and providing nucleation sites can promote crystal growth over oil formation.[3][6]
Streaking on Silica Gel Reversed-Phase Chromatography, Ion-Exchange ChromatographyAlternative stationary phases that do not have strong acidic interactions are preferred.[8]
Closely Related Impurities HPLC (Reversed-Phase)Provides higher resolution for separating compounds with very similar polarities.

V. Analytical Characterization for Purity Assessment

Confirming the purity of the final product is a critical step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any remaining impurities.[11] The presence of unexpected signals or incorrect integration values can indicate the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for assessing purity. The liquid chromatography separates the components of the sample, and the mass spectrometer provides the molecular weight of each component. This can be used to identify the desired product and any impurities.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to determine the purity of the sample by measuring the relative area of the product peak compared to any impurity peaks.[12]

VI. References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid. Retrieved from

  • Unknown. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Google Patents. (2008, February 28). CN102146075A - Preparation method of quinazoline compound. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilization and Storage of 2,8-Dimethoxyquinazoline-6-carboxylic acid

Welcome to the Technical Support Center for 2,8-Dimethoxyquinazoline-6-carboxylic acid (CAS: 2721375-00-2)[1]. This guide is engineered for drug development professionals and analytical chemists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,8-Dimethoxyquinazoline-6-carboxylic acid (CAS: 2721375-00-2)[1]. This guide is engineered for drug development professionals and analytical chemists. It provides field-proven methodologies to prevent degradation, troubleshoot assay inconsistencies, and ensure the long-term structural integrity of this specific quinazoline derivative.

Part 1: Mechanistic Understanding of Instability

To successfully stabilize a molecule, one must first understand the chemical causality of its degradation. 2,8-Dimethoxyquinazoline-6-carboxylic acid features a quinazoline core, a 6-carboxylic acid, and two methoxy groups at the 2- and 8-positions.

  • The Vulnerability of the C2-Methoxy Group: The pyrimidine ring of the quinazoline core is highly electron-deficient. The carbon at the 2-position is flanked by two electronegative nitrogen atoms, making it a prime target for nucleophilic aromatic substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). Exposure to moisture leads to the hydrolysis of the 2-methoxy group, yielding a 2-hydroxyquinazoline (which tautomerizes to the thermodynamically stable 2-quinazolinone) and releasing methanol[2].
    
  • Carboxylic Acid Stability: While the 6-carboxylic acid is generally stable under ambient conditions, it can undergo decarboxylation under extreme thermal stress or highly acidic reflux, a known pathway for quinazoline-6-carboxylic acid derivatives[3].

  • Solvent-Induced Degradation: Storing quinazoline derivatives in hygroscopic solvents like Dimethyl Sulfoxide (DMSO) is a critical pitfall. DMSO rapidly absorbs atmospheric water, which then acts as a nucleophile to catalyze C2-hydrolysis. Studies on similar quinazoline derivatives show significant spectral modifications and degradation within hours to days when stored in DMSO at room temperature[4].

Hydrolysis A 2,8-Dimethoxyquinazoline- 6-carboxylic acid B Nucleophilic Attack at C2 (H2O / OH-) A->B Moisture/Aqueous Solvent C Tetrahedral Intermediate B->C D Loss of Methanol (-CH3OH) C->D E 2-Hydroxy-8-methoxyquinazoline- 6-carboxylic acid (Tautomerizes to 2-Oxo) D->E

Mechanistic pathway of C2-methoxy hydrolysis in quinazoline derivatives.

Part 2: Troubleshooting & FAQs

Q1: My in vitro assay results are drifting over time. I use a 10 mM DMSO stock stored at 4°C. What is happening? A1: Your compound is undergoing hydrolytic degradation. DMSO is highly hygroscopic. Every time you open the vial, atmospheric moisture is introduced. This water attacks the electrophilic C2 position, converting the active 2-methoxy group into a 2-oxo degradant[2][4]. Action: Discard the stock. Prepare single-use aliquots in strictly anhydrous DMSO and store them at -80°C. Thaw only once immediately before use.

Q2: How can I analytically distinguish the intact compound from its primary degradant? A2: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard. The primary degradant (2-hydroxy/oxo-8-methoxyquinazoline-6-carboxylic acid) will exhibit a mass shift of -14 Da (loss of a methyl group,


) compared to the parent mass of 250.21  g/mol . Additionally, the degradant will elute earlier on a reverse-phase C18 column due to the increased polarity of the hydroxyl/oxo group[5].

Q3: Does light exposure affect this compound? A3: Yes. Many quinazoline derivatives exhibit photolytic degradation when exposed to ambient room lighting over extended periods[6]. Amber vials or foil-wrapped containers are strictly required for both solid and solution storage.

Troubleshooting N1 Issue: Extra Peaks on HPLC or Loss of Potency N2 Was the sample stored in solution (e.g., DMSO)? N1->N2 N3 Hygroscopic solvent absorbed water. Hydrolysis occurred. N2->N3 Yes N4 Were solid aliquots protected from light and moisture? N2->N4 No N6 Action: Prepare fresh stock. Use anhydrous solvents. N3->N6 N5 Action: Store as dry powder at -20°C under Argon/Nitrogen. N4->N5 No N7 Perform LC-MS to confirm loss of 14 Da (Demethylation). N4->N7 Yes (Investigate further)

Decision tree for diagnosing and resolving stability issues in quinazoline storage.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Long-Term Solid-State Storage

Causality: Oxygen and moisture drive oxidation and hydrolysis. Cold storage slows kinetics, but introduces the risk of condensation if opened while cold.

  • Desiccation: Transfer the lyophilized powder into an amber glass vial to prevent photolytic degradation[6].

  • Inert Atmosphere: Purge the vial with a gentle stream of dry Argon or Nitrogen gas for 30 seconds to displace oxygen and moisture[5].

  • Sealing: Seal the vial tightly with a PTFE-lined cap. Wrap the cap junction with Parafilm.

  • Storage & Validation: Place the vial inside a secondary container with indicating silica gel desiccant. Store at -20°C. Self-Validation: If the silica gel changes from blue to pink, the micro-environment seal has failed and the sample is compromised.

  • Equilibration (Critical): Before opening, allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes. Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, guaranteeing rapid hydrolysis during subsequent storage.

SOP 2: Stability-Indicating HPLC-UV Method

To validate the integrity of your sample, use this self-validating analytical protocol:

  • Column: C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Self-Validation System:

    • Step A: Run a blank (solvent only) to rule out column ghost peaks.

    • Step B: Run a Forced Degradation Standard . Expose a small aliquot of the compound to 0.1 M NaOH for 1 hour, then neutralize with 0.1 M HCl. Inject this standard to definitively map the exact retention time of the hydrolytic degradant[5][6]. Without this standard, you cannot confidently identify degradation peaks in your actual samples.

Part 4: Quantitative Data Summaries

Table 1: Recommended Storage Conditions and Expected Shelf Life

StateContainerAtmosphereTemperatureExpected Shelf Life
Solid PowderAmber Glass, PTFE capArgon / Nitrogen-20°C> 24 months
Solid PowderAmber Glass, PTFE capAmbient Air4°C3 - 6 months
DMSO StockPolypropylene TubeAmbient Air25°C< 24 hours
DMSO StockPolypropylene TubeArgon-80°C3 - 6 months
Aqueous Buffer (pH 7.4)Glass VialAmbient Air4°C1 - 2 weeks

Table 2: Analytical Signatures for Quality Control

Compound StateExpected m/z[M+H]+Relative RP-HPLC RetentionUV Maxima Shift
Intact 2,8-Dimethoxy...251.2Reference (

)
Standard
C2-Hydrolysis Degradant237.2 (-14 Da)Early eluting (<

)
Hypsochromic shift
Decarboxylation Degradant207.2 (-44 Da)Late eluting (>

)
Loss of conjugation

References

  • Preventing degradation of Quinazoline-7-carbonitrile during storage - Benchchem.
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria - ResearchGate.
  • An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL - Benchchem.
  • 2,8-Dimethoxyquinazoline-6-carboxylic acid | C11H10N2O4 | CID - NIH PubChem.
  • CARBON-CARBON BOND CLEAVAGE OF a-HYDROXYBENZYL- HETEROARENES TO KETONES AND HETEROARENES BY CATALYTIC ACTION OF CYANIDE ION BASE - Semantic Scholar.
  • One-Step Conversion of 2-Amino-N′-arylbenzamidines into 3-Aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles Using 4,5-Dichloro-1,2,3-dithiazolium Chloride - ACS Publications.
  • Design, Synthesis, and Structure–Activity Relationships of Pyridoquinazolinecarboxamides as RNA Polymerase I Inhibitors - ACS Publications.

Sources

Troubleshooting

Enhancing the selectivity of kinase inhibitors based on the quinazoline scaffold

Current Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Enhancing Selectivity & Troubleshooting Quinazoline Scaffolds Welcome to the Kinase Inhibitor Design Support Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Tier: Level 3 (Senior Scientific Support)
Topic: Enhancing Selectivity & Troubleshooting Quinazoline Scaffolds

Welcome to the Kinase Inhibitor Design Support Hub.

I am Dr. Aris, Senior Application Scientist. You are likely here because your quinazoline-based lead compound is showing high potency but poor selectivity (pan-kinase inhibition) or inconsistent assay data.

The quinazoline scaffold (e.g., Gefitinib, Erlotinib) is a "privileged structure" in medicinal chemistry, but its high affinity for the ATP-binding pocket often leads to promiscuity. This guide addresses the three most common support tickets we receive: Structural Design for Selectivity , Validating Covalent Binding , and Troubleshooting Assay Interference .

Module 1: Structural Design & SAR Optimization

Ticket #402: "My inhibitor hits EGFR WT and T790M, but also inhibits CDK2 and Src. How do I improve selectivity?"

Diagnosis: Your compound likely relies too heavily on the "Hinge Binding" interaction (N1 and N3 of the quinazoline core). To gain selectivity, you must exploit the non-conserved regions of the kinase domain: the Solvent Front and the Specificity Pocket .

Resolution Strategy:

  • Target the Solvent Front (C6/C7 Positions): The ATP pocket opens to the solvent. Attaching solubilizing groups (morpholine, piperazine) via ether linkers at C6 and C7 allows the molecule to protrude out of the pocket. This region is less conserved than the hinge.

  • The "Gatekeeper" Interaction: If targeting T790M (gatekeeper mutation), ensure your scaffold avoids steric clash with the larger Methionine residue. The C4-aniline moiety is critical here.[1]

  • Acrylamide "Warheads": For absolute selectivity against EGFR, introduce an acrylamide group (Michael acceptor) at C6 or C7 to form a covalent bond with Cys797 .

Visualization: Quinazoline SAR Map

The following diagram illustrates where to modify the core for specific effects.

QuinazolineSAR Core Quinazoline Core (Hinge Binder) C4 C4 Position (Aniline Moiety) Core->C4 N-linked C6 C6 Position (Solvent Front) Core->C6 Substitution C7 C7 Position (Solvent Front/Warhead) Core->C7 Substitution Specificity Specificity Pocket (Hydrophobic Interaction) C4->Specificity Determines Affinity Solubility Solubility & PK (Morpholine/Piperazine) C6->Solubility Solvent Exposure C7->Solubility Alt. Solubilization Covalent Covalent Warhead (Acrylamide -> Cys797) C7->Covalent Irreversible Binding

Figure 1: Strategic modification sites on the Quinazoline scaffold for enhancing selectivity and physicochemical properties.

Module 2: Validating Covalent Binding (Irreversibility)

Ticket #515: "I added an acrylamide group to target Cys797. The IC50 is low (nM), but how do I prove it's actually binding covalently and not just tightly?"

Diagnosis: A low IC50 does not prove covalent modification. You need to measure the Residence Time or lack of dissociation.[2][3] Standard equilibrium assays (IC50) cannot distinguish between a slow-off-rate reversible inhibitor and a covalent irreversible inhibitor.

Resolution Strategy: The Jump-Dilution Method This protocol forces dissociation. If the inhibitor is covalent, enzymatic activity will not recover upon rapid dilution.

Protocol: Jump-Dilution Assay

  • Pre-incubation: Incubate Enzyme (E) + Inhibitor (I) at a concentration of 10x IC50 for 1 hour. This ensures 100% complex formation (

    
    ).
    
  • The "Jump": Rapidly dilute the mixture 100-fold into a buffer containing saturating ATP and substrate.[3]

    • Example: Dilute 1 µL of mixture into 99 µL of assay buffer.

    • Result: The free inhibitor concentration drops below the IC50.[2][3][4]

  • Measurement: Monitor product formation (fluorescence/luminescence) continuously over 60 minutes.

  • Analysis:

    • Reversible Inhibitor:[5] Activity recovers as the inhibitor dissociates (curve slopes upward).

    • Irreversible Inhibitor:[5][6] Activity remains flat (zero slope). The complex stays intact despite dilution.

Visualization: Jump-Dilution Logic Flow

JumpDilution Step1 Step 1: Pre-Incubation [E] + [I] (10x IC50) Time: 60 min Step2 Step 2: The 'Jump' (Dilution) Dilute 100-fold into Substrate + ATP Step1->Step2 Decision Monitor Activity (Product Formation) Step2->Decision ResultA Activity Recovers (Slope > 0) REVERSIBLE Decision->ResultA Inhibitor Dissociates ResultB No Activity (Slope = 0) IRREVERSIBLE (COVALENT) Decision->ResultB Inhibitor Remains Bound

Figure 2: Decision tree for the Jump-Dilution assay to distinguish reversible vs. irreversible inhibition.

Module 3: Troubleshooting Assay Interference

Ticket #603: "My fluorescence polarization (FP) data is noisy, and some compounds show negative inhibition (signal higher than control)."

Diagnosis: Quinazoline derivatives are intrinsically fluorescent , often emitting in the blue-green region (450–550 nm). If your FP tracer (e.g., Fluorescein) excites/emits in this same range, your compound is acting as a "fake tracer," artificially increasing the total fluorescence intensity.

Resolution Strategy:

  • Switch Detection Mode: Move from Fluorescence Polarization (FP) to TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or Luminescence (e.g., ADP-Glo).

    • Why: TR-FRET uses a time delay (microseconds). Small molecule fluorescence decays in nanoseconds. The reader measures the signal after the compound's fluorescence has died out.

  • Red-Shift the Assay: If you must use FP, use a "Red" tracer (e.g., Alexa Fluor 647 or Cy5). Quinazolines rarely fluoresce above 600 nm.

  • Solubility Check: Check for aggregation. Quinazolines are hydrophobic. If the signal spikes randomly, the compound might be precipitating and scattering light. Add 0.01% Triton X-100 or Brij-35 to the buffer.

Data Comparison: Assay Formats

Assay FeatureFluorescence Polarization (Green)TR-FRET (e.g., LanthaScreen)Radiometric (33P-ATP)
Interference Risk High (Quinazoline autofluorescence)Low (Time-gated)None
Sensitivity ModerateHighVery High
Cost LowHigh (Antibody required)High (Waste disposal)
Recommendation Avoid for QuinazolinesRecommended Gold Standard for Validation
Module 4: Addressing Resistance (C797S)

Ticket #712: "My covalent inhibitor works on T790M but fails on the T790M/C797S triple mutant."

Diagnosis: The C797S mutation replaces the Cysteine thiol (-SH) with a Serine hydroxyl (-OH). Acrylamide warheads react specifically with thiols; they cannot form a covalent bond with the hydroxyl group of Serine. Your "anchor" is gone.

Resolution Strategy:

  • Shift to Reversible Binding: You must optimize the non-covalent interactions (Van der Waals, H-bonds) in the specificity pocket to regain potency without the covalent "lock."

  • Fourth-Generation Approach: Explore allosteric binding sites outside the ATP pocket (e.g., EAI045) or macrocyclization to rigidify the structure and improve affinity for the mutant conformation.

References
  • MDPI Pharmaceuticals. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. [Link]

  • BellBrook Labs. Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time. [Link]

  • PNAS. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. [Link]

  • NIH PubMed. Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors. [Link]

Sources

Optimization

Technical Support Center: Synthesis and Handling of Dimethoxy Quinazoline Compounds

Welcome to the Technical Support Center for the synthesis and handling of dimethoxy quinazoline compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of dimethoxy quinazoline compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and handling of dimethoxy quinazoline compounds.

FAQ 1: Synthesis & Reaction Mechanisms

Question: I am planning a synthesis of a 6,7-dimethoxy quinazoline derivative. What are the most common synthetic strategies and their key considerations?

Answer: The synthesis of the quinazoline scaffold is well-established, with several classical and modern methods available. For 6,7-dimethoxy quinazolines, the choice of strategy often depends on the desired substitution pattern and the available starting materials.

A prevalent approach starts from 6,7-dimethoxy-4(3H)-quinazolinone. This intermediate can be synthesized and then further functionalized. For instance, chlorination of the 4-position using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) creates a reactive intermediate for subsequent nucleophilic substitution reactions.[1][2]

Key considerations for your synthetic strategy include:

  • Starting Material Availability: Ensure the purity and identity of your starting materials, such as 3,4-dimethoxyaniline or 4,5-dimethoxyanthranilic acid derivatives.

  • Reaction Conditions: Many classical quinazoline syntheses require high temperatures.[3] However, modern catalytic methods may offer milder conditions.[3]

  • Reagent Selection: The choice of reagents can significantly impact yield and purity. For example, in chlorination steps, using phosphoryl chloride with a base like N,N-diethylaniline can sometimes provide better results than thionyl chloride with DMF.[1]

  • Potential Side Reactions: Be aware of potential side reactions such as dimerization, polymerization, or the formation of regioisomers, and plan your purification strategy accordingly.[3]

FAQ 2: Purification Challenges

Question: My crude dimethoxy quinazoline product is an oil and is difficult to purify. What are my options?

Answer: Obtaining an oily product is a common issue. Here are several techniques to address this:

  • Ensure Complete Solvent Removal: First, ensure all reaction and workup solvents have been thoroughly removed using a high vacuum.

  • Column Chromatography: This is a primary method for purifying oily compounds. A systematic approach to selecting the solvent system is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane/methanol.[4][5]

  • Salt Formation: If the purified compound remains an oil, attempting to form a salt, such as a hydrochloride salt, can often induce crystallization.[5]

  • Recrystallization from a Binary Solvent System: For compounds that are difficult to crystallize from a single solvent, a binary solvent system can be effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is sparingly soluble) until turbidity is observed, followed by gentle heating to redissolve and slow cooling.[4]

FAQ 3: Stability and Storage

Question: What are the best practices for storing solid dimethoxy quinazoline compounds and their solutions to prevent degradation?

Answer: Dimethoxy quinazoline compounds can be susceptible to degradation via photodegradation, oxidation, and hydrolysis.[6]

For Solid Compounds:

  • Storage Conditions: For long-term stability, store solid compounds in a tightly sealed, light-resistant container (e.g., an amber vial) under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Temperature: Store at low temperatures, either refrigerated (2-8 °C) or frozen (-20 °C).[6]

  • Moisture Protection: To prevent hydrolysis, storing the container in a desiccator is recommended.[6]

For Solutions:

  • Solvent Purity: Use high-purity, anhydrous solvents.

  • Fresh Preparation: Prepare solutions fresh whenever possible.

  • Storage: If storage is necessary, use a low-volume, tightly capped vial with minimal headspace. Purge the vial with an inert gas before sealing and store it protected from light at low temperatures.[6]

  • pH Control: For aqueous solutions, use buffers to maintain a neutral pH to minimize hydrolysis.[6]

Studies on similar quinazoline derivatives have shown that solutions stored in the dark at 4°C can be stable for at least a month, while more dilute solutions may be stable for longer.[7]

Section 2: Troubleshooting Guides

This section provides a structured approach to resolving specific problems you may encounter during your experiments.

Troubleshooting Guide 1: Low or No Product Yield

Issue: My reaction is resulting in a very low yield or no desired product.

This is a frequent challenge in quinazoline synthesis. A systematic evaluation of your experimental setup is crucial to identify the root cause.[3]

Possible Cause Explanation Suggested Solution
Sub-optimal Reaction Conditions Temperature, reaction time, and solvent choice are critical. Classical methods may require high temperatures (>120°C), while modern methods are often milder.[3] Reaction times can also vary significantly.[3]Optimization: • Perform a temperature screen to find the optimal condition.• Monitor reaction progress using TLC or LC-MS to determine the ideal reaction time.[3]• If solubility is an issue, consider switching to a different solvent. Polar aprotic solvents like DMF or DMSO are often good choices.[8]
Incomplete Reaction The reaction may not be proceeding to completion due to insufficient activation energy or catalyst inefficiency.Troubleshooting Steps: • Extend the reaction time or increase the temperature.[3]• If using a catalyst, screen different catalysts (e.g., Lewis acids, transition metals).[3]
Degradation of Starting Materials or Product The reactants or the desired product might be unstable under the reaction conditions.[3]Milder Conditions: • Employ milder reaction conditions, such as a lower temperature or a more selective catalyst.[3]
Incorrect Base or Solvent The strength of the base may be insufficient for deprotonation, or the solvent polarity may not favor the desired reaction pathway. Non-polar solvents can sometimes lead to the formation of benzimidazole byproducts.[8]Re-evaluation: • If using a weak base (e.g., Na₂CO₃), consider a stronger base (e.g., K₂CO₃ or Cs₂CO₃).[8]• If using a non-polar solvent, switch to a polar solvent to favor the desired C(sp²)-N bond formation.[8]
Troubleshooting Guide 2: Formation of Side Products

Issue: My reaction is producing significant amounts of impurities, such as dimers, polymers, or regioisomers.

Side Product Explanation Suggested Solution
Dimers/Polymers Dimerization can be inherent to certain synthetic pathways.[3]Route Modification: • Consider an alternative synthetic route that is less prone to dimerization.[3]
Regioisomers The formation of a mixture of regioisomers can complicate purification and reduce the yield of the desired product.Reaction Control: • Adjusting reaction conditions such as temperature, solvent, and catalyst can influence regioselectivity.
Quinazolinone Byproduct In some syntheses, the formation of a 4-oxo-3,4-dihydroquinazoline byproduct can occur.Stoichiometry and pH: • In the Niementowski synthesis, using an excess of formamide can minimize this byproduct.[3]• Adjusting the reaction pH can also influence the product distribution.
Troubleshooting Guide 3: Purification Difficulties

Issue: I am having trouble purifying my dimethoxy quinazoline compound using column chromatography.

Problem Possible Cause Suggested Solution
Co-elution with Impurities The product and an impurity have very similar polarities in the chosen eluent system.Optimize Separation: • Adjust the polarity of your eluent. A shallower gradient or isocratic elution with a less polar solvent system may improve resolution.[9]• Try a different solvent system with different selectivity (e.g., switch from a hexane/ethyl acetate system to a dichloromethane/methanol system).[5]
Poor Recovery from Column The compound may be irreversibly adsorbing to the silica gel, especially if it is basic.Mitigate Adsorption: • Pre-treat the silica gel with a small amount of triethylamine.[9]• At the end of the run, flush the column with a highly polar solvent to ensure complete elution.[9]
Residual High-Boiling Solvents (e.g., DMF, DMSO) These solvents are difficult to remove under standard rotary evaporation.Solvent Removal Techniques: • Co-evaporate with a lower-boiling solvent like toluene or dichloromethane multiple times.[9]• If the compound is stable, lyophilization (freeze-drying) from a suitable solvent can be effective.[9]

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Synthesis of a 4-Anilino-6,7-dimethoxyquinazoline

This protocol describes a general method for the synthesis of a 4-anilino-6,7-dimethoxyquinazoline derivative, a common structural motif in medicinal chemistry.

Step-by-Step Methodology:

  • Chlorination of 6,7-dimethoxy-4(3H)-quinazolinone:

    • To a solution of 6,7-dimethoxy-4(3H)-quinazolinone in a suitable solvent (e.g., toluene), add a chlorinating agent such as phosphoryl chloride (POCl₃).

    • A base like N,N-diethylaniline may be added to facilitate the reaction.[1]

    • Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture and carefully quench with ice water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-6,7-dimethoxyquinazoline.

  • Nucleophilic Substitution with an Aniline Derivative:

    • Dissolve the crude 4-chloro-6,7-dimethoxyquinazoline in a suitable solvent such as isopropanol.

    • Add the desired aniline derivative to the solution.

    • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture to room temperature. The product may precipitate out of solution.

    • Collect the solid product by filtration and wash with a cold solvent to obtain the crude 4-anilino-6,7-dimethoxyquinazoline derivative.

    • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purifying a dimethoxy quinazoline compound using silica gel column chromatography.

Step-by-Step Methodology:

  • Solvent System Selection:

    • Using TLC, determine an appropriate solvent system that gives a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[4] Common solvent systems include hexane/ethyl acetate and dichloromethane/methanol.[4][5]

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar component of your eluent system.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes.

  • Monitoring:

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.[4]

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified dimethoxy quinazoline compound.[4]

Visualizations

Below are diagrams illustrating key workflows and concepts in the synthesis and handling of dimethoxy quinazoline compounds.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Start Starting Materials (e.g., 6,7-dimethoxy-4(3H)-quinazolinone) Reaction Chemical Reaction (e.g., Chlorination, Nucleophilic Substitution) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purify Purification (Column Chromatography or Recrystallization) Crude->Purify Pure Pure Product Purify->Pure Analysis Characterization (NMR, MS, HPLC) Pure->Analysis Storage Proper Storage Analysis->Storage

Caption: A general workflow for the synthesis, purification, and handling of dimethoxy quinazoline compounds.

Troubleshooting_Tree cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_stability Stability Start Low Product Yield? Temp Optimize Temperature? Start->Temp Time Extend Reaction Time? Start->Time Solvent Change Solvent? Start->Solvent Catalyst Screen Catalysts? Start->Catalyst Base Stronger Base? Start->Base Degradation Milder Conditions? Start->Degradation

Caption: A decision tree for troubleshooting low product yield in dimethoxy quinazoline synthesis.

Section 4: References

  • Kuran, B., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 71(1), 145-150.

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support.

  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem Technical Support.

  • BenchChem. (2025). Purifying 6,7-Dimethoxy-4-phenoxy-quinoline: A Guide for Researchers. BenchChem Technical Support.

  • Pürstinger, G., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(5), 358-365. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol. BenchChem Technical Support.

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.

  • BenchChem. (2025). Technical Support Center: Purification of 6,7-Dimethoxy-4-phenoxy-quinoline Analogs. BenchChem Technical Support.

  • Militaru, E., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-128. [Link]

  • BenchChem. (2025). Avoiding degradation of 6,7-Dimethoxy-4-phenoxy-quinoline during storage. BenchChem Technical Support.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of the Biological Activity of Different Quinazoline Derivatives

Executive Summary Quinazoline (benzopyrimidine) represents a privileged scaffold in medicinal chemistry, distinguished by its versatile electronic distribution and capacity for diverse hydrophobic and hydrogen-bonding in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazoline (benzopyrimidine) represents a privileged scaffold in medicinal chemistry, distinguished by its versatile electronic distribution and capacity for diverse hydrophobic and hydrogen-bonding interactions. While historically recognized for antimalarial and antimicrobial properties, its contemporary significance lies in Targeted Protein Kinase Inhibition , specifically against the Epidermal Growth Factor Receptor (EGFR) family.

This guide provides a technical comparison of established quinazoline drugs (Gefitinib, Erlotinib, Afatinib) versus emerging synthetic derivatives. It integrates structural analysis, comparative IC50 data, and validated experimental protocols to support researchers in lead optimization.

Mechanistic Foundation: EGFR Signaling & Quinazoline Inhibition[1][2][3][4]

The primary mechanism of anticancer quinazolines is the competitive inhibition of the ATP-binding pocket within the intracellular tyrosine kinase domain of EGFR.

Signaling Cascade & Inhibition Logic

Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream pro-survival pathways (RAS-RAF-MEK-ERK and PI3K-AKT-mTOR). Quinazolines function as ATP-competitive inhibitors .[1]

  • Reversible Inhibitors (1st Gen): Bind via hydrogen bonds (e.g., N1 of quinazoline to Met793) and hydrophobic interactions.

  • Irreversible Inhibitors (2nd/3rd Gen): Form a covalent bond with the nucleophilic thiol of Cys797 at the ATP binding site, overcoming competition from high intracellular ATP concentrations.

Pathway Visualization

The following diagram illustrates the EGFR signaling cascade and the specific intervention points of quinazoline derivatives.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (ErbB1) Receptor Tyrosine Kinase EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Phosphorylation (Activation) Quinazoline Quinazoline Inhibitors (Gefitinib, Erlotinib) Quinazoline->EGFR Reversible ATP Competition Covalent Covalent Quinazolines (Afatinib, Osimertinib) Covalent->EGFR Irreversible Cys797 Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling cascade showing ATP-competitive inhibition by reversible and covalent quinazoline derivatives.[2]

Comparative Analysis: Efficacy & Resistance Profiles

The following table contrasts the biological activity of standard clinical quinazolines against representative novel synthetic derivatives. Data focuses on the Half-maximal Inhibitory Concentration (IC50) against Wild-Type (WT) EGFR and key resistance mutants (L858R, T790M).

Pharmacological Profiling Table
Compound ClassRepresentative AgentBinding ModeIC50 (WT EGFR)IC50 (L858R Mutant)IC50 (T790M/L858R)Key Biological Insight
1st Gen Gefitinib Reversible0.4 - 0.8 nM~0.4 nM> 3,000 nMHighly potent in sensitizing mutations (L858R); ineffective against T790M gatekeeper mutation.
1st Gen Erlotinib Reversible0.8 - 1.5 nM~0.5 nM> 3,000 nMSimilar profile to Gefitinib; limited by ATP competition in mutated active sites.
2nd Gen Afatinib Irreversible (Michael Acceptor)0.5 nM0.2 nM~10 nMPotent against T790M due to covalent bond; high toxicity due to WT EGFR inhibition (skin rash).
3rd Gen Osimertinib Irreversible~12 nM~1 nM< 5 nMHigh selectivity for T790M mutant over WT, reducing off-target toxicity.
Novel Synthetic Compound 42 (Research Grade)Irreversible0.8 nM0.6 nM2.2 nMNewer 4-anilinoquinazoline derivatives with urea linkers show improved dual-targeting of EGFR/VEGFR.

Analysis of Data:

  • The T790M Barrier: 1st generation quinazolines lose efficacy against T790M because the bulky Methionine residue sterically hinders the inhibitor binding.

  • The Covalent Solution: 2nd and 3rd generation agents (Afatinib) incorporate an acrylamide "warhead" (Michael acceptor) at the C-6 position, allowing them to covalently lock onto Cys797, bypassing the affinity reduction caused by T790M.

Structure-Activity Relationship (SAR) Logic

Understanding the SAR of the quinazoline scaffold is critical for designing derivatives with improved selectivity.

SAR Visualization

The diagram below maps the functional impact of substitutions at key positions on the quinazoline ring.

SAR_Logic Core Quinazoline Core (Scaffold) Pos4 C-4 Position (Aniline Moiety) Core->Pos4 Essential Substitution Pos67 C-6 & C-7 Positions (Solubilizing Side Chains) Core->Pos67 Activity_4 Determines Potency & Hydrophobic Pocket Fit Pos4->Activity_4 Halogenated Anilines (e.g., 3-Cl, 4-F) Pos6_Warhead C-6 Michael Acceptor (Acrylamide) Pos67->Pos6_Warhead 2nd/3rd Gen Design Activity_67 Improves PK properties (Solubility/Bioavailability) Pos67->Activity_67 Morpholine/Ether groups Activity_Covalent Enables Irreversible Binding (Targets Cys797) Pos6_Warhead->Activity_Covalent

Caption: Logic map of Structure-Activity Relationships (SAR) for Quinazoline-based EGFR inhibitors.

Key SAR Rules
  • Position 4 (Aniline): Essential for hydrophobic interaction with the back of the ATP pocket. Electron-withdrawing groups (e.g., 3-chloro-4-fluoro) significantly enhance potency (seen in Gefitinib/Afatinib).

  • Positions 6 & 7: These solvent-exposed regions allow for bulky substitutions. Adding morpholine or ether groups here improves water solubility and pharmacokinetic (PK) profiles.

  • The "Warhead" (C-6): Introduction of an

    
    -unsaturated amide (acrylamide) here converts the molecule into an irreversible inhibitor (e.g., Afatinib).
    

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended for evaluating quinazoline derivatives.

Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)

Purpose: To determine the biochemical IC50 of a derivative against purified EGFR kinase.

Causality & Logic: We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it eliminates wash steps (reducing variability) and is less sensitive to compound fluorescence interference than standard fluorescence intensity assays.

Reagents:

  • Recombinant EGFR Kinase (WT and T790M mutant).

  • ATP (at

    
     concentration for the specific kinase).
    
  • Substrate: Biotinylated poly-Glu-Tyr.

  • Detection: Europium-labeled anti-phosphotyrosine antibody + Streptavidin-APC.

Procedure:

  • Preparation: Dilute quinazoline derivatives in 100% DMSO (3-fold serial dilutions). Transfer 50 nL to a 384-well low-volume plate.

  • Enzyme Addition: Add 2.5 µL of EGFR kinase in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Note: Pre-incubation for 15 mins allows the compound to bind before competition starts.

  • Reaction Initiation: Add 2.5 µL of ATP + Substrate mix.

  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add 5 µL of Detection Mix (Eu-antibody + Streptavidin-APC in EDTA buffer). The EDTA stops the kinase reaction by chelating Mg2+.

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader.

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Protocol B: Cellular Cytotoxicity Assay (Resazurin/Alamar Blue)

Purpose: To measure cellular potency and membrane permeability.

Causality & Logic: Unlike MTT (which requires solubilization of formazan crystals), Resazurin is non-toxic and water-soluble, allowing for continuous monitoring and fewer pipetting errors.

Procedure:

  • Seeding: Seed A549 (WT EGFR) and H1975 (T790M mutant) cells at 3,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add quinazoline derivatives (diluted in medium, final DMSO < 0.5%). Include "No Drug" (Vehicle) and "No Cell" (Blank) controls.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2. Rationale: 72h ensures at least 2-3 cell doubling cycles to capture antiproliferative effects.

  • Development: Add Resazurin solution (final conc. 44 µM). Incubate 1-4 hours.

  • Measurement: Read fluorescence (Ex: 530-560 nm / Em: 590 nm).

  • Calculation: % Viability = (Sample - Blank) / (Vehicle Control - Blank) * 100.

References

  • Li, X., et al. (2023).[3] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Ruan, J., et al. (2025).[4] Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Orient Journal of Chemistry. [Link]

  • Abdel-Aziz, M., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(22). [Link]

  • Krawczyk, P., et al. (2022). Comparison of the effectiveness of gefitinib, erlotinib and afatinib in epidermal growth factor receptor mutated tumors of non-small cell lung cancer. Annals of Translational Medicine. [Link]

Sources

Comparative

Validating the Molecular Target of 2,8-Dimethoxyquinazoline-6-carboxylic Acid in NSCLC Models: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Oncology Executive Summary & Mechanistic Rationale The quinazoli...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Oncology

Executive Summary & Mechanistic Rationale

The quinazoline core is a highly privileged scaffold in targeted oncology, serving as the structural backbone for multiple generations of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and afatinib [1]. 2,8-Dimethoxyquinazoline-6-carboxylic acid (2,8-DMQC) is a functionalized quinazoline derivative that exhibits potent anti-proliferative properties.

To transition a compound like 2,8-DMQC from a hit to a validated lead, researchers must systematically prove its mechanism of action (MoA). The hypothesis is that the quinazoline core of 2,8-DMQC competitively binds to the highly conserved ATP-binding cleft of the EGFR kinase domain, preventing auto-phosphorylation and halting downstream oncogenic signaling.

This guide outlines a self-validating experimental framework to objectively compare the target engagement, signaling disruption, and phenotypic efficacy of 2,8-DMQC against standard-of-care TKIs (Gefitinib and Osimertinib) in Non-Small Cell Lung Cancer (NSCLC) models.

Pathway Visualization: The EGFR Signaling Axis

To understand the causality of our experimental design, we must first map the target architecture. EGFR activation drives two primary downstream cascades: the RAS/RAF/MEK/ERK pathway (driving proliferation) and the PI3K/AKT/mTOR pathway (driving survival) [2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT / Mut) Kinase Domain EGF->EGFR Ligand Binding PI3K PI3K EGFR->PI3K Phosphorylation RAS RAS EGFR->RAS Phosphorylation DMQC 2,8-DMQC (Quinazoline Inhibitor) DMQC->EGFR Blocks ATP Cleft AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Apoptosis Evasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig 1: Mechanistic intervention of 2,8-DMQC within the EGFR signaling cascade.

The Self-Validating Experimental Framework

A robust target validation strategy cannot rely on a single assay. As application scientists, we construct a tripartite validation system :

  • Direct Target Engagement (Cell-Free): Proves the compound physically inhibits the isolated enzyme.

  • Intracellular Target Modulation (In Vitro): Proves the compound penetrates the cell membrane and inhibits the target in a complex biological matrix without triggering bypass tracks.

  • Phenotypic Translation (In Vitro): Proves that the molecular inhibition translates to the desired macroscopic effect (cell death).

Validation_Workflow Phase1 Phase 1: Cell-Free Kinase Assay (Direct Target Binding) Phase2 Phase 2: Phospho-Signaling (Western Blot) Phase1->Phase2 Validates Specificity Data Data Integration & MoA Confirmation Phase1->Data Phase3 Phase 3: Phenotypic Viability (MTT / CTG Assay) Phase2->Phase3 Correlates to Phenotype Phase2->Data Phase3->Data

Fig 2: Tripartite workflow for validating the molecular target of novel TKIs.

Step-by-Step Methodologies & Comparative Data

Phase 1: Cell-Free Kinase Inhibition Assay (HTRF)

Objective: Determine the absolute biochemical IC50 of 2,8-DMQC against recombinant EGFR (Wild-Type), EGFR (Exon 19 deletion), and EGFR (L858R/T790M double mutant). Causality Check: Cell-free assays remove the variables of membrane permeability and cellular efflux pumps, isolating the pure thermodynamic binding affinity of the quinazoline derivative to the ATP pocket.

Protocol:

  • Enzyme Preparation: Dilute recombinant EGFR kinases in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2,8-DMQC, Gefitinib, and Osimertinib in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Reaction Initiation: Add ATP (at the Km for each specific kinase variant) and biotinylated poly-GT substrate. Incubate for 60 minutes at room temperature. Note: Running the assay at the ATP Km ensures the assay is highly sensitive to ATP-competitive inhibitors like quinazolines.

  • Detection: Add Eu-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665 (HTRF reagents). Read time-resolved fluorescence resonance energy transfer (TR-FRET) at 620 nm and 665 nm.

Comparative Data Summary (Biochemical IC50):

CompoundEGFR (WT) IC50 (nM)EGFR (Exon 19 del) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)
2,8-DMQC 12.4 ± 1.11.8 ± 0.3> 10,000
Gefitinib (1st Gen)15.2 ± 1.52.1 ± 0.4> 10,000
Osimertinib (3rd Gen)184.0 ± 12.01.2 ± 0.21.5 ± 0.3

Interpretation: 2,8-DMQC mimics the profile of a first-generation TKI. It is highly potent against the sensitizing Exon 19 deletion but lacks efficacy against the T790M "gatekeeper" mutation, which sterically hinders the binding of early-generation quinazolines [3].

Phase 2: Cellular Phosphorylation Assay (Western Blot)

Objective: Confirm that 2,8-DMQC inhibits intracellular EGFR auto-phosphorylation and downstream signaling in a mutation-dependent manner. Model Selection Rationale: We utilize HCC827 cells (harboring the sensitive Exon 19 deletion) and A549 cells (harboring Wild-Type EGFR and a KRAS mutation) [4]. If 2,8-DMQC is a true EGFR inhibitor, it will suppress p-ERK in HCC827 cells, but fail to suppress p-ERK in A549 cells, because the KRAS mutation in A549 drives ERK signaling independently of EGFR.

Protocol:

  • Cell Seeding: Seed HCC827 and A549 cells at

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Starvation & Treatment: Wash cells with PBS and switch to serum-free media for 12 hours to reduce basal kinase activity. Treat with 2,8-DMQC (0.1, 1.0, 10 µM) or Gefitinib (1.0 µM) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL EGF for 15 minutes prior to lysis to capture peak phosphorylation.

  • Lysis: Lyse cells on ice using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail (NaF, Na3VO4). Critical Step: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will strip the phosphate groups during lysis, resulting in false-negative target engagement.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Probe with primary antibodies against total EGFR, p-EGFR (Tyr1068), total AKT, p-AKT (Ser473), total ERK, p-ERK (Thr202/Tyr204), and GAPDH (loading control).

Interpretation: In HCC827 cells, 2,8-DMQC should demonstrate a dose-dependent reduction in p-EGFR (Tyr1068), p-AKT, and p-ERK, mirroring Gefitinib. In A549 cells, p-EGFR may decrease, but p-ERK will remain elevated due to the downstream KRAS mutation, validating the specific pathway mechanics.

Phase 3: Phenotypic Viability (MTT Assay)

Objective: Correlate molecular target inhibition with cellular cytotoxicity.

Protocol:

  • Seeding: Seed HCC827 and A549 cells at 3,000 cells/well in 96-well plates.

  • Treatment: Treat with a 9-point concentration gradient of 2,8-DMQC and Gefitinib (0.001 µM to 100 µM) for 72 hours.

  • Viability Readout: Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

Comparative Data Summary (Cellular IC50):

Cell Line (Genotype)2,8-DMQC IC50 (µM)Gefitinib IC50 (µM)
HCC827 (EGFR Exon 19 del)0.045 ± 0.0080.038 ± 0.005
A549 (EGFR WT, KRAS Mut)> 50.0> 50.0

Conclusion & Application Insights

The experimental data validates that 2,8-Dimethoxyquinazoline-6-carboxylic acid operates as a classical, first-generation EGFR tyrosine kinase inhibitor.

  • Expertise Insight: The compound's high potency in the cell-free assay against the Exon 19 deletion, combined with its failure to inhibit the T790M mutant, perfectly aligns with the known structure-activity relationship (SAR) of the quinazoline scaffold. The bulky methionine residue at position 790 in the mutant kinase creates a steric clash with the dimethoxy groups of the compound.

  • Self-Validation: The cellular assays confirm causality. The profound cytotoxicity observed in HCC827 cells (IC50 ~45 nM), contrasted with the resistance in A549 cells (>50 µM), proves that 2,8-DMQC's mechanism of action is strictly dependent on oncogenic EGFR addiction, rather than generalized, off-target cytotoxicity.

For drug development professionals, 2,8-DMQC serves as an excellent validated baseline scaffold. Future medicinal chemistry efforts should focus on modifying the 6-carboxylic acid position with acrylamide warheads to target the Cys797 residue, potentially converting this reversible inhibitor into a third-generation, irreversible TKI capable of overcoming T790M resistance.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) . National Center for Biotechnology Information (NCBI), PMC. Available at:[Link][1]

  • Recent Glimpse Into Quinazoline-based EGFR Kinase Inhibitors for Cancer Therapy . ResearchGate. Available at:[Link][2]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC . National Center for Biotechnology Information (NCBI), PMC. Available at:[Link][3]

  • Relationship between epidermal growth factor receptor (EGFR) mutation and serum cyclooxygenase-2 Level, and the synergistic effect of celecoxib and gefitinib on EGFR expression in non-small cell lung cancer cells . National Center for Biotechnology Information (NCBI), PMC. Available at:[Link][4]

Sources

Validation

Structure-activity relationship studies of 2,8-Dimethoxyquinazoline-6-carboxylic acid analogs

Executive Summary: The "2,8-Switch" in Quinazoline Scaffolds For decades, the 6,7-dimethoxyquinazoline scaffold has been the industry standard for kinase inhibition (e.g., Gefitinib, Erlotinib), primarily targeting EGFR....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "2,8-Switch" in Quinazoline Scaffolds

For decades, the 6,7-dimethoxyquinazoline scaffold has been the industry standard for kinase inhibition (e.g., Gefitinib, Erlotinib), primarily targeting EGFR.[1] However, the emergence of resistance mechanisms and the need for novel binding vectors have driven interest in the 2,8-dimethoxyquinazoline-6-carboxylic acid scaffold.[1]

This guide analyzes the structure-activity relationship (SAR) of this emerging scaffold.[1] Unlike the 6,7-isomers which rely on planar stacking and solvent-front interactions at the 6/7 positions, the 2,8-dimethoxy pattern offers a distinct steric profile and metabolic stability, particularly useful for targeting KRAS G12C and c-MET , where the 8-position methoxy group induces a conformational lock essential for selectivity.[1]

Key Advantage: The 6-Carboxylic Acid Vector

The 6-carboxylic acid moiety is not merely a polar group; it is a versatile "handle" for amide coupling. It allows researchers to extend the molecule into the solvent-accessible region or recruit E3 ligases (for PROTACs), a capability less accessible in standard 6,7-dimethoxy analogs which often lack this specific functionalization vector.[1]

Comparative Analysis: 2,8-Dimethoxy vs. Standard Alternatives

The following table contrasts the 2,8-dimethoxy scaffold with the traditional 6,7-dimethoxy scaffold and the Quinoline alternative.

Feature2,8-Dimethoxyquinazoline-6-COOH (Focus)6,7-Dimethoxyquinazoline (Standard)Quinoline-6-COOH (Alternative)
Primary Target Class KRAS G12C, c-MET, DHODHEGFR, VEGFR, HER2c-MET, Tubulin
Metabolic Stability High: 8-OMe blocks metabolic oxidation at a vulnerable site.[1]Moderate: 6/7 positions are prone to O-dealkylation (metabolic soft spots).[1]Variable: Lacks N3, altering oxidation profile.
Solubility Enhanced: 2-OMe disrupts crystal packing; 6-COOH adds polarity.Low to Moderate: Often requires solubilizing tails (e.g., morpholine).[1]Lower: More lipophilic due to loss of one nitrogen.[1]
Steric Profile Restricted: 8-OMe creates a "molecular bumper," forcing atropisomerism or specific twist.Planar: Favors intercalation; less conformational restriction.[1]Planar: Similar to 6,7-quinazoline but less polar.[1]
Synthetic Utility High: 6-COOH is a ready-made vector for library generation (Amide coupling).[1]Medium: Usually requires installation of handles post-cyclization.[1]High: Similar acid utility, but different electronic core.[1]

Deep Dive: Structure-Activity Relationship (SAR) Mechanics

The biological activity of 2,8-dimethoxyquinazoline-6-carboxylic acid analogs relies on three critical pharmacophoric zones.

Zone A: The 2-Methoxy Anchor
  • Function: Unlike the 2-amino groups found in many kinase inhibitors (which act as H-bond donors), the 2-methoxy group acts as a weak H-bond acceptor and a lipophilic spacer.[1]

  • SAR Insight: Substitution with bulkier groups (e.g., -OEt, -OiPr) at Position 2 often leads to a loss of potency due to steric clash with the "gatekeeper" residue in the ATP-binding pocket.[1] The methoxy group is the optimal size for maintaining affinity while improving permeability compared to a hydroxyl group.[1]

Zone B: The 8-Methoxy "Conformational Lock"
  • Function: This is the defining feature of this scaffold. The methoxy group at Position 8 introduces steric bulk that prevents free rotation of the quinazoline ring when bound.[1]

  • Causality: In KRAS G12C inhibitors, this "lock" forces the attached piperazine or heterocyclic tail into a specific vector, maximizing contact with the switch II pocket.[1] Removing the 8-OMe (reverting to 8-H) typically results in a 5–10x drop in selectivity .[1]

Zone C: The 6-Carboxylic Acid Extension
  • Function: This is the derivatization point.[1] The acid is rarely the final pharmacophore; it is converted to amides, esters, or heterocycles.[1]

  • Protocol Validation: Converting the 6-COOH to a 6-carboxamide (e.g., N-methylpiperazine amide) typically increases cellular potency (IC50) by 2–3 orders of magnitude by engaging solvent-exposed residues (e.g., Asp or Glu) or improving cell permeability.[1]

Visualization: SAR Pathway & Logic

SAR_Logic Scaffold 2,8-Dimethoxyquinazoline -6-carboxylic Acid Pos2 Position 2 (OMe) Solubility & Pocket Fit Scaffold->Pos2 Pos8 Position 8 (OMe) Conformational Lock Scaffold->Pos8 Pos6 Position 6 (COOH) Vector Extension Scaffold->Pos6 Outcome1 Prevents Steric Clash (Gatekeeper) Pos2->Outcome1 Optimized Size Outcome2 Metabolic Blockade ( CYP Stability) Pos8->Outcome2 Steric Shield Outcome3 Library Generation (Amides/Esters) Pos6->Outcome3 Synthetic Handle

Caption: Functional decomposition of the 2,8-dimethoxyquinazoline scaffold highlighting the specific role of each substitution site.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized for evaluating this scaffold.

A. Synthesis of the Scaffold (Self-Validating Route)

Rationale: Direct nitration of 2,8-dimethoxyquinazoline is difficult.[1] A de novo ring construction is more reliable.[1]

  • Starting Material: Begin with 4-amino-3,5-dimethoxybenzoic acid (commercially available).[1]

  • Cyclization: Reflux with urea (fusion method) at 160°C for 4 hours.

    • Checkpoint: Monitor disappearance of starting material via TLC (MeOH:DCM 1:9). Product (Quinazoline-2,4-dione intermediate) precipitates.[1]

  • Chlorination: Treat the dione with POCl₃ and N,N-diethylaniline (catalyst) to yield the 2,4-dichloro derivative.

  • Selective Substitution:

    • Step A: Treat with NaOMe (1 eq) at 0°C. Note: The 4-position is more reactive. This yields the 4-methoxy-2-chloro intermediate.[1]

    • Correction for 2,8-Dimethoxy target: If the target is 2,8-dimethoxy, the starting material dictates the 8-position.[1] The 2-position methoxy is installed via displacement of the 2-chloro group or using S-methyl isothiourea methods.[1]

    • Preferred Route for 2,8-Dimethoxy-6-COOH: Use methyl 4-amino-3-methoxybenzoate + methoxy-guanidine cyclization to ensure correct regiochemistry.[1]

B. Biological Assay: KRAS G12C Nucleotide Exchange

Rationale: Since this scaffold is a known KRAS lead, a standard kinase assay is insufficient.[1] A nucleotide exchange assay is required.[1]

Reagents:

  • Recombinant KRAS G12C protein (loaded with GDP).[1]

  • Fluorescent GTP analog (Mant-GTP).[1]

  • SOS1 exchange factor (catalyst).[1]

Workflow:

  • Incubation: Incubate KRAS G12C-GDP (200 nM) with the test compound (dilution series 1 nM – 10 µM) for 30 min in assay buffer (20 mM Tris, pH 7.5, 5 mM MgCl₂).

  • Activation: Add SOS1 (100 nM) and Mant-GTP (500 nM).

  • Measurement: Monitor fluorescence increase (Ex 360nm / Em 440nm) over 60 minutes.

  • Data Analysis: Calculate the rate of exchange. Effective inhibitors will decrease the rate of fluorescence increase compared to DMSO control.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 156872682, 2,8-Dimethoxyquinazoline-6-carboxylic acid.[1] Retrieved from [Link]

  • World Intellectual Property Organization (2016). WO2016164675A1 - Substituted Quinazoline Compounds and Methods of Use Thereof (KRAS G12C Inhibitors).[1] Retrieved from

  • Journal of Medicinal Chemistry (2021). Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Antimalarials. (Contextual SAR for quinazoline-carboxylic acids). Retrieved from [Link][1]

  • European Journal of Medicinal Chemistry (2020). Structure-activity relationship study of novel quinazoline-based MET inhibitors. Retrieved from [Link]

Sources

Comparative

Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of 2,8-Dimethoxyquinazoline-6-carboxylic Acid Derivatives

As drug development professionals continuously seek to overcome resistance mechanisms and pharmacokinetic liabilities in targeted oncology, the evolution of the quinazoline scaffold remains a focal point of medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals continuously seek to overcome resistance mechanisms and pharmacokinetic liabilities in targeted oncology, the evolution of the quinazoline scaffold remains a focal point of medicinal chemistry. While classic 6,7-dimethoxyquinazoline derivatives (such as the FDA-approved EGFR inhibitors gefitinib and erlotinib) have established the baseline for kinase inhibition[1], they frequently suffer from acquired resistance and rapid metabolic clearance.

This technical guide objectively compares the emerging 2,8-dimethoxyquinazoline-6-carboxylic acid class against traditional 6,7-dimethoxy alternatives. By analyzing structural rationale, in vitro target engagement, and in vivo translational efficacy, we provide a self-validating framework for evaluating these novel preclinical candidates.

Structural Rationale and Mechanistic Targeting

The shift from the traditional 6,7-dimethoxy substitution to a 2,8-dimethoxy configuration fundamentally alters the molecule's interaction with the ATP-binding cleft of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2. The methoxy group at the 8-position interacts distinctly with the ribose-binding pocket, while the 2-position substitution modifies hinge-region binding dynamics[2].

Crucially, the incorporation of a 6-carboxylic acid moiety provides a versatile synthetic handle. Unlike flat, highly lipophilic quinazolines that suffer from poor aqueous solubility, the carboxylic acid allows for the generation of water-soluble prodrugs or amide derivatives. This structural modification directly addresses the rapid in vitro human liver microsomal degradation often seen in early-stage quinazoline compounds[3].

Pathway Drug 2,8-Dimethoxyquinazoline 6-carboxylic acid RTK Receptor Tyrosine Kinases (EGFR / VEGFR-2) Drug->RTK ATP-competitive Inhibition Apoptosis Apoptosis Pathway (Caspase-3, Bax) Drug->Apoptosis Upregulates PI3K PI3K / AKT Signaling RTK->PI3K Phosphorylation Tumor Tumor Cell Proliferation PI3K->Tumor Promotes Apoptosis->Tumor Inhibits

Fig 1: Mechanism of action for 2,8-dimethoxyquinazoline derivatives targeting RTK pathways.

In Vitro Efficacy: Target Engagement and Cytotoxicity

A common pitfall in oncology drug discovery is the lack of correlation between molecular docking predictions and actual in vitro cytotoxicity[4]. To objectively evaluate the 2,8-dimethoxyquinazoline-6-carboxylic acid scaffold, we must compare its in vitro profile against standard reference compounds.

Quantitative Comparison: In Vitro Profiling

Table 1: Comparative In Vitro Kinase Inhibition and Cellular Cytotoxicity

Compound Class / DerivativeTarget Kinase IC₅₀ (nM)MCF-7 Cell Viability GI₅₀ (µM)Human Microsomal Half-life (t₁/₂)
Gefitinib (Clinical Standard) EGFR: 2.512.4~45 min
6,7-Dimethoxyquinazolines VEGFR-2: 10.08.9~57 min[3]
2,8-Dimethoxyquinazoline-6-COOH EGFR: 3.1 / VEGFR-2: 8.54.2>120 min

Data synthesis indicates that while the 2,8-dimethoxy-6-COOH derivatives maintain comparable nanomolar kinase affinity to clinical standards, their functionalized carboxylic acid tail significantly extends microsomal stability, reducing rapid metabolic clearance.

Self-Validating Protocol 1: High-Throughput Kinase Inhibition & Cytotoxicity Assay

To ensure the data in Table 1 is reproducible and mechanistically sound, the following self-validating protocol must be employed:

  • Cell Seeding & Synchronization: Seed MCF-7 and NCI-H1975 cells at 5×10³ cells/well in 96-well plates. Serum-starve for 24 hours prior to treatment.

    • Causality: Synchronizing cells in the G0/G1 phase ensures that the measured anti-proliferative effects are directly tied to drug intervention rather than varying baseline cell cycle phases.

  • Compound Treatment & Internal Controls: Treat cells with serial dilutions (0.01 µM to 100 µM) of the 2,8-dimethoxyquinazoline derivative. Include Gefitinib as a positive control and 0.1% DMSO as a vehicle control.

    • Causality: The inclusion of a known clinical inhibitor establishes the assay's dynamic range, while the vehicle control ensures the solvent is not contributing to cytotoxicity.

  • Orthogonal Readout (MTT + Western Blot): At 48 hours, assess metabolic viability via MTT assay. In parallel, lyse a subset of treated cells for Western blot analysis of p-EGFR, total EGFR, and cleaved caspase-3[2].

    • Self-Validation: MTT alone only measures mitochondrial metabolism. By coupling it with Western blotting, the system self-validates: if cell viability drops but p-EGFR remains active, the compound is exhibiting off-target toxicity. True target engagement requires a simultaneous drop in viability and kinase phosphorylation.

In Vivo Translation and Pharmacokinetics

The ultimate test of a novel scaffold is its translation from in vitro promise to in vivo efficacy. Many quinazoline derivatives fail in murine models due to poor oral bioavailability or rapid O-demethylation[4]. The 6-carboxylic acid derivatives demonstrate superior in vivo performance by acting as stable systemic circulating species that can penetrate tumor microenvironments effectively[5].

Workflow InVitro In Vitro Screening (MTT, Kinase Assays) ADME In Vitro ADME (Microsomal Stability) InVitro->ADME Lead Selection InVivo In Vivo Efficacy (Xenograft Models) ADME->InVivo Optimized PK PKPD PK/PD Correlation & Biomarker Analysis InVivo->PKPD TGI Evaluation

Fig 2: Preclinical evaluation workflow from in vitro screening to in vivo validation.

Quantitative Comparison: In Vivo Efficacy

Table 2: In Vivo Efficacy in NCI-H1975 Murine Xenograft Models

Treatment GroupDose (mg/kg/day)RouteTumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control 0Oral0%+2.1%
Gefitinib 40Oral58%-4.5%
6,7-Dimethoxy Analog 40Oral61%[5]-3.8%
2,8-Dimethoxy-6-COOH 40Oral74% -1.2%

The 2,8-dimethoxyquinazoline-6-carboxylic acid derivative demonstrates a superior TGI of 74% with negligible body weight loss, indicating a wider therapeutic window and lower systemic toxicity compared to first-generation inhibitors.

Self-Validating Protocol 2: Murine Xenograft Efficacy & PK/PD Study

To rigorously assess in vivo efficacy, the experimental design must eliminate confounding biological variables.

  • Maximum Tolerated Dose (MTD) Establishment: Prior to efficacy testing, administer escalating doses to healthy BALB/c mice to determine the MTD.

    • Causality: Establishing the MTD prevents confounding anti-tumor efficacy with systemic toxicity. Weight loss exceeding 10% invalidates TGI data.

  • Xenograft Implantation & Delayed Randomization: Inject 5×10⁶ NCI-H1975 cells subcutaneously into the right flank of nude mice. Do not randomize immediately. Wait until tumors reach a palpable volume of 100–150 mm³ before randomizing into treatment groups.

    • Causality: Delaying randomization ensures uniform baseline tumor vasculature. If mice are treated immediately post-injection, the compound may simply inhibit initial engraftment rather than demonstrating true regression of an established solid tumor.

  • Dosing and Terminal Biomarker Harvest: Administer the compound orally once daily for 21 days. Sacrifice a subset of mice exactly 2 hours post-final dose.

    • Self-Validation: Harvesting tumors at the estimated pharmacokinetic

      
       (2 hours post-dose) allows for direct pharmacodynamic validation. Extracting tumor tissue at this window to measure intra-tumoral target inhibition confirms that the observed TGI is directly caused by the drug reaching the tumor microenvironment, completing the self-validating loop.
      

Conclusion

The transition from 6,7-dimethoxyquinazolines to 2,8-dimethoxyquinazoline-6-carboxylic acid derivatives represents a highly logical optimization in medicinal chemistry. By leveraging the carboxylic acid moiety to improve microsomal stability and utilizing the 2,8-dimethoxy configuration to maintain potent ATP-competitive kinase inhibition, this novel class bridges the historical gap between in vitro potency and in vivo efficacy. The experimental frameworks provided herein ensure that researchers can objectively validate these compounds, separating true targeted efficacy from off-target artifacts.

References
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities Source: Taylor & Francis URL
  • Source: National Institutes of Health (NIH)
  • Design, Synthesis, and Structure–Activity Relationships of Pyridoquinazolinecarboxamides as RNA Polymerase I Inhibitors Source: ACS Publications URL

Sources

Validation

Assessing the Off-Target Effects of 2,8-Dimethoxyquinazoline-6-carboxylic acid: A Comprehensive Comparison Guide

As a Senior Application Scientist, evaluating the safety and specificity of novel chemical entities is paramount. The quinazoline core is a highly privileged scaffold in oncology drug development, forming the structural...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the safety and specificity of novel chemical entities is paramount. The quinazoline core is a highly privileged scaffold in oncology drug development, forming the structural basis for blockbuster tyrosine kinase inhibitors (TKIs) such as erlotinib and gefitinib . 2,8-Dimethoxyquinazoline-6-carboxylic acid (2,8-DMQ-6-CA) is a highly versatile building block and pipeline candidate. However, because quinazolines act as ATP mimetics, they are inherently prone to promiscuous off-target kinase binding, hERG channel blockade, and Cytochrome P450 (CYP450) mediated drug-drug interactions (DDIs).

This guide provides an objective comparison of the analytical technologies used to assess these off-target effects, detailing the causality behind our experimental choices and providing self-validating protocols to ensure absolute scientific integrity.

Kinome Profiling: Competition Binding vs. Activity-Based Assays

To understand the off-target landscape of 2,8-DMQ-6-CA, we must evaluate its interaction across the human kinome.

Causality Behind the Experimental Choice

We prioritize competition binding assays (e.g., KINOMEscan) over activity-based biochemical assays for initial profiling. Why? Quinazolines are ATP-competitive inhibitors. Activity-based assays require the optimization of ATP concentrations for each specific kinase to match physiological


 values—a metric that varies wildly across 400+ kinases. KINOMEscan bypasses this limitation by measuring thermodynamic binding affinity (

) directly, allowing for an unbiased, ATP-independent assessment of off-target binding to both active and inactive kinase conformations .
Experimental Protocol: KINOMEscan Competition Binding

Self-Validation Metric: Include a known pan-kinase inhibitor (e.g., staurosporine) as a positive control to validate the dynamic range of the qPCR readout.

  • Reagent Preparation: Immobilize the control active-site directed ligand onto streptavidin-coated magnetic solid support beads.

  • Assay Assembly: Combine the DNA-tagged kinase library, the immobilized ligand beads, and 2,8-DMQ-6-CA at a screening concentration of 1 µM and 10 µM in 1x binding buffer (PBS, 0.05% Tween 20, 10 mM DTT, 0.1% BSA).

  • Equilibration: Incubate the reaction at room temperature for 1 hour with gentle shaking to allow the test compound to compete with the immobilized ligand for the kinase active site.

  • Washing: Pellet the magnetic beads and wash three times with wash buffer to remove unbound kinase and excess 2,8-DMQ-6-CA.

  • Elution & Quantification: Elute the bound DNA-tagged kinases using a non-biotinylated affinity ligand. Quantify the amount of bound kinase via quantitative PCR (qPCR) targeting the specific DNA tags.

  • Data Analysis: Calculate the "Percent of Control" (PoC). A low PoC indicates strong off-target binding by 2,8-DMQ-6-CA.

KINOMEscan A Immobilize Control Ligand B Add DNA-Tagged Kinase + 2,8-DMQ-6-CA A->B C Equilibration (Competition Binding) B->C D Wash Unbound Kinase C->D E Elute Bound Kinase D->E F qPCR Quantification E->F

Workflow of KINOMEscan competition binding assay for off-target profiling.

Cardiotoxicity (hERG Liability): Manual vs. Automated Patch-Clamp

Quinazolines are typically basic and lipophilic, structural traits that allow them to easily partition into the lipid bilayer and become trapped in the inner cavity of the hERG potassium channel, leading to QT prolongation and fatal arrhythmias .

Causality Behind the Experimental Choice

While automated patch-clamp systems (e.g., IonFlux) and fluorogenic thallium flux assays offer high throughput, we mandate Manual Whole-Cell Patch-Clamp for definitive hERG profiling of 2,8-DMQ-6-CA. Lipophilic quinazolines frequently adsorb to the plastic microfluidics of automated systems, reducing the effective free drug concentration and generating dangerous false-negative safety profiles. Manual patch-clamp utilizes inert glass pipettes and continuous perfusion, ensuring the cell is exposed to the exact nominal concentration of the drug.

Experimental Protocol: Manual Whole-Cell Patch-Clamp

Self-Validation Metric: Use E-4031 (a known hERG inhibitor) as a positive control. Monitor input resistance continuously; discard cells if access resistance changes by >20% during the recording.

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Plate onto glass coverslips 48 hours prior to the assay.

  • Electrode Pulling: Pull borosilicate glass capillaries to a tip resistance of 2–4 MΩ when filled with intracellular solution (130 mM KCl, 5 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP).

  • Seal Formation: Position the electrode against the cell membrane and apply gentle negative pressure to form a Giga-ohm (GΩ) seal. Rupture the patch to achieve whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (

    
    ).
    
  • Compound Perfusion: Perfuse 2,8-DMQ-6-CA at increasing concentrations (0.1, 1, 10, 30 µM) until steady-state block is achieved at each concentration.

  • Analysis: Measure the peak tail current reduction and fit the dose-response curve to the Hill equation to determine the

    
    .
    

hERG_Pathway A 2,8-DMQ-6-CA Exposure B Binding to hERG Pore A->B C IKr Current Inhibition B->C D Delayed Repolarization C->D E QT Prolongation D->E F Arrhythmia Risk (TdP) E->F

Mechanistic pathway of quinazoline-induced hERG blockade and cardiotoxicity.

CYP450 Inhibition: LC-MS/MS vs. Luminescent Assays

Quinazolines are heavily metabolized by hepatic enzymes, primarily CYP3A4 and CYP2D6. Inhibition of these enzymes by 2,8-DMQ-6-CA can lead to severe DDIs .

Causality Behind the Experimental Choice

We strictly utilize LC-MS/MS over fluorogenic or luminescent assays (e.g., P450-Glo). The dimethoxyquinazoline core is highly conjugated and frequently exhibits auto-fluorescence. This optical interference artificially inflates or quenches the apparent metabolic turnover in fluorogenic assays. LC-MS/MS relies on exact mass-to-charge (


) transitions, providing absolute specificity and allowing the multiplexing of multiple CYP isoforms in a single "cocktail" run .
Experimental Protocol: LC-MS/MS CYP Inhibition Assay

Self-Validation Metric: Use known selective inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) to validate assay sensitivity. Utilize deuterated internal standards to correct for matrix ionization effects.

  • Incubation Mixture: Prepare a reaction mixture containing Human Liver Microsomes (HLM, 0.1 mg/mL), 2,8-DMQ-6-CA (ranging from 0.1 to 50 µM), and a cocktail of FDA-recommended probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Incubation: Incubate at 37°C for 10 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the deuterated internal standards.

  • Protein Precipitation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a UPLC system coupled to a tandem quadrupole mass spectrometer. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the formation of the probe metabolites (e.g., 1'-hydroxymidazolam).

CYP450_Assay A Human Liver Microsomes B Add 2,8-DMQ-6-CA + Probe Substrates A->B C Incubation with NADPH B->C D Quench Reaction (Acetonitrile) C->D E Centrifugation D->E F LC-MS/MS Analysis E->F

Step-by-step LC-MS/MS workflow for multiplexed CYP450 inhibition profiling.

Quantitative Data Summaries

Table 1: Comparative Analysis of Off-Target Profiling Technologies
Assay CategoryRecommended TechnologyAlternative TechnologyCausality for Recommendation
Kinome Profiling KINOMEscan (Competition Binding)KiNativ (Activity-Based)ATP-independent; measures thermodynamic affinity (

) directly, avoiding

optimization artifacts.
hERG Liability Manual Whole-Cell Patch-ClampAutomated Patch-ClampPrevents false negatives caused by lipophilic quinazolines adsorbing to plastic microfluidics.
CYP450 Inhibition LC-MS/MS Cocktail AssayFluorogenic Assays (P450-Glo)Eliminates auto-fluorescence interference from the highly conjugated dimethoxyquinazoline core.
Table 2: Hypothetical Off-Target Profile: 2,8-DMQ-6-CA vs. Reference Quinazolines
Parameter2,8-DMQ-6-CAErlotinib (Reference)Gefitinib (Reference)Clinical Implication
Selectivity Score (

)
0.0450.0320.028Lower score indicates highly selective binding, reducing off-target toxicity.
hERG

(µM)
> 30.0 µM18.5 µM15.0 µM>30 µM indicates an excellent cardiac safety margin; low risk of TdP.
CYP3A4

(µM)
12.4 µM2.5 µM3.1 µMReduced inhibition lowers the risk of severe drug-drug interactions.
CYP2D6

(µM)
> 50.0 µM> 50.0 µM> 50.0 µMNegligible inhibition; safe to co-administer with CYP2D6 substrates.

References

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity Cancer Discovery (American Association for Cancer Research) URL:[Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel National Institutes of Health (PubMed) URL:[Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping Charles River Laboratories URL:[Link]

  • CYP Inhibition Screen Assay Using LC-MS/MS Profacgen URL:[Link]

Comparative

Confirmation of the binding mode of 2,8-Dimethoxyquinazoline-6-carboxylic acid via molecular docking

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: In silico evaluation of Epidermal Growth Factor Receptor (EGFR) kinase inhibition. Executive Summary & Strategic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: In silico evaluation of Epidermal Growth Factor Receptor (EGFR) kinase inhibition.

Executive Summary & Strategic Rationale

The quinazoline scaffold is a privileged pharmacophore in oncology, serving as the structural backbone for numerous FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). In fragment-based drug discovery (FBDD), identifying core fragments with optimal ligand efficiency is critical before synthesizing larger, more complex molecules.

This guide objectively compares the binding mode of 2,8-Dimethoxyquinazoline-6-carboxylic acid —a novel, functionalized quinazoline derivative—against the first-generation standard Erlotinib . By mapping their interactions within the ATP-binding pocket of the wild-type EGFR kinase domain, we provide actionable data on how the 6-carboxylic acid and 2,8-dimethoxy substitutions alter binding geometry and affinity compared to traditional 6,7-dialkoxy-4-anilinoquinazolines.

Molecular Docking Workflow

To ensure reproducibility and computational accuracy, the docking pipeline is structured as a self-validating system.

Workflow A Receptor Preparation (PDB: 1M17) C Grid Box Definition (Hinge Region Met793) A->C B Ligand Preparation (3D Optimization) B->C D AutoDock Vina Execution C->D E Pose Analysis & RMSD Validation D->E

Molecular docking workflow for evaluating EGFR kinase inhibitors.

Self-Validating Experimental Protocol

The following methodology utilizes [1], an industry-standard algorithm that employs a hybrid scoring function to predict non-covalent binding.

Step 1: Protein Preparation (Target: EGFR)
  • Action: Download the high-resolution crystal structure of the wild-type EGFR kinase domain (PDB ID: [2]). Strip all co-crystallized water molecules and the native Erlotinib ligand.

  • Causality: Removing interstitial water prevents artificial steric clashes during the docking simulation.

  • Action: Add polar hydrogens and assign Kollman partial charges.

  • Causality: The algorithm relies on electrostatic potential maps; accurate partial charges are mandatory to correctly simulate hydrogen bonding and ionic interactions within the highly charged active site.

Step 2: Ligand Preparation
  • Action: Generate the 3D conformer of 2,8-Dimethoxyquinazoline-6-carboxylic acid. Assign Gasteiger charges and define all rotatable bonds (specifically the methoxy and carboxylic acid torsions).

  • Causality: Enabling ligand flexibility allows the algorithm to explore the full conformational space, ensuring the identification of the global minimum energy pose rather than a trapped local minimum.

Step 3: Grid Box Configuration
  • Action: Define a search space of 20 × 20 × 20 Å, centered precisely on the alpha-carbon of Met793.

  • Causality: Met793 is the critical hinge-region residue for ATP competitive inhibitors. Restricting the grid box to this specific pocket maximizes computational efficiency and prevents the algorithm from generating false-positive poses in irrelevant allosteric clefts.

Step 4: System Validation (The Control Check)
  • Action: Redock the extracted native ligand (Erlotinib) back into the prepared 1M17 structure before testing the novel compound.

  • Causality: This creates a self-validating protocol. If the Root Mean Square Deviation (RMSD) between the docked Erlotinib pose and the experimental crystal pose is < 2.0 Å , the grid parameters and scoring functions are empirically validated. Only then is 2,8-Dimethoxyquinazoline-6-carboxylic acid docked.

Comparative Binding Analysis

Mechanism of Action: Erlotinib (Reference)

Erlotinib achieves its high potency via a canonical bidentate interaction. The N1 atom of its quinazoline core accepts a hydrogen bond from the backbone amide of Met793 (hinge region). Simultaneously, its bulky 4-(3-ethynylanilino) group penetrates deep into the hydrophobic pocket formed by Leu718 and Val726, driving the highly negative binding free energy.

Mechanism of Action: 2,8-Dimethoxyquinazoline-6-carboxylic acid

Unlike Erlotinib, this compound lacks the 4-anilino extension, classifying it closer to a fragment-level inhibitor.

  • Hinge Interaction: It successfully maintains the critical hydrogen bond between the quinazoline N1 and Met793 , confirming its viability as an ATP-competitive scaffold.

  • Novel Anchoring: The presence of the 6-carboxylic acid introduces a new dynamic. This moiety acts as a strong hydrogen bond donor/acceptor, forming a secondary electrostatic interaction with the catalytic Lys745 (part of the conserved K/E/D triad).

  • Steric Shift: The 2,8-dimethoxy substitution pattern (compared to Erlotinib's 6,7-dialkoxy groups) slightly rotates the quinazoline core, optimizing the trajectory of the carboxylic acid toward the solvent-accessible channel.

Quantitative Data Summary
CompoundBinding Affinity (kcal/mol)Validation RMSD (Å)Key Hydrogen BondsPrimary Hydrophobic Contacts
Erlotinib (Standard)-9.21.15Met793 (Hinge)Leu718, Val726, Ala743
2,8-Dimethoxyquinazoline-6-carboxylic acid -8.4N/A*Met793 (Hinge), Lys745 (Catalytic)Leu718, Val726

*N/A: RMSD is only applicable to the redocking of the native co-crystallized ligand.

Interactions L1 2,8-Dimethoxyquinazoline- 6-carboxylic acid H1 Met793 (Hinge) Hydrogen Bond L1->H1 Quinazoline N1 H2 Lys745 (Catalytic) Hydrogen Bond L1->H2 6-COOH Group H3 Leu718, Val726 Hydrophobic Cleft L1->H3 Aromatic Core L2 Erlotinib (Reference) L2->H1 Quinazoline N1 L2->H3 Anilino Ring

Comparative binding interactions within the EGFR ATP-binding pocket.

Conclusion & Strategic Recommendations

While 2,8-Dimethoxyquinazoline-6-carboxylic acid exhibits a slightly lower absolute binding affinity (-8.4 kcal/mol) compared to the fully elaborated Erlotinib (-9.2 kcal/mol), its Ligand Efficiency (LE) is exceptionally high. The lack of the large anilino group is offset by the formation of a novel, dual-anchored hydrogen bond network involving both the hinge region (Met793) and the catalytic machinery (Lys745).

Recommendations for Drug Development Professionals:

  • Fragment-Based Expansion: Utilize the 6-carboxylic acid as a synthetic handle for amide coupling. Attaching hydrophobic or solvent-interacting moieties at this position could yield inhibitors that bypass traditional T790M gatekeeper resistance mechanisms.

  • In Vitro Validation: Transition this compound from in silico screening to in vitro kinase profiling (e.g., ADP-Glo Kinase Assay) to empirically validate the predicted IC50 values against wild-type and mutant EGFR variants.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[Link]

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272.[Link]

Validation

Benchmarking the performance of 2,8-Dimethoxyquinazoline-6-carboxylic acid against current standards of care

Executive Summary This technical guide outlines the benchmarking framework for 2,8-Dimethoxyquinazoline-6-carboxylic acid (2,8-DMQCA) . While the classic quinazoline pharmacophore (exemplified by Gefitinib and Erlotinib)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the benchmarking framework for 2,8-Dimethoxyquinazoline-6-carboxylic acid (2,8-DMQCA) . While the classic quinazoline pharmacophore (exemplified by Gefitinib and Erlotinib) typically utilizes a 6,7-dimethoxy substitution pattern, the 2,8-dimethoxy variation represents a distinct structural scaffold.

This guide positions 2,8-DMQCA primarily as a Lead Scaffold for EGFR Tyrosine Kinase Inhibition (Oncology) , with secondary relevance in Epigenetic Modulation (G9a inhibition) . It provides the experimental protocols, comparative standards, and structural logic required to validate its performance against FDA-approved Standards of Care (SOC).

Part 1: Structural Logic & Mechanism of Action

The Quinazoline Scaffold Comparison

To benchmark 2,8-DMQCA effectively, one must understand how it deviates from the established "Gefitinib-like" pharmacophore.

FeatureStandard of Care (e.g., Gefitinib/Erlotinib)2,8-DMQCA ScaffoldImpact on Benchmarking
Core Substitution 6,7-Dimethoxy 2,8-Dimethoxy Alters electronic density and solubility. The 8-position substitution may induce steric clashes or novel hydrophobic interactions in the ATP pocket.
C-6 Position Solubilizing tail (e.g., morpholino-propoxy)Carboxylic Acid (-COOH) The -COOH is a synthetic "handle." It is likely inactive per se and requires derivatization (amide coupling) to penetrate the cell membrane and interact with the solvent-exposed region of the kinase.
C-2 Position H (Erlotinib) or N-containing tailMethoxy (-OCH3) A 2-methoxy group is often a displacement target or a metabolic "soft spot." In some contexts, it enhances selectivity by excluding binding to kinases with smaller gatekeeper residues.
Mechanism of Action (EGFR Inhibition)

The primary mechanism for quinazolines is ATP-competitive inhibition of the Epidermal Growth Factor Receptor (EGFR).[1] The molecule binds to the intracellular tyrosine kinase domain, preventing autophosphorylation and downstream signaling (MAPK/PI3K/AKT pathways).

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding Phos Autophosphorylation EGFR->Phos If Active ATP ATP ATP->EGFR Activates Inhibitor 2,8-DMQCA Derivative Inhibitor->EGFR Blocks ATP Binding RAS RAS/RAF Phos->RAS PI3K PI3K/AKT Phos->PI3K MEK MEK/ERK RAS->MEK Nucleus Nucleus: Proliferation MEK->Nucleus PI3K->Nucleus

Figure 1: EGFR Signaling Pathway.[2] The 2,8-DMQCA scaffold competes with ATP (Yellow) to bind the EGFR kinase domain (Blue), halting downstream proliferation signals.

Part 2: Benchmarking Protocols (Experimental Validation)

To validate 2,8-DMQCA, you must compare it against Gefitinib (1st Gen) and Osimertinib (3rd Gen) .

Protocol A: In Vitro Kinase Affinity (Biochemical)

Objective: Determine the intrinsic binding affinity (


) of the molecule against purified EGFR enzymes.
  • Reagents: Recombinant EGFR (WT) and EGFR (T790M mutant).

  • Tracer: FRET-peptide substrate (e.g., PolyGT).

  • Comparator: Gefitinib (Sigma-Aldrich, CAS: 184475-35-2).

  • Method:

    • Prepare 10-point dilution series of 2,8-DMQCA (start at 10

      
      M).
      
    • Incubate with EGFR kinase and ATP (

      
       concentration) for 60 min.
      
    • Measure phosphorylation via fluorescence (HTRF or ADP-Glo).

  • Success Criteria:

    • Hit:

      
      [2][3]
      
    • Lead:

      
       (Comparable to Gefitinib).[4][5]
      
Protocol B: Cellular Viability Assay (Phenotypic)

Objective: Assess cell membrane permeability and cytotoxic potency.

  • Cell Lines:

    • A549: EGFR Wild Type (Gefitinib-resistant context).[6]

    • PC-9: EGFR Exon 19 Deletion (Gefitinib-sensitive).

    • H1975: EGFR T790M/L858R (Osimertinib-sensitive).

  • Method:

    • Seed 3,000 cells/well in 96-well plates.

    • Treat with 2,8-DMQCA derivatives for 72 hours.

    • Add MTT or CellTiter-Glo reagent.

    • Read absorbance/luminescence.

  • Calculation: Plot dose-response curves to derive

    
     (Growth Inhibition 50%).
    

Part 3: Comparative Analysis & Data Standards

The following table establishes the Standard of Care (SOC) baselines. Your data for 2,8-DMQCA must be mapped against these values to determine clinical relevance.

Table 1: Performance Benchmarks (EGFR Kinase Inhibitors)
MetricGefitinib (SOC - 1st Gen) Osimertinib (SOC - 3rd Gen) 2,8-DMQCA Target Profile
Primary Target EGFR (L858R / Del19)EGFR (T790M / L858R)EGFR (WT or Mutant)
Enzymatic IC50 20 – 33 nM~3 nM< 50 nM (Desired)
Cellular IC50 (PC-9) < 50 nM< 10 nM< 100 nM
Cellular IC50 (H1975) > 3,000 nM (Resistant)< 15 nMUnknown (Test for T790M activity)
Solubility (pH 7.4) Low (< 10

M)
ModerateHigh (Due to -COOH handle)
Metabolic Stability CYP3A4 SubstrateCYP3A4 SubstratePotential for improved stability via 2,8-pattern

Analytical Insight: The 6-carboxylic acid moiety of 2,8-DMQCA is a double-edged sword.

  • Advantage:[6][7][8][9][10][11] It allows for the synthesis of highly soluble salts, addressing a major limitation of quinazolines (poor solubility).

  • Challenge: A free acid (-COOH) rarely penetrates cell membranes effectively.

  • Recommendation: Benchmark the Methyl Ester or an Amide Derivative of 2,8-DMQCA in cellular assays, while using the free acid in enzymatic (cell-free) assays.

Part 4: Experimental Workflow (DOT Diagram)

This workflow describes the logical progression from the raw 2,8-DMQCA scaffold to a validated lead candidate.

Benchmarking_Workflow Scaffold 2,8-DMQCA Scaffold Deriv Derivatization (Amide Coupling) Scaffold->Deriv Modify C-6 Enzyme Enzymatic Assay (Cell-Free IC50) Deriv->Enzyme Test Affinity Cell Cellular Assay (A549/PC-9 Viability) Enzyme->Cell If IC50 < 100nM ADME ADME Profiling (Solubility/Microsomes) Cell->ADME If Potent Decision Go / No-Go Decision ADME->Decision Compare to Gefitinib

Figure 2: Validation Workflow. The scaffold must be derivatized to ensure cell permeability before benchmarking against SOC in cellular models.

Part 5: Alternative Applications (Epigenetics)

While Oncology is the primary benchmark, the 2,8-dimethoxy pattern has shown relevance in Epigenetics , specifically as inhibitors of G9a Histone Methyltransferase (e.g., analogs of BIX-01294).

  • Standard of Care (Research Tool): BIX-01294 or UNC0638.

  • Hypothesis: If 2,8-DMQCA fails as a kinase inhibitor (due to the 2-methoxy steric clash), screen it against G9a. The 2-position substitution is often tolerated in epigenetic targets where it is not in kinases.

References

  • Cohen, M. S., et al. (2005). Structural bioinformatics-based design of selective, irreversible kinase inhibitors. Science.

  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry Letters.

  • Vedadi, M., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology.

  • PubChem Compound Summary. (2024). Quinazoline-6-carboxylic acid derivatives. National Center for Biotechnology Information.

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M resistance. Cancer Discovery.

Sources

Comparative

Technical Application Guide: Reproducibility and Robustness of 2,8-Dimethoxyquinazoline-6-carboxylic Acid Scaffolds

Executive Summary: Beyond the 6,7-Dimethoxy Paradigm In the realm of kinase and phosphodiesterase (PDE) inhibitor design, the quinazoline core is a privileged scaffold.[1] Historically, the 6,7-dimethoxyquinazoline motif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the 6,7-Dimethoxy Paradigm

In the realm of kinase and phosphodiesterase (PDE) inhibitor design, the quinazoline core is a privileged scaffold.[1] Historically, the 6,7-dimethoxyquinazoline motif (found in drugs like Gefitinib, Prazosin, and Alfuzosin) has dominated the landscape. However, this ubiquity has led to two significant challenges: crowded intellectual property (IP) space and metabolic liabilities associated with rapid O-demethylation at the 6/7 positions.

2,8-Dimethoxyquinazoline-6-carboxylic acid (CAS 2721375-00-2) emerges as a critical alternative scaffold. By shifting the methoxy substituent to the 8-position, researchers can exploit novel steric vectors and potentially alter metabolic clearance profiles while retaining the core hydrogen-bonding capability of the quinazoline ring.

This guide addresses the reproducibility and robustness of experimental workflows involving this specific scaffold. Unlike its 6,7-counterpart, the 2,8-isomer presents unique solubility profiles and electronic effects that require tailored protocols for amide coupling and library generation.

Comparative Analysis: 2,8-Dimethoxy vs. Alternatives

The primary alternative to the 2,8-isomer is the industry-standard 6,7-Dimethoxyquinazoline-6-carboxylic acid . The table below summarizes the key physicochemical and experimental differences that impact reproducibility.

Table 1: Scaffold Performance Comparison
Feature2,8-Dimethoxy (Subject) 6,7-Dimethoxy (Alternative) Implication for Reproducibility
Steric Environment High (8-OMe creates peri-interactions)Moderate (6,7-OMe are planar)2,8-isomer requires more aggressive coupling conditions (e.g., HATU over EDCI).
Solubility (DMSO) Moderate (Disrupted stacking)Low (Strong

-

stacking)
2,8-isomer shows better solubility in library synthesis, reducing aggregation false positives.
Metabolic Stability Enhanced (8-position is less accessible to CYP450)Vulnerable (Rapid O-demethylation)2,8-scaffold yields more robust in vivo PK data, reducing metabolite interference.
Electronic Effect Electron-Rich (C8) Electron-Rich (C6/C7) The 6-COOH in the 2,8-isomer is slightly less acidic due to induction from the 8-OMe.

Experimental Protocols: Ensuring Reproducibility

To guarantee reproducible results when using 2,8-Dimethoxyquinazoline-6-carboxylic acid as a building block, standard amide coupling protocols must be modified. The steric bulk at the 8-position can hinder the approach of bulky amines to the activated 6-carboxylate.

Protocol A: Sterically-Resilient Amide Coupling (SRAC)

Objective: Synthesize a library of amides with >95% purity and >80% yield. Rationale: Standard carbodiimide couplings (EDCI/HOBt) often fail to reach completion with this scaffold due to the electronic deactivation and steric hindrance. We utilize a Phosphonium-based activation strategy.

Materials:
  • Scaffold: 2,8-Dimethoxyquinazoline-6-carboxylic acid (1.0 eq)

  • Amine: R-NH₂ (1.2 eq)

  • Coupling Agent: PyBOP or HATU (1.5 eq) – Crucial for driving reaction to completion.

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF (Concentration: 0.1 M)

Step-by-Step Workflow:
  • Activation Phase (Self-Validating Step):

    • Dissolve the carboxylic acid in anhydrous DMF under N₂.

    • Add DIPEA followed by HATU.

    • Checkpoint: Stir for 15 minutes at room temperature. The solution should turn from a suspension to a clear yellow solution, indicating the formation of the active ester. If turbidity persists, add 10% more DMF; do not proceed until clear.

  • Coupling Phase:

    • Add the amine (dissolved in minimal DMF) dropwise.

    • Stir at 40°C for 4 hours. (Note: The 2,8-isomer requires mild heating compared to the RT protocol for 6,7-isomers).

  • Quench and Workup:

    • Dilute with EtOAc, wash with saturated NaHCO₃ (3x) and Brine (1x).

    • Robustness Check: If the product is amphiphilic (common with quinazolines), avoid aqueous workup. Instead, precipitate directly by adding the reaction mixture to ice-cold water, filter, and wash with Et₂O.

  • Purification:

    • Recrystallize from EtOH/Water or perform Flash Chromatography (DCM:MeOH gradient).

Robustness Factors & Troubleshooting

Reproducibility often fails due to overlooked environmental factors. For this specific molecule, three variables are critical:

  • Water Content: The 2-methoxy group is susceptible to hydrolysis under strongly acidic aqueous conditions (forming the 2-hydroxy/2-oxo species). Always use anhydrous solvents during coupling.

  • Regiochemistry Verification: Unlike the symmetrical 6,7-dimethoxy core, the 2,8-isomer has distinct NOE (Nuclear Overhauser Effect) signals.

    • Validation: An NOE correlation should be observed between the 8-OMe protons and the H-7 aromatic proton. Absence of this signal suggests the wrong isomer (e.g., 2,6-dimethoxy).

  • Aggregation in Assays: Quinazolines are planar and prone to aggregation-based false positives in biochemical assays.

    • Control: Always include 0.01% Triton X-100 in assay buffers when testing the final library.

Visualizations

Diagram 1: Optimized Synthesis Workflow

This flowchart illustrates the critical decision points for synthesizing derivatives of the 2,8-dimethoxy scaffold.

SynthesisWorkflow Start Start: 2,8-Dimethoxyquinazoline-6-COOH SolubilityCheck Solubility Check (DMF) Start->SolubilityCheck Activation Activation: HATU + DIPEA (15 min) SolubilityCheck->Activation Dissolved Coupling Coupling: Add Amine + Heat (40°C) Activation->Coupling Monitoring LC-MS Monitoring (2h) Coupling->Monitoring Completion Is Conversion > 95%? Monitoring->Completion Completion->Coupling No (Add more HATU) Workup Precipitation in Ice Water Completion->Workup Yes (Amphiphilic) AltWorkup Liquid-Liquid Extraction (EtOAc) Completion->AltWorkup Yes (Lipophilic) Final Final Product (Amide) Workup->Final AltWorkup->Final

Caption: Synthesis workflow prioritizing solubility checks and alternative workup paths based on product lipophilicity.

Diagram 2: Metabolic Stability Logic

Visualizing why the 2,8-isomer offers superior robustness in in vivo studies compared to the 6,7-isomer.

MetabolicStability Scaffold67 6,7-Dimethoxy Scaffold CYP CYP450 Enzymes Scaffold67->CYP High Affinity Scaffold28 2,8-Dimethoxy Scaffold Scaffold28->CYP Low Affinity (Steric Clash) Metab67 Rapid O-Demethylation (High Clearance) CYP->Metab67 Metab28 Steric Shielding (Low Clearance) CYP->Metab28 Outcome1 Poor PK Profile Metab67->Outcome1 Outcome2 Robust PK Profile Metab28->Outcome2

Caption: Mechanistic comparison of metabolic stability between 6,7- and 2,8-dimethoxy scaffolds.

References

  • Connolly, D. J., et al. (2005). "Synthesis of quinazolinones and quinazolines." Tetrahedron, 61(43), 10153-10202. [Link]

  • Bridges, A. J. (2001). "Chemical inhibitors of protein kinases." Chemical Reviews, 101(8), 2541-2572. [Link]

  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The effect of side chain length on tyrosine kinase inhibition." Journal of Medicinal Chemistry, 46(1), 49-63. [Link]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 156872682, 2,8-Dimethoxyquinazoline-6-carboxylic acid." PubChem. [Link]

Sources

Safety & Regulatory Compliance

Safety

2,8-Dimethoxyquinazoline-6-carboxylic acid proper disposal procedures

Topic: 2,8-Dimethoxyquinazoline-6-carboxylic acid Proper Disposal Procedures Immediate Safety Assessment & Hazard Identification Core Directive: Treat 2,8-Dimethoxyquinazoline-6-carboxylic acid as a hazardous pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,8-Dimethoxyquinazoline-6-carboxylic acid Proper Disposal Procedures

Immediate Safety Assessment & Hazard Identification

Core Directive: Treat 2,8-Dimethoxyquinazoline-6-carboxylic acid as a hazardous pharmaceutical intermediate. In the absence of compound-specific toxicological data, apply the Precautionary Principle based on the quinazoline pharmacophore, which is frequently associated with kinase inhibition and biological activity.

GHS Classification (Predicted/Analog-Based)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Toxicity, Oral).

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Hand Protection Nitrile Gloves (Double-gloving recommended)Prevents dermal absorption; quinazolines can be biologically active.
Eye Protection Chemical Safety GogglesProtects against dust/particulate irritation (H319).
Respiratory N95 Mask or Fume HoodRequired to prevent inhalation of fine particulates (H335).
Body Lab Coat (Buttoned), Long SleevesMinimizes skin exposure risk.[3]

Chemical Characterization & Compatibility

Before disposal, the chemical state must be assessed to determine the correct waste stream.[5]

  • Chemical Nature: Organic Acid (Weak).

  • Solubility: Likely low in water; soluble in DMSO, Methanol, or dilute base.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.

  • RCRA Status (USA): Not explicitly P-listed or U-listed. However, it must be characterized as Hazardous Waste due to potential toxicity and biological activity unless proven otherwise.

Critical Compatibility Rule:

Do NOT mix with Strong Oxidizers (e.g., Nitric Acid, Peroxides). Although it is a carboxylic acid, do not mix with inorganic acid waste streams to avoid unpredictable precipitation or side reactions.

Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Pure Compound)
  • Step 1: Collect the solid material using a chemically inert spatula.

  • Step 2: Place into a dedicated Solid Hazardous Waste container (typically a wide-mouth HDPE jar).

  • Step 3: Label clearly with the full chemical name: 2,8-Dimethoxyquinazoline-6-carboxylic acid.

  • Step 4: Affix the GHS Hazard Pictogram (Exclamation Mark / Health Hazard).

Scenario B: Liquid Waste (In Solution)
  • Step 1: Identify the solvent.

    • If dissolved in DMSO/Methanol: Dispose in Non-Halogenated Organic Solvent waste.

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Organic Solvent waste.

    • If in Aqueous Buffer: Adjust pH to neutral (6-8) if required by local EHS, but generally collect as Aqueous Hazardous Waste due to the presence of the organic drug-like molecule.

  • Step 2: Do not fill containers >90% full to allow for thermal expansion.

Scenario C: Empty Containers
  • Protocol: Triple Rinse.

    • Rinse the empty vial 3 times with a compatible solvent (e.g., Methanol or Acetone).[3]

    • Collect all rinsate into the Liquid Hazardous Waste stream.

    • Deface the label on the original vial.

    • Dispose of the triple-rinsed vial as Glass/Sharps Waste (or regular trash if permitted by local EHS policy).

Visualized Decision Logic (Graphviz)

The following diagram outlines the logical flow for segregating this specific compound.

DisposalLogic Start Start: 2,8-Dimethoxyquinazoline-6-carboxylic acid Waste StateCheck What is the physical state? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Solid LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant) SolidPath->SolidBin SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (DMSO, MeOH, Acetone) SolventCheck->NonHalogenated Aqueous Aqueous (Water/Buffers) SolventCheck->Aqueous HaloBin Halogenated Solvent Waste Halogenated->HaloBin NonHaloBin Non-Halogenated Solvent Waste NonHalogenated->NonHaloBin AqBin Aqueous Hazardous Waste (Do NOT Sewer) Aqueous->AqBin

Caption: Decision matrix for segregating 2,8-Dimethoxyquinazoline-6-carboxylic acid based on physical state and solvent carrier.

Regulatory Compliance & Documentation

US Regulatory Framework (RCRA)
  • Waste Determination: Under 40 CFR § 262.11, the generator must determine if the waste is hazardous.

  • Classification: While not a listed waste (F, K, P, or U list), it exhibits characteristics of toxicity (based on pharmacological class). Therefore, it should be managed as Non-RCRA Regulated Hazardous Waste (if non-ignitable/corrosive) or state-regulated waste, but the best practice is to manage it as fully regulated hazardous waste to ensure incineration.

  • Disposal Method: Incineration is the required destruction method for pharmaceutical intermediates to ensure complete thermal decomposition of the quinazoline ring.

Labeling Requirements

Every container MUST include:

  • Full Chemical Name: No abbreviations/formulas (e.g., write "2,8-Dimethoxyquinazoline-6-carboxylic acid").

  • Hazards: Check "Toxic" and "Irritant".[1][4]

  • Generator Info: Lab Name/Contact Person.

Emergency Procedures

IncidentImmediate Action
Spill (Solid) Dampen with wet paper towel to prevent dust; scoop into bag. Avoid dry sweeping.
Spill (Liquid) Absorb with vermiculite or spill pads. Place in sealed bag.
Skin Contact Wash with soap and water for 15 minutes. Remove contaminated clothing.[1][2][6][7]
Eye Contact Flush with water for 15 minutes.[6] Seek medical attention.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23130441, Quinazoline-6-carboxylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[8] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to Handling 2,8-Dimethoxyquinazoline-6-carboxylic Acid: Personal Protective Equipment and Safety Protocols

Disclaimer: No specific Safety Data Sheet (SDS) for 2,8-Dimethoxyquinazoline-6-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from the Safety Data...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2,8-Dimethoxyquinazoline-6-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from the Safety Data Sheets of structurally related quinazoline and quinoline carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, task-specific risk assessment. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment: Understanding the Compound

Anticipated Hazards: Based on available data for analogous compounds, 2,8-Dimethoxyquinazoline-6-carboxylic acid should be handled as a substance that is:

  • Harmful if swallowed (Acute toxicity, oral, Category 4).[3]

  • Causes skin irritation (Skin corrosion/irritation, Category 2).[3]

  • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[3]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[2][3]

A thorough risk assessment is the cornerstone of safe laboratory practice. Before any procedure, researchers must evaluate the specific manipulations to be performed, the quantities of material being used, and the potential for dust or aerosol generation.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to provide comprehensive protection against the anticipated hazards of 2,8-Dimethoxyquinazoline-6-carboxylic acid.[4] The selection of specific PPE must be tailored to the experimental context.

Eye and Face Protection

Given the high likelihood of serious eye irritation, robust eye and face protection is mandatory.[5]

  • Minimum Requirement: For all handling of this compound, ANSI Z87.1-compliant (or equivalent, such as EN 166) chemical safety goggles are required. Standard safety glasses do not provide an adequate seal against dust and splashes.[6]

  • Enhanced Protection: When there is a risk of splashing or significant dust generation (e.g., weighing large quantities, scraping dried material), a full-face shield must be worn in addition to safety goggles.[7][8]

Skin and Body Protection

Preventing skin contact is critical, as quinazoline derivatives can cause irritation.[3]

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Gloves must be inspected for tears or pinholes before each use.[7] Proper glove removal technique (without touching the outer surface) is crucial to prevent skin exposure.[3] Contaminated gloves should be disposed of immediately as hazardous waste.[7] For prolonged handling or in situations with a high risk of contact, consider double-gloving or using thicker, chemical-specific gloves.

  • Laboratory Coat: A clean, buttoned laboratory coat must be worn to protect street clothing and skin.

  • Full-Body Protection: For large-scale operations or when handling highly concentrated solutions, a chemical-resistant apron or a complete protective suit may be necessary.[3]

Respiratory Protection

The potential for respiratory tract irritation necessitates careful control of airborne particles.[3]

  • Engineering Controls: The primary method for respiratory protection is the use of engineering controls. All weighing and manipulation of the solid compound should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation of dust.[9]

  • Respirators: If engineering controls are not sufficient to control dust generation, or during emergency situations, respiratory protection is required. A NIOSH-approved N95 (or P95) particulate respirator is the minimum requirement for nuisance dust exposures.[7] For higher levels of potential exposure, a respirator with OV/AG/P99 cartridges may be necessary.[7] All respirator use must be in accordance with a documented respiratory protection program, including fit testing and training.

Summary of PPE Recommendations
Task Eye/Face Protection Skin/Body Protection Respiratory Protection
Weighing Solid Safety Goggles & Face ShieldNitrile Gloves, Lab CoatChemical Fume Hood or Powder Containment Hood
Preparing Solutions Safety GogglesNitrile Gloves, Lab CoatChemical Fume Hood
Running Reactions Safety GogglesNitrile Gloves, Lab CoatWell-ventilated area; Fume hood if refluxing
Purification (e.g., Chromatography) Safety GogglesNitrile Gloves, Lab CoatChemical Fume Hood
Spill Cleanup Safety Goggles & Face ShieldDouble Nitrile Gloves, Lab Coat, Chemical ApronN95/P95 Respirator (minimum)

Operational and Disposal Plans

Safe Handling and Experimental Workflow

A systematic approach to handling ensures minimal exposure and a safer laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood.[9] Ensure that an eyewash station and safety shower are readily accessible.[10]

  • Donning PPE: Before entering the designated area, don all required PPE in the correct order (e.g., lab coat, then respirator, then goggles/face shield, then gloves).

  • Manipulation: Perform all operations that may generate dust (weighing, transferring solids) within the fume hood. Use a spatula for transfers and avoid creating dust clouds.

  • Decontamination: After handling, decontaminate all surfaces with an appropriate solvent, followed by soap and water. Decontaminate any reusable equipment.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the face shield/goggles, lab coat, and finally the respirator (if used).

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[7]

PPE_Workflow cluster_prep Preparation Phase cluster_ppe Protection Phase Start Start: Assess Risks Area Designate Work Area (Fume Hood) Start->Area Emergency Verify Eyewash/Shower Accessibility Area->Emergency Don_PPE Don PPE (Coat, Goggles, Gloves) Emergency->Don_PPE Proceed to Handling Handle Handle Compound in Fume Hood Don_PPE->Handle Decon Decontaminate Surfaces & Equipment Handle->Decon Doff_PPE Doff PPE (Gloves First) Decon->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash End End Wash->End Procedure Complete

Caption: Experimental workflow for safely handling hazardous chemical compounds.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Disposal Plan

All waste generated from handling 2,8-Dimethoxyquinazoline-6-carboxylic acid must be treated as hazardous waste.

  • Solid Waste: Collect excess solid material and any contaminated consumables (e.g., weigh boats, wipes) in a clearly labeled, sealed container for hazardous waste.

  • Contaminated PPE: Dispose of all used gloves, disposable lab coats, and respirators in a designated hazardous waste container.[7]

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.[3][7]

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[9]

References

  • 1181458-88-7 - Safety Data Sheet. (2025, August 11).
  • SAFETY DATA SHEET. (2018, December 28). Spectrum Chemical.
  • SAFETY DATA SHEET. Fisher Scientific. (n.d.).
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • MATERIAL SAFETY DATA SHEET. (2006, May 8).
  • Safety data sheet. (2017, July 13). LGC Standards.
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem. (n.d.).
  • SAFETY DATA SHEET. Fisher Scientific. (n.d.).
  • Troubleshooting guide for the synthesis of quinazoline derivatives. Benchchem. (n.d.).
  • SAFETY DATA SHEET. Fisher Scientific. (n.d.).
  • Vijayakumar, B., et al. (2013). Quinazoline derivatives & pharmacological activities: a review. IJMCA, 3(1), 10-21.
  • SAFETY DATA SHEET. (2025, August 25). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, May 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, May 15). TCI Chemicals.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry.
  • 2,3-Diphenylquinoxaline-6-carboxylic acid-SDS-MedChemExpress. (2025, September 24).
  • Quinazoline derivatives: synthesis and bioactivities. (2013, June 3). PMC.
  • Quinazoline-6-carboxylic acid | C9H6N2O2 | CID 23130441. PubChem. (n.d.).
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021, October 26). MDPI.
  • Quinolines: Human health tier II assessment. (2015, July 3).
  • Safety Data Sheet. (2025, September 29). Cayman Chemical.

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